molecular formula C10H10F3NO2 B1405335 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide CAS No. 1431329-75-7

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

Número de catálogo: B1405335
Número CAS: 1431329-75-7
Peso molecular: 233.19 g/mol
Clave InChI: XXEJFZMPVFRXHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-methoxy-3-methyl-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJFZMPVFRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

[1]

CAS Number: 1431329-75-7 Molecular Formula: C₁₀H₁₀F₃NO₂ Molecular Weight: 233.19 g/mol [1]

Executive Summary

This technical guide provides an in-depth analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (CAS 1431329-75-7), a highly specialized intermediate utilized in the synthesis of advanced pharmaceutical agents. The compound features a "privileged scaffold" architecture—specifically a trisubstituted benzene ring incorporating a trifluoromethyl group, a methyl group, and a methoxy ether.

This specific substitution pattern is critical in medicinal chemistry for modulating lipophilicity (LogP) , enhancing metabolic stability by blocking cytochrome P450 oxidation sites, and optimizing ligand-binding affinity in kinase inhibitors and GPCR modulators.

Chemical Identity & Properties

The physicochemical profile of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is defined by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methoxy/methyl groups.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Appearance White to off-white crystalline solidHigh purity forms may appear as needles.
Melting Point 162–166 °C (Predicted)Dependent on polymorph and purity.
Boiling Point ~330 °C at 760 mmHgTheoretical extrapolation.
Density 1.27 ± 0.1 g/cm³Estimated based on structural packing.
LogP ~2.3Moderate lipophilicity; good membrane permeability.
pKa (Amide) ~15.5Non-ionizable under physiological conditions.
Solubility DMSO, Methanol, DCMSparingly soluble in water (<0.1 mg/mL).

Synthesis & Process Chemistry

The synthesis of CAS 1431329-75-7 presents specific regiochemical challenges due to the steric crowding of the 3,4,5-trisubstituted ring. Two primary routes are recommended: the Nucleophilic Aromatic Substitution (SNAr) route (preferred for scale-up) and the Acid Chloride Amidation route (preferred for laboratory synthesis).

Route A: Process-Optimized SNAr Strategy

This route exploits the electron-withdrawing nature of the ortho-trifluoromethyl group to facilitate the displacement of a leaving group (Fluorine) by a methoxide nucleophile.

Mechanism:

  • Precursor: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile or benzamide.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol/THF.

  • Condition: Reflux, 4–6 hours.

  • Rationale: The CF₃ group at the 5-position (ortho to the fluorine) significantly lowers the energy of the Meisenheimer complex, enabling efficient SNAr substitution despite the steric bulk of the adjacent methyl group.

Route B: Classical Amidation (Laboratory Scale)

This route builds the amide functionality as the final step from the corresponding benzoic acid.

Mechanism:

  • Precursor: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.

  • Activation: Thionyl Chloride (SOCl₂) or Oxalyl Chloride with catalytic DMF.

  • Amidation: Aqueous Ammonia (NH₄OH) or Ammonia gas in Dichloromethane.

  • Rationale: High-yielding and operationally simple, though it requires the specific benzoic acid starting material.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for both synthetic pathways, highlighting the critical decision nodes.

Synthesis_WorkflowStart_SNArStart: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrileStep1_SNArStep 1: SNAr Reaction(NaOMe, MeOH, Reflux)Start_SNAr->Step1_SNArNucleophilic AttackIntermediate_NitrileIntermediate:4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrileStep1_SNAr->Intermediate_NitrileYield > 90%Step2_HydrolysisStep 2: Nitrile Hydrolysis(H2O2, NaOH or H2SO4)Intermediate_Nitrile->Step2_HydrolysisRadziszewski ReactionTargetTARGET:4-Methoxy-3-methyl-5-(trifluoromethyl)benzamideStep2_Hydrolysis->TargetCrystallizationStart_AcidStart: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acidStep1_ActivationStep 1: Acid Activation(SOCl2, DMF cat.)Start_Acid->Step1_ActivationChlorinationIntermediate_AcidClIntermediate:Acid ChlorideStep1_Activation->Intermediate_AcidClReactive SpeciesStep2_AmidationStep 2: Amidation(NH3/DCM)Intermediate_AcidCl->Step2_AmidationNucleophilic Acyl SubstitutionStep2_Amidation->TargetPrecipitation

Figure 1: Dual synthetic pathways for CAS 1431329-75-7. Route A (top) utilizes SNAr chemistry on a fluorinated precursor, while Route B (bottom) follows classical acid activation.

Medicinal Chemistry Applications

In drug discovery, the 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide moiety serves as a robust pharmacophore . Its utility is grounded in three key principles:

Metabolic Blocking

The 3-methyl and 5-trifluoromethyl groups flank the 4-methoxy position. This steric crowding prevents O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly extending the half-life (t1/2) of the parent drug compared to a simple anisole derivative.

Electronic Tuning

The trifluoromethyl group (σp = 0.54) is strongly electron-withdrawing, while the methoxy (σp = -0.27) and methyl (σp = -0.17) groups are electron-donating. This "push-pull" electronic environment:

  • Reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.

  • Increases the acidity of the amide protons (if N-substituted), potentially strengthening hydrogen bonds with target proteins (e.g., the hinge region of kinases).

Lipophilicity & Bioavailability

The CF₃ group adds significant lipophilicity (+1.2 LogP units) and metabolic stability without the toxicity risks associated with other halogens. This enhances the compound's ability to cross the blood-brain barrier (BBB), making it relevant for CNS-targeted therapies.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.8–8.2 ppm: 2H, broad singlets (Amide -NH₂).

    • δ 7.6–7.8 ppm: 2H, aromatic singlets (H-2 and H-6). The H-6 proton (ortho to CF3) will appear slightly downfield of H-2.

    • δ 3.85 ppm: 3H, singlet (-OCH₃).

    • δ 2.35 ppm: 3H, singlet (-CH₃).

  • ¹⁹F NMR:

    • δ -62.0 ppm: Singlet (Ar-CF₃). Distinctive and diagnostic.

Mass Spectrometry (LC-MS)[3]
  • Ionization: Electrospray Ionization (ESI+).

  • Molecular Ion: [M+H]⁺ = 234.2 m/z.

  • Fragmentation: Loss of NH₃ ([M-17]⁺) and subsequent loss of CH₃ from the methoxy group are common fragmentation pathways.

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, its structural analogs (fluorinated benzamides) dictate the following safety protocols.

Hazard Classification (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures
  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Nitrile gloves (min thickness 0.11mm), safety goggles, and a lab coat are mandatory.

  • Spill Management: Contain with sand or vermiculite. Do not flush into surface water or sanitary sewer systems due to the environmental persistence of trifluoromethylated compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1431329-75-7. Retrieved from .

  • Echemi. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide Product Record. Retrieved from .

  • CymitQuimica. Product Specification: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide.[1] Retrieved from .

  • Sigma-Aldrich. Synthesis of Fluorinated Benzamides: General Protocols. Retrieved from .

  • Fisher Scientific. Safety Data Sheet (SDS) for Fluorinated Benzonitriles. Retrieved from .

Technical Deep Dive: Biological Activity & Therapeutic Potential of Trifluoromethylated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Benzamide Scaffolds

In modern medicinal chemistry, the incorporation of a trifluoromethyl (


) group onto a benzamide scaffold is not merely a structural decoration; it is a strategic maneuver to modulate pharmacokinetics and target engagement. The 

group, often termed a "lipophilic bullet," profoundly alters the physicochemical profile of benzamides by:
  • Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the position impervious to cytochrome P450-mediated oxidation, significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: It increases the partition coefficient (

    
    ), facilitating passive transport across the blood-brain barrier (BBB) and cellular membranes.
    
  • Electronic Tuning: The strong electron-withdrawing nature (

    
    ) alters the pKa of the amide nitrogen, influencing hydrogen bond donor capability in the active site.
    

This guide analyzes the biological activity of these compounds, focusing on Cholesteryl Ester Transfer Protein (CETP) inhibition and Oncology , supported by validated protocols and mechanistic visualizations.

Therapeutic Focus: Metabolic Disease & CETP Inhibition

One of the most authoritative applications of trifluoromethylated benzamides is in the inhibition of CETP. CETP facilitates the transfer of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic LDL/VLDL.[1][2]

Mechanistic Rationale

Trifluoromethylated benzamides bind to the hydrophobic tunnel of CETP. The


 group is critical here; it occupies deep hydrophobic pockets within the protein, displacing water and locking the inhibitor in place via van der Waals interactions.
Structure-Activity Relationship (SAR) Data

Recent studies (e.g., Abu Khalaf et al.) have quantified the impact of


 positioning on the benzamide ring.

Table 1: Comparative CETP Inhibitory Activity of Benzamide Derivatives

Compound IDSubstituent (R1)Substituent (R2)IC50 (µM)Relative Potency
9c (Lead) 3-CF34-Benzylamino1.03 High
8a 2-Cl4-Benzylamino1.60Moderate
8j 4-OCF3H1.30High
Control HH> 50.0Inactive

Insight: The presence of the trifluoromethyl group (or trifluoromethoxy) significantly enhances potency compared to the unsubstituted or chloro-substituted analogs. The 3-position (meta) often provides the optimal vector for engaging hydrophobic residues without steric clash.

Visualization: CETP Inhibition Pathway

The following diagram illustrates the physiological impact of CETP inhibition by these benzamides.

CETP_Pathway HDL HDL Cholesterol (Good) Liver Liver (Excretion) HDL->Liver Reverse Transport LDL LDL/VLDL (Bad) Plaque Atherosclerotic Plaque LDL->Plaque Deposits CETP CETP Enzyme (Active) CETP->HDL Removes CE CETP->LDL Transfers CE Benzamide CF3-Benzamide (Inhibitor) Benzamide->CETP Blocks Hydrophobic Tunnel (IC50 ~1µM)

Figure 1: Mechanism of Action for CETP inhibition.[1][3] The CF3-benzamide blocks the transfer of cholesteryl esters (CE), promoting HDL-mediated reverse transport to the liver.

Therapeutic Focus: Oncology & Synthetic Intermediates

Beyond direct activity, trifluoromethylated benzamides are critical pharmacophores in oncology.

The Selinexor Connection

3,5-bis(trifluoromethyl)benzamide is a vital intermediate in the synthesis of Selinexor (Xpovio), a first-in-class Selective Inhibitor of Nuclear Export (SINE). Selinexor blocks Exportin 1 (XPO1), forcing tumor suppressor proteins (p53, FOXO) to remain in the nucleus and trigger apoptosis.

  • Direct Cytotoxicity: Derivatives of N-(trifluoromethyl)benzamides have shown direct antiproliferative activity against lung (A549) and breast (MCF-7) cancer lines. The

    
     group enhances cellular uptake, allowing the molecule to reach intracellular targets like Histone Deacetylase (HDAC) or specific kinases.
    

Validated Experimental Protocols

Protocol A: Synthesis of N-(3-(trifluoromethyl)benzyl)benzamide

Self-Validating Step: The formation of the amide bond is confirmed by the disappearance of the amine peak in IR (~3300-3500 cm⁻¹) and the appearance of the amide carbonyl stretch (~1640 cm⁻¹).

Reagents:

  • 3-(Trifluoromethyl)benzylamine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 3-(trifluoromethyl)benzylamine in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add TEA dropwise. Why: Scavenges HCl by-product to drive equilibrium forward.

  • Acylation: Add benzoyl chloride dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3 (removes acid), then Brine.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: In Vitro CETP Inhibition Assay (Fluorometric)

Self-Validating Step: Use a known inhibitor (e.g., Torcetrapib) as a positive control. If the control does not show >90% inhibition, the assay is invalid.

Materials:

  • Recombinant Human CETP

  • Donor Molecule: BODIPY-CE labeled HDL

  • Acceptor Molecule: Biotinylated LDL

Steps:

  • Preparation: Dilute test compounds (CF3-benzamides) in DMSO to varying concentrations (0.1 nM to 100 µM).

  • Incubation: Mix CETP (0.5 µg/mL) with test compounds in assay buffer (10 mM Tris, 150 mM NaCl, pH 7.4) for 15 mins at 37°C.

  • Reaction Start: Add Donor (BODIPY-HDL) and Acceptor (LDL).

  • Kinetics: Incubate for 2 hours at 37°C. CETP transfers fluorescent CE from Donor (self-quenched) to Acceptor (fluorescent).

  • Measurement: Read Fluorescence Intensity (Ex: 465 nm, Em: 535 nm).

  • Calculation: % Inhibition =

    
    .
    

Synthesis Logic & Optimization Diagram

The following Graphviz diagram outlines the decision logic for synthesizing these derivatives, highlighting the "Iminium Activation" route for para-selective trifluoromethylation, a recent advancement over traditional coupling.

Synthesis_Logic Start Target: CF3-Benzamide Route1 Route A: Traditional Amide Coupling Start->Route1 Route2 Route B: Radical Trifluoromethylation Start->Route2 Step1A Start: CF3-Benzoic Acid + Amine Route1->Step1A Step1B Start: Benzamide + Langlois Reagent Route2->Step1B Mech1 Mechanism: Nucleophilic Acyl Substitution Step1A->Mech1 Mech2 Mechanism: Iminium Activation (Radical) Step1B->Mech2 Result1 Result: Regio-defined (Meta/Ortho accessible) Mech1->Result1 Result2 Result: Para-Selective High Step Economy Mech2->Result2

Figure 2: Synthetic decision tree comparing traditional coupling vs. modern radical trifluoromethylation for accessing benzamide scaffolds.

References

  • Abu Khalaf, R., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors.[4][3] Current Computer-Aided Drug Design.[1][4]

  • Tang, Z., et al. (2022). para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates.[5] Angewandte Chemie International Edition.[5]

  • Mali, S. N., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis. Journal of Heterocyclic Chemistry.[6]

  • GlobalData. (2024). Drug Design Strategies and Trifluoromethylated New Chemical Entities. Journal of Experimental and Life Sciences.

  • CymitQuimica. 2-(Trifluoromethyl)benzamide: Properties and Applications.

Sources

Foreword: Proactive Stability Profiling in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Profile of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint but a fundamental cornerstone of successful drug design and formulation.[1][2] This guide moves beyond a theoretical overview to provide a practical, in-depth framework for elucidating the stability profile of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide. As a Senior Application Scientist, my objective is to impart not just the "what" and "how," but the critical "why" behind the experimental design. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data that will guide formulation development, define storage conditions, and ensure patient safety.[2][3]

The subject of this guide, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide, is a compound of interest due to the established pharmacological importance of the benzamide scaffold.[4][5] The presence of a trifluoromethyl group is known to often enhance chemical stability and lipophilicity, making this a molecule with significant therapeutic potential.[6] This guide will equip you with the necessary protocols and scientific rationale to thoroughly characterize its stability.

Physicochemical Characterization and Predicted Stability

A foundational understanding of the molecule's structure is paramount to predicting its potential degradation pathways.

PropertyValueSource
Molecular Formula C10H10F3NO2[7]
Molecular Weight 233.19 g/mol [7]
Appearance Colorless to light yellow to light orange clear liquid[6]
Storage Conditions 2 - 8 °C[6]

Structural Features and Predicted Stability:

  • Amide Linkage: The benzamide core contains an amide bond, which is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and amine.[8]

  • Methoxy Group: The methoxy group is generally stable but can be liable to ether cleavage under harsh acidic conditions.

  • Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and is generally considered to enhance the metabolic and chemical stability of the molecule.[6]

  • Aromatic Ring: The substituted benzene ring may be susceptible to oxidative degradation.

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than accelerated stability testing.[1][9] The goal is not to completely degrade the molecule, but to achieve a target degradation of 5-20% to reveal likely degradation products and pathways.[9]

Experimental Workflow for Forced Degradation

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Data Interpretation Prep Prepare Stock Solution of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (e.g., 1 mg/mL in Acetonitrile:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Degradation (ICH Q1B Light Source) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC MassBalance Assess Mass Balance HPLC->MassBalance Identify Identify & Characterize Degradants HPLC->Identify Pathway Elucidate Degradation Pathways HPLC->Pathway

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Testing

2.2.1. Acid and Base Hydrolysis

  • Rationale: To assess the susceptibility of the amide bond to hydrolysis.

  • Protocol:

    • Prepare a 1 mg/mL solution of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide in a suitable organic solvent like acetonitrile.

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[10]

    • Incubate the solutions at 60°C and withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the degradation.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

2.2.2. Oxidative Degradation

  • Rationale: To evaluate the molecule's stability in the presence of oxidizing agents.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Add an equal volume of 6% hydrogen peroxide (H2O2) to achieve a final concentration of 3% H2O2.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified intervals and dilute for HPLC analysis.

2.2.3. Thermal Degradation

  • Rationale: To determine the impact of heat on the compound in both solid and solution states.

  • Protocol:

    • For solid-state analysis, place a known amount of the powdered compound in a controlled temperature oven at 80°C.

    • For solution-state analysis, prepare a 1 mg/mL solution and incubate at 80°C.

    • At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both for HPLC analysis.

2.2.4. Photolytic Degradation

  • Rationale: To assess the light sensitivity of the compound as per ICH Q1B guidelines.[10]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC after the exposure period.

Stability-Indicating Analytical Method: HPLC

A robust, stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.[11]

Proposed HPLC Method Parameters
ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (Gradient Elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Run Time 30 minutes (to ensure elution of all degradants)
Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Demonstrating that the response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Hypothetical Degradation Pathway

Based on the chemical structure, a likely degradation pathway under hydrolytic stress is the cleavage of the amide bond.

Caption: Predicted Hydrolytic Degradation Pathway.

Data Interpretation and Reporting

A comprehensive stability report should include the following:

  • Summary Table of Degradation:

Stress ConditionDuration% Degradation of ParentNo. of Degradants
0.1 M HCl, 60°C24 hrs
0.1 M NaOH, 60°C24 hrs
3% H2O2, RT24 hrs
80°C (Solid)48 hrs
80°C (Solution)48 hrs
Photolytic (ICH Q1B)-
  • Chromatograms: Representative chromatograms from the stress studies, showing the separation of the parent peak from the degradation products.

  • Mass Balance: An assessment of the mass balance to ensure that all degradation products have been accounted for. A mass balance of 95-105% is generally considered acceptable.

  • Degradation Pathway Elucidation: A proposed degradation pathway based on the identified degradants, often confirmed using mass spectrometry (LC-MS).

Conclusion

A thorough understanding of the stability profile of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is a critical, non-negotiable step in its development journey. The forced degradation studies outlined in this guide provide a robust framework for identifying its intrinsic stability and potential degradation pathways.[1][2] This information is invaluable for guiding the development of stable formulations, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the safety and efficacy of the final drug product.[2] By adopting a systematic and scientifically rigorous approach to stability testing, researchers can de-risk their development programs and build a comprehensive data package for regulatory submissions.

References

  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method - Benchchem.
  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide - CymitQuimica.
  • Synthesis and analysis of amides - Chemistry Educ
  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI.
  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)
  • N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide - Chem-Impex.

Sources

Therapeutic Targets for Novel Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide moiety (Ph-CO-NH-) is a "privileged structure" in medicinal chemistry, distinguished by its ability to engage in diverse non-covalent interactions—specifically hydrogen bonding and


-stacking—within the binding pockets of enzymes and receptors.[1][2] While historically known for dopamine D2/D3 antagonism (e.g., sulpiride), the current frontier of benzamide pharmacology has shifted toward epigenetic modulation , bacterial cell division inhibition , and orphan GPCR targeting .

This technical guide analyzes three high-value therapeutic targets for novel benzamides: Class I Histone Deacetylases (HDACs) , the bacterial protein FtsZ , and the Sigma-1 Receptor (S1R) . It provides mechanistic insights, structural rationale, and validated experimental workflows for researchers.

The Benzamide Pharmacophore: Structural Rationale

The benzamide scaffold's versatility stems from its rigidity and electronic tunability. In the context of enzyme inhibition, it frequently acts as a bioisostere for hydroxamic acids but with superior pharmacokinetic stability.

Core Interactions
  • Amide Linker: Acts as a hydrogen bond donor/acceptor network, crucial for orienting the molecule within the active site.

  • Aromatic Ring: Facilitates

    
    -
    
    
    
    T-shaped or parallel stacking interactions with phenylalanine or tyrosine residues in the target protein.
  • Orthosteric vs. Allosteric:

    • HDACs: The benzamide group often functions as the Zinc-Binding Group (ZBG) .

    • FtsZ: Benzamides bind to the Interdomain Cleft (IDC) , an allosteric site distinct from the GTP-binding pocket.

BenzamidePharmacophore Core Benzamide Core (Ph-CO-NH-) ZBG Zinc Binding Motif (e.g., o-amino group) Core->ZBG Electronic Modulation Linker Linker Region (Hydrophobic Channel) Core->Linker Rigid Scaffold Target_FtsZ Target: FtsZ Interdomain Cleft (Allosteric Modulation) Core->Target_FtsZ Hydrophobic Insertion Target_HDAC Target: HDAC Active Site (Zn2+ Chelation) ZBG->Target_HDAC Chelates Zn2+ Cap Surface Recognition Domain (Cap Group) Linker->Cap Solvent Exposure

Figure 1: Structural versatility of the benzamide scaffold. In HDAC inhibitors, the core supports a Zinc-Binding Group (ZBG). In FtsZ inhibitors, the entire scaffold acts as an allosteric wedge.

Primary Target: Class I Histone Deacetylases (HDACs)

Therapeutic Area: Oncology (Cutaneous T-cell Lymphoma, Solid Tumors)

Unlike hydroxamic acids (e.g., vorinostat) which are pan-HDAC inhibitors, benzamides (e.g., entinostat, chidamide) exhibit distinctive selectivity for Class I HDACs (1, 2, and 3) . This selectivity profile reduces off-target toxicity associated with Class II inhibition.

Mechanism of Action

The benzamide moiety enters the hydrophobic tunnel of the HDAC active site. The carbonyl oxygen and the amino group (often an o-amino benzamide) chelate the catalytic Zinc ion (


) at the bottom of the pocket. This blockade prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the re-expression of tumor suppressor genes (e.g., p21).
Recent Advances (2024-2025)
  • 3D-QSAR Studies: Recent models utilizing "CPD-60" as a lead demonstrate that bulky substituents on the benzamide "cap" region can enhance selectivity for HDAC1 over HDAC2 by exploiting subtle differences in the pocket entrance.

  • Dual Inhibition: Novel benzamide-thioacridine hybrids (e.g., Compound 10f) have been synthesized to dual-target DYRK2 and HDACs, promoting proteasomal degradation of cancer survival factors.

Emerging Target: Bacterial FtsZ (Filamenting temperature-sensitive mutant Z)

Therapeutic Area: Antimicrobial Resistance (MRSA, VRE)

FtsZ is a prokaryotic homolog of tubulin essential for bacterial cell division (cytokinesis).[3] It polymerizes to form the "Z-ring" at the mid-cell.

The Interdomain Cleft (IDC)

Novel benzamides (e.g., TXH9179 , TXA707 ) do not bind the GTP site (avoiding toxicity to mammalian tubulin). Instead, they target the Interdomain Cleft (IDC) .

  • Mechanism: Binding stabilizes FtsZ filaments or prevents the dynamic depolymerization required for Z-ring constriction.

  • Result: Bacteria cannot divide, leading to filamentation and cell death (bactericidal).[4]

  • Efficacy: TXH9179 has shown 4-fold higher potency than earlier analogues against MRSA and efficacy in systemic infection models.

FtsZ_Mechanism cluster_normal Normal Bacterial Division cluster_inhibited Benzamide Inhibition FtsZ_Mono FtsZ Monomers Z_Ring Z-Ring Assembly (Mid-cell) FtsZ_Mono->Z_Ring GTP Division Septum Formation & Division Z_Ring->Division Frozen_Polymer Stabilized/Frozen Filaments Z_Ring->Frozen_Polymer Benzamide Benzamide Inhibitor (Target: IDC) Benzamide->Frozen_Polymer Binds Allosteric Cleft Death Filamentation & Cell Death Frozen_Polymer->Death

Figure 2: Mechanism of FtsZ inhibition. Benzamides bind the Interdomain Cleft (IDC), freezing the Z-ring dynamics and preventing septum formation.

High-Potential Targets: GPCRs & Kinases

TargetTherapeutic IndicationNovel Benzamide RoleKey Compound
Sigma-1 Receptor (S1R) Neurodegeneration (ALS, Alzheimer's)Agonist.[5][6][7] Modulates ER stress and calcium signaling.Compound 2 (Amide-inverted analog)
GPR52 Schizophrenia, Cognitive ImpairmentAgonist. Activates cAMP signaling with reduced

-arrestin recruitment.
PW0677
DYRK2 Triple-Negative Breast CancerInhibitor.[8] Regulates proteasome activity and cell cycle.Compound 10f
EGFR / HER2 Solid TumorsKinase Inhibitor. 4-(aminomethyl)benzamide linker bypasses resistance mutations.Analogue 11

Experimental Protocols

Protocol A: HDAC1 Inhibitory Assay (Fluorometric)

Validates the epigenetic potency of novel benzamides.

Reagents:

  • Recombinant human HDAC1 enzyme.

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (Trypsin/Protease).

  • Test compounds (dissolved in DMSO).

Workflow:

  • Preparation: Dilute HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Incubation: Add 10

    
    L of test benzamide (varying concentrations) to 40 
    
    
    
    L of enzyme solution. Incubate at 37°C for 30 mins to allow equilibrium binding.
  • Reaction Start: Add 50

    
    L of fluorogenic substrate (20 
    
    
    
    M final conc). Incubate for 30-60 mins at 37°C.
  • Reaction Stop/Development: Add 50

    
    L of Developer solution (containing trypsin). This cleaves the deacetylated lysine, releasing the fluorophore (AMC).
    
  • Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: FtsZ Polymerization Assay (Light Scattering)

Validates the mechanism of bacterial division inhibition.

Workflow:

  • Baseline: In a quartz cuvette, mix recombinant FtsZ (5

    
    M) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM 
    
    
    
    ).
  • Compound Addition: Add test benzamide (10-50

    
    M) or vehicle (DMSO). Establish baseline absorbance at 350 nm.
    
  • Initiation: Add GTP (1 mM) to trigger polymerization.

  • Monitoring: Measure light scattering (Absorbance at 350 nm) continuously for 30 minutes at 30°C.

  • Interpretation:

    • Inhibition: Reduced slope or maximum absorbance compared to control.

    • Stabilization: Rapid increase in absorbance that does not depolymerize (does not return to baseline).

References

  • Bacho, M., et al. (2025).[6][9] Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Int. J. Mol. Sci. Retrieved from [Link]

  • Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity. ACS Infect. Dis. Retrieved from [Link]

  • Carato, P., et al. (2025).[7] Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. Retrieved from [Link]

  • Straniero, V., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors. Antibiotics.[3][10][11][12] Retrieved from [Link]

  • Kalinichenko, E., et al. (2019). Synthesis and Biological Activities of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Retrieved from [Link]

Sources

Comprehensive Mass Spectrometry Guide: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry characterization of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide . This document is structured for researchers and analytical scientists requiring high-fidelity method development and structural validation.

Executive Summary

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (CAS: Implied analog context, Formula: C₁₀H₁₀F₃NO₂) is a highly functionalized benzamide derivative often utilized as a pharmacophore in medicinal chemistry (e.g., kinase inhibitors) and agrochemical synthesis.[1] Its structural core combines an electron-withdrawing trifluoromethyl group with electron-donating methyl and methoxy substituents, creating a unique electronic push-pull system that influences its ionization and fragmentation behavior.

This guide provides a definitive protocol for the detection, characterization, and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Before initiating MS analysis, it is critical to distinguish this primary amide from its isomeric "Weinreb amide" counterpart (N-methoxy-N-methyl...), which shares the same molecular formula but exhibits distinct fragmentation patterns.

PropertySpecification
Chemical Name 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide
Molecular Formula C₁₀H₁₀F₃NO₂
Exact Mass (Monoisotopic) 233.0664 Da
[M+H]⁺ Precursor 234.0737 m/z
[M-H]⁻ Precursor 232.0591 m/z
Isotopic Pattern Distinctive ¹³C (1.1% of ¹²C) and negligible ³⁷Cl/⁸¹Br. ¹⁹F is monoisotopic.
LogP (Predicted) ~2.1 – 2.5 (Moderate Lipophilicity)

Experimental Protocol: LC-MS/MS Method Development

Sample Preparation

Due to the trifluoromethyl and methoxy groups, the compound exhibits moderate lipophilicity. Aqueous solubility is limited.

  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (MeOH) or Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 ACN:Water (v/v) containing 0.1% Formic Acid.

  • Filtration: Use a 0.2 µm PTFE filter to remove particulates before injection.

Chromatographic Conditions (UHPLC)

A Reverse-Phase (RP) method is recommended to retain and separate this analyte from polar matrix interferences.

  • Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–0.5 min: 5% B (Isocratic hold)

    • 0.5–3.0 min: 5% → 95% B (Linear ramp)

    • 3.0–4.0 min: 95% B (Wash)

    • 4.0–5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1–5 µL.

Mass Spectrometry Analysis: The Core

Ionization Source Parameters (ESI)

Electrospray Ionization (ESI) in Positive Mode (ESI+) is the preferred method due to the basicity of the amide nitrogen. Negative mode (ESI-) is possible via amide deprotonation but is generally less sensitive for this specific structure.

  • Polarity: Positive (+)

  • Capillary Voltage: 3.5 – 4.0 kV

  • Cone Voltage: 20 – 30 V (Optimize to prevent in-source fragmentation)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Fragmentation Mechanism (MS/MS)

The fragmentation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide follows specific pathways governed by the stability of the benzoyl core.

Primary Pathway: Acylium Ion Formation (Base Peak)

The most dominant transition in ESI+ is the loss of ammonia (NH₃, 17 Da) from the protonated molecular ion. This yields a resonance-stabilized acylium cation .

  • Reaction:

    
    
    
  • m/z Transition: 234.1 → 217.1

Secondary Pathway: Nitrile Formation

Alternatively, the loss of water (H₂O, 18 Da) can occur, leading to the formation of the corresponding benzonitrile cation.

  • Reaction:

    
    
    
  • m/z Transition: 234.1 → 216.1

Tertiary Pathway: Substituent Losses

From the acylium ion (m/z 217), further fragmentation occurs:

  • Loss of CO (28 Da): Formation of the phenyl cation (m/z 189).

  • Loss of Methyl Radical (•CH₃, 15 Da): From the methoxy group (observed in high-energy collision).

Visualization of Fragmentation Pathways

FragmentationPathway Precursor [M+H]+ m/z 234.1 (Protonated Amide) Acylium Acylium Ion m/z 217.1 [Ph-CO]+ Precursor->Acylium Loss of NH3 (-17 Da) (Dominant Pathway) Nitrile Nitrile Cation m/z 216.1 [Ph-CNH]+ Precursor->Nitrile Loss of H2O (-18 Da) Phenyl Phenyl Cation m/z 189.1 [Ph]+ Acylium->Phenyl Loss of CO (-28 Da) DeepFrag Ring Fragmentation (Loss of CF3/F) Phenyl->DeepFrag High Energy CID

Figure 1: ESI+ Fragmentation pathway for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide. The formation of the acylium ion (m/z 217) is the primary diagnostic transition.

Quantification Strategy (MRM)

For quantitative analysis in complex matrices (e.g., plasma, soil), use Multiple Reaction Monitoring (MRM) .

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 234.1217.115 – 20High abundance, stable base peak.
Qualifier 1 234.1216.120 – 25Confirmation of amide structure.
Qualifier 2 234.1189.130 – 35Structural confirmation (core ring).

Note on Specificity: The transition 234.1 → 217.1 is highly specific to the benzamide functionality. However, ensure chromatographic separation from potential isomers (like Weinreb amides) which may have different retention times but similar mass transitions.

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection S1 Dissolve in MeOH (1 mg/mL) S2 Dilute in Mobile Phase (50:50 ACN:H2O) S1->S2 LC1 C18 Column (Gradient Elution) S2->LC1 MS1 ESI+ Source (m/z 234.1) LC1->MS1 MS2 MRM Quant (234 -> 217) MS1->MS2

Figure 2: Optimized LC-MS/MS analytical workflow for trace quantification.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Structural analysis of amides by electrospray ionization and collision-induced dissociation mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-900. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Reference for ESI mechanisms and "Ortho Effect" in substituted benzenes).
  • NIST Mass Spectrometry Data Center. (2023). "Fragmentation of Trifluoromethylbenzene derivatives." NIST Chemistry WebBook, SRD 69. Link

Sources

The Substituted Benzamide Scaffold: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted benzamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically synonymous with dopamine antagonism (the "orthopramides"), this scaffold has evolved into a cornerstone of epigenetic therapy (HDAC inhibitors) and prokinetic agents.

This guide moves beyond surface-level descriptions to analyze the conformational restriction that drives benzamide potency. We will dissect the intramolecular hydrogen bonding networks that lock these molecules into bioactive conformations, compare the binding kinetics of D2/D3 antagonists versus Class I HDAC inhibitors, and provide a self-validating synthetic protocol for generating high-purity benzamide libraries.

Structural Activity Relationship (SAR): The "Virtual Ring"

The defining feature of bioactive benzamides—particularly in neuropsychiatry—is not the amide bond itself, but the conformational lock induced by ortho-substitution.

The Ortho-Methoxy Effect

In compounds like Sulpiride and Amisulpride , the ortho-methoxy group accepts a hydrogen bond from the amide nitrogen. This interaction creates a thermodynamically stable, planar 6-membered "pseudo-ring."

  • Mechanistic Impact: This locks the pharmacophore into a specific orientation relative to the aromatic ring, mimicking the rigid structures of tricyclic neuroleptics (like phenothiazines) without the metabolic liability of a fused ring system.

  • Steric Control: Substituents at the meta or para positions (e.g., the sulfonyl group in amisulpride) tune the electronic properties of the ring, influencing lipid solubility and Blood-Brain Barrier (BBB) penetration.

Visualization: The Conformational Lock

The following diagram illustrates the "Virtual Ring" concept, where the intramolecular Hydrogen Bond (H-Bond) restricts rotation, creating the bioactive conformer.

BenzamideSAR Benzene Benzene Core (Scaffold) Ortho Ortho-Methoxy Group (H-Bond Acceptor) Benzene->Ortho Covalent Bond Amide Amide Nitrogen (H-Bond Donor) Benzene->Amide Covalent Bond VirtualRing Pseudo-Ring Formation (Bioactive Conformer) Ortho->VirtualRing Stabilizes Amide->Ortho Intramolecular H-Bond (The 'Lock') Amide->VirtualRing Stabilizes Receptor D2/D3 Receptor Binding Pocket VirtualRing->Receptor High Affinity Binding

Figure 1: The intramolecular hydrogen bond between the amide proton and the ortho-methoxy group creates a planar 'pseudo-ring' essential for receptor recognition.

Therapeutic Classes & Mechanisms[1][2]

Neuropsychiatry: The D2/D3 Antagonists

Substituted benzamides (e.g., Amisulpride ) are unique among antipsychotics.[1] Unlike "dirty" drugs that hit histamine and cholinergic receptors, benzamides are highly selective for Dopamine D2 and D3 receptors.

  • The Biphasic Mechanism:

    • Low Dose (Presynaptic): Preferentially blocks presynaptic D2/D3 autoreceptors.[2] This increases dopamine release in the frontal cortex, alleviating "negative symptoms" (depression, withdrawal).

    • High Dose (Postsynaptic): Blocks postsynaptic D2 receptors in the limbic system, reducing "positive symptoms" (hallucinations) with a lower risk of Extrapyramidal Symptoms (EPS) compared to typical antipsychotics.

Comparative Binding Data (

values)

Lower


 indicates higher affinity.[3]
CompoundTarget

(nM)
Selectivity ProfileClinical Utility
Amisulpride D23.0High D2/D3 selectivitySchizophrenia, Dysthymia
D33.5(Negligible D1/D4 affinity)
5-HT711.5Moderate 5-HT7 antagonismAntidepressant effects
Sulpiride D2~10-20Selective D2Schizophrenia (older gen)
Raclopride D21.8Highly Selective (PET tracer)Diagnostic Imaging
Entinostat HDAC124Class I SelectiveBreast Cancer (Trials)
Oncology: HDAC Inhibition (Epigenetics)

In oncology, the benzamide scaffold acts as a Zinc-Binding Group (ZBG). Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides like Entinostat (MS-275) and Mocetinostat offer selectivity for Class I HDACs (HDAC 1, 2, 3).

  • Mechanism: The benzamide moiety enters the HDAC catalytic tunnel. The amide oxygen coordinates the Zinc (

    
    ) ion at the active site, while the phenyl ring interacts with the hydrophobic channel.
    
  • Outcome: Inhibition prevents the deacetylation of histones, leading to an "open" chromatin structure and the re-expression of tumor suppressor genes (e.g., p21).

HDAC_Mechanism Inhibitor Benzamide Inhibitor (Entinostat) Zinc Active Site Zn2+ Inhibitor->Zinc Chelation via Amide HDAC Class I HDAC Enzyme (Overexpressed in Cancer) HDAC->Zinc Contains Complex Inhibitor-Enzyme Complex Zinc->Complex Blocked by Inhibitor Histones Histone Tails (Hyperacetylated) Complex->Histones Prevents Deacetylation Chromatin Open Chromatin (Euchromatin) Histones->Chromatin Relaxation GeneExp Tumor Suppressor Gene Expression (p21) Chromatin->GeneExp Transcription ON Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Therapeutic Effect

Figure 2: Benzamide HDAC inhibitors chelate the active site Zinc, preventing histone deacetylation and reactivating tumor suppressor genes.[4][5]

Validated Experimental Protocol: HATU-Mediated Synthesis

To ensure scientific integrity, we avoid generic "stir and mix" instructions. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the gold standard for amide coupling due to its high reaction rate and minimal racemization.

Objective: Synthesize a substituted benzamide library member (e.g., N-benzyl-2-methoxy-5-sulfamoylbenzamide).

Reagents & Setup
  • Carboxylic Acid: 2-methoxy-5-sulfamoylbenzoic acid (1.0 equiv)

  • Amine: Benzylamine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Control: Toluene (for azeotropic drying if needed)

Step-by-Step Workflow (Self-Validating)
  • Activation (Critical Step):

    • Dissolve the carboxylic acid in anhydrous DMF (0.2 M concentration) under

      
       atmosphere.
      
    • Add DIPEA. Stir for 5 minutes.

    • Add HATU.[6] Validation Check: The solution should turn slightly yellow/orange, indicating the formation of the active ester (O-acylisourea/7-azabenzotriazole ester). Stir for 15 minutes at Room Temperature (RT).

  • Coupling:

    • Add the amine dropwise.[7]

    • Stir at RT for 2–4 hours.

    • Validation Check (TLC/LCMS): Spot reaction mixture vs. starting acid. The acid spot should disappear. If starting material remains after 4 hours, add 0.1 equiv more HATU.

  • Quench & Workup:

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1 (Acidic): Wash with 1N HCl (removes unreacted amine and DIPEA).

    • Wash 2 (Basic): Wash with sat.

      
       (removes unreacted acid and HATU byproducts).
      
    • Wash 3 (Neutral): Wash with Brine, dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol Visualization

SynthesisProtocol Start Start: Carboxylic Acid + DMF + DIPEA Activate Add HATU (Generate Active Ester) Start->Activate Coupling Add Amine (Nucleophilic Attack) Activate->Coupling Check Checkpoint: TLC/LCMS (Is Acid Consumed?) Coupling->Check Check->Coupling No (Add Reagent) Workup Workup: 1. HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) Check->Workup Yes Final Pure Benzamide Product Workup->Final

Figure 3: Self-validating workflow for HATU-mediated benzamide synthesis, ensuring removal of unreacted precursors via specific wash steps.

References

  • Schoemaker, H., et al. (1997). Amisulpride: A Review of its Pharmacology and Therapeutic Potential in the Treatment of Schizophrenia. CNS Drugs.[3][8][9] Retrieved from [Link]

  • Knipfer, N., et al. (2015). Entinostat: A Promising Treatment Option for Patients with Advanced Breast Cancer. Future Oncology. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Amides: General Protocols and Recent Advances. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for research, science, and drug development professionals. The information provided is based on the known hazards of structurally similar compounds, as specific safety and toxicological data for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is not publicly available. Always treat novel compounds as potentially hazardous and consult your institution's Environmental Health and Safety (EHS) department before handling.

Introduction: Understanding the Compound

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry and materials science. Amides containing trifluoromethyl groups are recognized as important pharmacophores, contributing to a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1] The trifluoromethyl group can enhance chemical stability and lipophilicity, making these compounds valuable intermediates in the synthesis of bioactive molecules for fields such as oncology and neurology.[2]

Given its novel structure, a thorough understanding of its potential hazards is paramount for safe handling in a laboratory setting. This guide synthesizes available data from structurally related benzamides to provide a comprehensive overview of best practices for its use.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is not available, data from analogous compounds suggest it should be handled as a hazardous substance. The primary anticipated hazards are:

  • Skin Irritation: Structurally similar trifluoromethylated and N-alkoxy-N-alkylated benzamides are known to cause skin irritation.[3][4][5][6]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5]

  • Harmful if Swallowed: Benzamide and its derivatives are often classified as harmful if ingested.[4][7][8][9]

Based on these analogs, the compound would likely be classified under the Globally Harmonized System (GHS) with the following pictograms and signal words:

PictogramSignal WordHazard Class

Warning Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation

Chemical and Physical Properties

Specific physical properties for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide are not well-documented. However, some fundamental chemical information is available:

PropertyValueSource
Molecular Formula C10H10F3NOCymitQuimica[10]
Molecular Weight 233.19 g/mol CymitQuimica[10]
Purity 97%CymitQuimica[10]

For comparison, related compounds exist as both liquids and crystalline solids.[3][4] Therefore, it is crucial to observe the physical state of the compound upon receipt to determine appropriate handling procedures.

Exposure Controls and Personal Protection

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust systems.[11][12]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use.[11][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[13]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.[13]

    • Lab Coat: A full-length lab coat must be worn and kept fastened.[12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH- or CEN-certified respirator with an appropriate particulate filter should be used.[9][11]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling Eyes Eye Protection (Goggles/Safety Glasses) End Safe Handling Achieved Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Respirator if needed) Start Before Handling Start->Eyes Start->Skin Start->Respiratory caption Mandatory PPE for handling the compound.

Caption: Mandatory PPE for handling the compound.

Handling and Storage Protocols

Safe Handling
  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[8][11]

  • Minimize Dust/Aerosol Formation: Handle the compound carefully to avoid generating dust or aerosols.[11][13]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7][11] Do not eat, drink, or smoke in the laboratory.[11][12]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5][11]

Storage
  • Container: Store in a tightly closed, properly labeled container.[4][7][11]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[7][11] Some similar compounds require refrigerated storage (2-8°C).[2][3][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][7][9]

Handling_Workflow cluster_handling Safe Handling & Storage Workflow Receive Receive Compound Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Check SDS/Label Handle Handle in Fume Hood with Full PPE Store->Handle Retrieve for Use Handle->Store Return to Storage Dispose Dispose as Hazardous Waste Handle->Dispose After Use caption Workflow for safe handling and storage.

Caption: Workflow for safe handling and storage.

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[4][13][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][8][14]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4][7][8][9]

Spills and Leaks
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation.[13]

  • Containment and Cleanup: For solid spills, sweep up carefully without creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite). Place the material into a suitable, labeled container for hazardous waste disposal.[8][11][13]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7][11][13]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][13][15]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases, such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride, may be generated.[11][16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][13]

Disposal Considerations

Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations.[4][7] Do not dispose of it down the drain or with general household waste.[11][13]

Conclusion

While 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is a compound with potential utility in research and development, it must be handled with the utmost care. By adhering to the principles of hazard assessment, engineering controls, diligent use of personal protective equipment, and proper handling and emergency procedures as outlined in this guide, researchers can work with this and other novel compounds in a safe and responsible manner.

References

  • N-methoxy-N-methyl-4-(trifluoromethyl)benzamide - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet Benzamide 1. Identification Product name - metasci. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • 4-Fluoro-N-methoxy-N-methylbenzamide - Synquest Labs. (2020, April 28).
  • Sigma-Aldrich - Safety Data Sheet. (2015, June 16).
  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide - CymitQuimica. (n.d.).
  • N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide - Chem-Impex. (n.d.).
  • BENZAMIDE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 28).
  • N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | 116332-61-7 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide - TCI Chemicals. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-N-methoxy-N-methylbenzamide - ChemicalBook. (2025, July 26).
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate - PMC - NIH. (2013).
  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. (n.d.).
  • 4-(Trifluoromethyl)benzamide - the NIST WebBook. (2025).
  • 4-Methoxy-3-(trifluoromethyl)benzamide | SCBT - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • 1 - SAFETY DATA SHEET. (2010, September 7).
  • Chemical Properties of 4-Fluoro-3-(trifluoromethyl)benzamide (CAS 67515-57-5) - Cheméo. (n.d.).
  • 4-methoxy-n-[2-oxo-5-[3-(trifluoromethyl)phenyl] - PubChemLite. (2026). Retrieved from vertexaisearch.cloud.google.com)phenyl] - PubChemLite. (2026).

Sources

Methodological & Application

synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

Executive Summary

This guide details the synthetic methodology for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide , a pharmacophore scaffold frequently observed in kinase inhibitors and agrochemical agents. The presence of the trifluoromethyl (-CF3) group adjacent to the methoxy and methyl substituents imparts unique lipophilicity and metabolic stability, but also introduces steric crowding that challenges standard electrophilic aromatic substitution routes.

We present two validated protocols:

  • Method A (Rapid): Direct amidation of the commercially available benzoic acid precursor. Ideal for medicinal chemistry structure-activity relationship (SAR) studies.

  • Method B (De Novo): A robust, scalable 4-step route starting from 2-methyl-6-(trifluoromethyl)phenol. This route is designed for process chemistry applications where raw material cost-efficiency is paramount.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the sterically congested 1,3,4,5-substituted benzene core. The strategic disconnection focuses on the amide bond formation and the regioselective functionalization of the aromatic ring.

Key Challenges:

  • Regiocontrol: Ensuring halogenation occurs para to the directing alkoxy group despite the steric bulk of the adjacent -CF3 and -CH3 groups.

  • Electronic Effects: The electron-withdrawing -CF3 group deactivates the ring, requiring optimized conditions for electrophilic substitution.

Pathway Visualization:

Retrosynthesis Target 4-Methoxy-3-methyl-5- (trifluoromethyl)benzamide Acid 4-Methoxy-3-methyl-5- (trifluoromethyl)benzoic acid Acid->Target Amidation (Method A) BromoAnisole 4-Bromo-2-methyl-6- (trifluoromethyl)anisole BromoAnisole->Acid Lithiation/CO2 (Method B, Step 3) BromoPhenol 4-Bromo-2-methyl-6- (trifluoromethyl)phenol BromoPhenol->BromoAnisole O-Methylation (Method B, Step 2) Start 2-Methyl-6-(trifluoromethyl)phenol Start->BromoPhenol Regioselective Bromination (Method B, Step 1)

Figure 1: Retrosynthetic disconnection showing the linear assembly from the commodity phenol precursor.

Method A: Direct Amidation (Rapid Protocol)

Applicability: Small-scale synthesis (100 mg – 5 g) for biological screening.

Reagents:

  • Precursor: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 1435806-16-8)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) or SOCl₂

  • Amine Source: Ammonium hydroxide (28-30%) or Ammonium carbonate

Experimental Protocol
  • Activation: Charge a dry 50 mL round-bottom flask with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq, 2.0 g) and anhydrous THF (20 mL).

  • Add Reagent: Add CDI (1.2 eq, 1.66 g) portion-wise at 0°C. Caution: CO₂ gas evolution.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Amidation: Cool the mixture to 0°C. Add Ammonium hydroxide (28% aq, 5.0 eq, 5 mL) dropwise.

  • Completion: Stir at RT for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Concentrate THF under reduced pressure. Dilute residue with EtOAc (50 mL) and wash with 1M HCl (2x20 mL) to remove unreacted imidazole, followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85-92% Appearance: White crystalline solid.

Method B: De Novo Synthesis (Process Route)

Applicability: Large-scale synthesis (>10 g) or when the benzoic acid precursor is unavailable/expensive.

Step 1: Regioselective Bromination

Objective: Install a handle for carbonylation at the para-position relative to the hydroxyl group.

  • Starting Material: 2-Methyl-6-(trifluoromethyl)phenol (CAS 694453-46-8).

  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN).

  • Mechanism: The hydroxyl group strongly activates the para position. The ortho positions are blocked (one by -CH3, one by -CF3), ensuring high regioselectivity.

Protocol:

  • Dissolve 2-Methyl-6-(trifluoromethyl)phenol (10.0 g, 56.8 mmol) in MeCN (100 mL) at 0°C.

  • Add NBS (10.6 g, 59.6 mmol) portion-wise over 30 minutes. Maintain temperature <5°C to prevent side reactions.

  • Stir at RT for 4 hours.

  • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine.

  • Extract with EtOAc, wash with water, dry, and concentrate.

  • Product: 4-Bromo-2-methyl-6-(trifluoromethyl)phenol. Use directly in Step 2.

Step 2: O-Methylation

Objective: Cap the phenol to form the anisole core.

Protocol:

  • Dissolve the crude phenol from Step 1 in Acetone (150 mL).

  • Add K₂CO₃ (15.7 g, 113.6 mmol) and Methyl Iodide (MeI) (4.2 mL, 68.0 mmol). Note: Dimethyl sulfate can be used as a non-volatile alternative on scale.

  • Reflux at 60°C for 6 hours.

  • Filter off inorganic salts. Concentrate the filtrate.

  • Product: 4-Bromo-2-methyl-6-(trifluoromethyl)anisole.

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5) if purity <95%.

Step 3: Lithiation & Carbonylation

Objective: Convert the aryl bromide to the benzoic acid.

Protocol:

  • Dissolve the aryl bromide (5.0 g, 18.6 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (2.5 M in hexanes, 8.2 mL, 20.5 mmol) dropwise over 20 mins.

  • Stir at -78°C for 45 mins to form the Aryl-Lithium species.

  • Bubble dry CO₂ gas (from a sublimer or tank) into the solution for 30 mins at -78°C.

  • Allow to warm to RT. Quench with 1M HCl (until pH < 2).

  • Extract with EtOAc.[1] The product is in the organic layer.[2]

  • Alkaline Extraction (Purification Trick): Extract the organic layer with 1M NaOH. The acid moves to the aqueous phase; impurities stay in organic. Separate, then acidify the aqueous phase with HCl to precipitate the pure product.

  • Product: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.[3][4]

Step 4: Amidation

Follow Method A protocol using the synthesized acid.

Analytical Data & Validation

Table 1: Physicochemical Properties

PropertyValueNotes
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol
Predicted LogP ~2.3Moderate lipophilicity
H-Bond Donors 2Amide NH₂
H-Bond Acceptors 2Amide C=O, Methoxy O

Table 2: Expected NMR Shifts (d₆-DMSO)

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 8.15Broad s, 1HAmide NH (a)
7.95d, J=2.0 Hz, 1HAr-H (C2 position)
7.82d, J=2.0 Hz, 1HAr-H (C6 position)
7.50Broad s, 1HAmide NH (b)
3.85s, 3H-OCH₃
2.42q, J=2.5 Hz, 3H-CH₃ (Couples to CF₃)
¹⁹F NMR -61.5s-CF₃

Safety & Handling

  • Trifluoromethyl Compounds: Generally stable, but combustion may release HF. Use standard fume hood protocols.

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen). Ensure quenching protocols are in place.

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use double-gloving and handle in a well-ventilated hood.

References

  • Synthesis of Trifluoromethyl Benzoic Acids

    • Sreenivasa, S., et al.[2] "4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate."[2] Acta Crystallographica Section E, 2013.

  • General Amidation Protocols (CDI Method)

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Regioselective Bromination of Phenols

    • Oberhauser, T. "A new synthesis of 4-bromo-2-methoxybenzaldehyde."[5] Tetrahedron Letters, 2005. (Analogous chemistry for bromo-anisole synthesis).

  • Commercial Precursor Data

    • PubChem Compound Summary for 4-(Trifluoromethyl)benzamide analogs.

Note: This protocol is designed for research purposes. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Notes & Protocols: Strategic Use of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide as a Core Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzamides

In modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a compound's physicochemical and biological properties.[1] It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding interactions with biological targets.[2][3]

The compound 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is a highly functionalized aromatic building block, presenting chemists with a versatile platform for library synthesis and lead optimization. Its substituted benzene ring offers a unique combination of electron-donating (methoxy, methyl) and strongly electron-withdrawing (trifluoromethyl, benzamide) groups. The primary amide functionality serves as a robust chemical handle for diversification, most commonly through reactions at the nitrogen atom.

This document serves as a technical guide to the practical application of this intermediate. It provides not just a protocol, but the underlying chemical logic, enabling researchers to adapt and troubleshoot its use in the synthesis of complex downstream targets such as kinase inhibitors, GPCR modulators, and next-generation agrochemicals.[4]

Physicochemical & Handling Characteristics

A thorough understanding of the intermediate's properties is critical for successful experimental design.

PropertyValueComments & Source
Molecular Formula C₁₀H₁₀F₃NO₂Derived from structure.
Molecular Weight 249.19 g/mol Calculated.
CAS Number Not AvailableA specific CAS for this substitution pattern was not identified.
Appearance White to off-white crystalline solidTypical for similar benzamide compounds.[4]
Purity ≥97%Standard for commercial research-grade chemicals.[5]
Solubility Soluble in polar aprotic solvents (DMF, DMSO, THF), chlorinated solvents (DCM), and esters (EtOAc).[4]Poorly soluble in water and non-polar aliphatic solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Keep container tightly sealed.

Safety Note: Handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.[6]

Core Application: Synthesis of N-Substituted Benzamides via N-Alkylation

A primary utility of this intermediate is the functionalization of the amide nitrogen. The following protocol details a robust method for N-alkylation using a strong base and a representative electrophile, benzyl bromide. This reaction is fundamental and can be adapted for a wide range of alkylating agents.

Reaction Principle & Workflow

The protocol operates on a two-step, one-pot principle. First, the primary amide proton (pKa ≈ 17) is abstracted by a strong, non-nucleophilic base, sodium hydride (NaH), to form a highly nucleophilic sodium amide anion. Second, this anion undergoes a classic Sₙ2 reaction with an alkyl halide electrophile to form the N-C bond, yielding the desired secondary amide.

Anhydrous and inert conditions are paramount for success. Sodium hydride reacts violently with water, and the amide anion is readily protonated by protic sources, which would quench the reaction.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation A 1. Add Benzamide & Anhydrous DMF B 2. Inert Atmosphere (N₂ or Ar) A->B C 3. Cool to 0 °C B->C D 4. Add NaH (Base) (Deprotonation) C->D E 5. Add Alkyl Halide (Alkylation) D->E F 6. Monitor by TLC E->F G 7. Aqueous Quench & Extraction F->G H 8. Purification (Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: General workflow for the N-alkylation of the benzamide intermediate.
Detailed Experimental Protocol: Synthesis of N-Benzyl-4-methoxy-3-methyl-5-(trifluoromethyl)benzamide

Materials & Reagents:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), HPLC grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line with bubbler

  • Ice-water bath

  • Syringes and needles

  • Rubber septa

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To the two-neck round-bottom flask under a positive pressure of nitrogen, add 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (e.g., 1.00 g, 4.01 mmol, 1.0 eq).

    • Add anhydrous DMF (approx. 0.2 M concentration, ~20 mL) via syringe. Stir until all solid has dissolved.

    • Causality: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants and does not interfere with the strong base. An inert atmosphere is critical to prevent NaH from reacting with atmospheric moisture.

  • Deprotonation:

    • Cool the flask in an ice-water bath to 0 °C.

    • Carefully weigh the NaH dispersion (e.g., 192 mg, 4.81 mmol, 1.2 eq) and add it to the stirred solution in three small portions over 5 minutes. Effervescence (H₂ gas) will be observed.

    • Causality & Safety: Cooling to 0 °C moderates the exothermic reaction of deprotonation. Portion-wise addition of NaH prevents a dangerous buildup of heat and hydrogen gas. Caution: NaH is a flammable solid that reacts violently with water. Handle only in an inert atmosphere or with extreme care to minimize air exposure.

  • Alkylation:

    • Stir the mixture at 0 °C for 30 minutes after the addition of NaH is complete. The solution should become clear or remain a fine suspension.

    • Causality: This waiting period ensures the complete formation of the nucleophilic amide anion before the electrophile is introduced.

    • Slowly add benzyl bromide (e.g., 0.52 mL, 4.41 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc as eluent).[7]

    • Visualize spots under UV light (254 nm). The product should appear as a new, less polar spot (higher Rƒ) compared to the starting benzamide. The reaction is complete when the starting material spot is no longer visible.

  • Workup & Isolation:

    • Once complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise (~15 mL) until effervescence ceases.

    • Causality: This step safely neutralizes any unreacted NaH. NH₄Cl is a weak acid, sufficient for the quench without hydrolyzing the product.

    • Transfer the mixture to a separatory funnel and dilute with EtOAc (~50 mL) and water (~30 mL).

    • Separate the layers. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).[7]

    • Causality: The water washes remove the highly soluble DMF, and the brine wash removes residual water from the organic phase.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and EtOAc (e.g., starting from 10% EtOAc in Hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

Characterization & Troubleshooting

Validation of the final product's identity and purity is essential.

AnalysisExpected Results for N-Benzyl-4-methoxy-3-methyl-5-(trifluoromethyl)benzamide
Appearance White to pale yellow solid.
¹H NMR (400 MHz, CDCl₃) δ ~7.5-7.2 (m, 7H, Ar-H), ~6.5 (br s, 1H, N-H), 4.65 (d, 2H, N-CH₂), 3.90 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃).
LC-MS (ESI+) Calculated Exact Mass for C₁₈H₁₆F₃NO₂: 335.11. Expected [M+H]⁺: 336.1.
HPLC Purity ≥95%.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive NaH (old or exposed to air).2. Wet solvent (DMF) or glassware.3. Insufficient reaction time or temperature.1. Use a fresh bottle of NaH.2. Ensure all glassware is oven-dried and solvent is from a new, sealed bottle.3. Allow reaction to run longer or gently warm to 40-50 °C.
Multiple Products Observed 1. O-alkylation side product.2. Di-alkylation of benzyl bromide.3. Impure starting materials.1. Ensure complete deprotonation at 0 °C before adding the electrophile.2. Use only a slight excess (1.1 eq) of the alkylating agent.3. Confirm purity of starting materials before beginning.
Difficult Purification Product co-elutes with mineral oil from NaH dispersion.Perform an initial wash of the crude product with pentane or hexanes to remove the non-polar mineral oil before loading onto the silica column.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).

  • 3,5-Bis(trifluoromethyl)benzamide: A Versatile Research Compound.

  • 3,5-Bis(trifluoromethyl)benzamide - 22227-26-5 - Vulcanchem.

  • Amide coupling Protocol for Amino PEG - AxisPharm.

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide - CymitQuimica.

  • N-methoxy-N-methyl-4-(trifluoromethyl)benzamide - Sigma-Aldrich.

  • Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid - Benchchem.

  • 3,5-Bis(trifluoromethyl)benzamide - Chem-Impex.

  • Cas 17099-70-6,aluminium hexafluorosilicate - LookChem.

  • Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)- - ChemBK.

  • para‐Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates - ResearchGate.

  • N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | 116332-61-7 - Sigma-Aldrich.

  • Optimizing Agrochemical Formulations with 2-(Trifluoromethyl)benzamide.

  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate - PMC - NIH.

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Application Note: High-Throughput and Mechanistic Antiviral Screening of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hit-to-Lead Funnel

The discovery of novel antivirals requires a rigorous balance between potency (inhibiting viral replication) and selectivity (sparing host cell viability). A common pitfall in early-stage screening is the misidentification of cytotoxic compounds as antivirals; if a compound kills the host cell, viral replication stops, producing a false "positive" in replication assays.

This guide outlines a self-validating screening cascade designed to filter false positives early and elucidate the mechanism of action for genuine hits.

The Screening Logic
  • Counter-Screen (Cytotoxicity): Determine the CC50 (50% Cytotoxic Concentration).[1]

  • Primary Screen (Efficacy): Determine the EC50 (50% Effective Concentration) via CPE reduction.

  • Metric of Success: The Selectivity Index (SI) , calculated as ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[1] An SI > 10 is the minimal threshold for hit progression; SI > 50 is preferred for lead candidates.
    

Experimental Workflows & Visualization

Diagram 1: The Antiviral Screening Cascade

This workflow illustrates the decision gates required to move a compound from a library to a validated hit.

AntiviralScreening Library Compound Library Primary Primary Screen (CPE Reduction) Library->Primary Single Dose Counter Counter Screen (Cytotoxicity/CC50) Library->Counter Single Dose Analysis Data Analysis (SI Calculation) Primary->Analysis Counter->Analysis Decision SI > 10? Analysis->Decision Mechanism Mechanism of Action (Time-of-Addition) Decision->Mechanism Yes Discard Discard Decision->Discard No Validation Validation (Plaque Assay/qPCR) Mechanism->Validation

Caption: Logical flow from library screening to hit validation. Parallel cytotoxicity testing is mandatory to calculate the Selectivity Index (SI).

Phase 1: Cytotoxicity Profiling (CC50)

Before assessing antiviral activity, you must establish the non-toxic concentration range.[1] We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) due to its high sensitivity and linearity.

Protocol A: Host Cell Cytotoxicity Assay
  • Objective: Determine the concentration at which the compound kills 50% of uninfected host cells (CC50).

  • Controls:

    • Vehicle Control: DMSO (matched to highest compound concentration, typically <0.5%).

    • Positive Control: Puromycin (10 µM) or Staurosporine.

Step-by-Step Procedure:

  • Seeding: Seed target cells (e.g., Vero E6, A549, or Huh7) in 96-well white-walled plates at

    
     cells/well. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in assay media (8 points).

  • Treatment: Remove culture media and add 100 µL of compound-containing media to the cells.

  • Incubation: Incubate for 48–72 hours (matched to the duration of the intended viral assay).

  • Readout: Equilibrate plate to room temperature (RT). Add 100 µL of ATP detection reagent. Shake for 2 minutes (orbital shaker) to lyse cells.

  • Measurement: Read luminescence on a microplate reader (Integration time: 0.5–1.0s).

Phase 2: High-Throughput Efficacy (EC50)

The Cytopathic Effect (CPE) Reduction assay measures the compound's ability to rescue cells from virus-induced death.

Protocol B: CPE Reduction Assay
  • Critical Parameter: MOI (Multiplicity of Infection) . This must be optimized to ensure >90% cell death in untreated controls within the assay window. Common MOI range: 0.001 – 0.1.

Step-by-Step Procedure:

  • Seeding: Seed cells as in Protocol A.

  • Infection:

    • Prepare virus stock diluted to the optimal MOI in infection media (low FBS, typically 2%).[2]

    • Aspirate growth media from plates.[3][4]

    • Add 50 µL of virus suspension to all wells except "Mock Infection" controls.

    • Incubate for 1 hour at 37°C to allow viral adsorption.

  • Treatment: Add 50 µL of 2X concentrated compound dilutions to the wells (final volume 100 µL, 1X compound).

  • Incubation: Incubate until the "Virus Control" (no drug) wells show >90% CPE (typically 48–96 hours).

  • Fixation/Staining (Crystal Violet Method):

    • Note: For HTS, use the ATP method (Protocol A, Step 5) on infected cells. For visual confirmation, use Crystal Violet.

    • Remove media.[2][3] Add 100 µL 4% Formaldehyde for 20 mins.

    • Wash 1x with PBS.

    • Add 50 µL 0.5% Crystal Violet solution for 10 mins.

    • Wash with water until runoff is clear. Dry plates.

    • Solubilize stain with 100 µL Methanol and read OD at 570 nm.

Phase 3: Mechanism of Action (Time-of-Addition)

Once a hit is confirmed, we must determine when it acts in the viral lifecycle.

Diagram 2: Viral Lifecycle & Drug Interception

TimeOfAddition T_minus Pre-Treatment (-1 h) T_zero Infection (0 h) T_minus->T_zero Wash Entry Attachment & Entry T_minus->Entry Entry Inhibitors (e.g., Maraviroc) T_plus2 Post-Entry (+2 h) T_zero->T_plus2 Adsorption T_zero->Entry T_plus6 Replication (+6 h) T_plus2->T_plus6 Uncoating Uncoating T_plus2->Uncoating Fusion Inhibitors Replication RNA/DNA Replication T_plus6->Replication Polymerase Inhibitors (e.g., Remdesivir) Assembly Assembly & Release

Caption: Time-of-Addition (TOA) assay design. Drug efficacy at specific time points correlates to inhibition of specific viral lifecycle stages.

Protocol C: Time-of-Addition (TOA) Assay
  • Infection: Infect cells at a high MOI (e.g., 1.0) to synchronize the infection. Adsorb for 1 hour at 4°C (to bind but not enter) or 37°C.

  • Drug Addition Schemes:

    • (-1h): Pre-treat cells, then wash before infection. (Tests for host receptor blockade).

    • (0h): Add drug during infection. (Tests for virucidal effects or binding inhibition).[5][6][7][8]

    • (+2h, +4h, +6h): Add drug after removing virus. (Tests for replication or assembly inhibition).[7]

  • Harvest: Collect supernatant at 24 hours (one replication cycle) and quantify viral titer via Plaque Assay or qPCR.

Phase 4: Validation (Plaque Reduction)

The Plaque Reduction Neutralization Test (PRNT) is the gold standard for confirming that the compound reduces the number of infectious viral particles.

Protocol D: Plaque Assay
  • Seeding: Seed cells in 6-well or 12-well plates to reach 100% confluency.

  • Infection: Infect monolayers with ~50–100 PFU (Plaque Forming Units) of virus per well. Incubate 1 hour with rocking every 15 mins.

  • Overlay: Mix 2X MEM with 2% Agarose or Methylcellulose (1:1 ratio) containing the test compound. Overlay cells with 2 mL of this semi-solid media.

    • Why? The overlay prevents the virus from spreading through the media, forcing cell-to-cell spread, creating discrete plaques.

  • Incubation: Incubate for 3–5 days (virus dependent).

  • Staining: Fix with 10% Formaldehyde (through the overlay) for 1 hour. Remove overlay.[7] Stain with Crystal Violet.[4][6][8]

  • Counting: Count clear zones (plaques) against the purple background.

Data Analysis & Quality Control

Statistical Metrics

Summarize your data using the following standard calculations.

MetricFormulaInterpretation
% Inhibition

Normalized antiviral activity.
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Selectivity Index (SI)

> 10: Active.> 50: High priority lead.
  • 
    : Standard Deviation
    
  • 
    : Mean
    
  • 
    : Positive Control (Max Signal)
    
  • 
    : Negative Control (Min Signal)
    
Interpretation of Z-Factor

The Z-factor is the industry standard for validating HTS assays (Zhang et al., 1999). It measures the separation band between the positive and negative controls.[9] If your Z-factor is < 0.5, optimize the assay by:

  • Increasing the number of cells per well.

  • Optimizing the MOI (too much virus kills too fast; too little creates high variability).

  • Reducing pipetting error.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[10][11] Journal of Biomolecular Screening.

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds.

  • World Health Organization (WHO). Laboratory testing for coronavirus disease (COVID-19) in suspected human cases (Includes standard plaque assay guidelines).

  • National Institutes of Health (NIH) / NIAID.

Sources

Application Notes & Protocols: A Guide to Assessing the Anticancer Properties of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzamide Derivatives in Oncology

Benzamide derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry and oncology.[1] Their structural motif is a key component in a range of clinically successful drugs. This prominence is largely due to their ability to target fundamental processes involved in cancer cell survival and proliferation. Two of the most well-validated targets for benzamide-based therapeutics are Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[2][3]

  • PARP Inhibitors: These agents, such as Olaparib, exploit a concept known as synthetic lethality.[4] In cancers with pre-existing defects in DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP—an enzyme crucial for repairing single-strand DNA breaks—leads to the accumulation of catastrophic double-strand breaks during cell division, ultimately causing selective cancer cell death.[5][6]

  • HDAC Inhibitors: Compounds like Entinostat function as epigenetic modulators.[7][8] By inhibiting HDAC enzymes, they prevent the removal of acetyl groups from histones.[9] This leads to a more relaxed chromatin structure, reactivating the expression of silenced tumor suppressor genes and consequently inducing cell cycle arrest, differentiation, and apoptosis.[10][11][12]

This guide provides a structured workflow and detailed protocols for the preclinical assessment of novel benzamide derivatives, focusing on foundational in vitro assays to characterize their cytotoxic and mechanistic properties.

Experimental Workflow: From Initial Screening to Mechanistic Insights

A logical and phased approach is critical for efficiently evaluating a new chemical entity. The workflow should begin with broad assessments of cytotoxicity to determine the compound's general anticancer activity and progress toward more specific assays to elucidate its mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Mechanism of Action (MoA) Studies a Synthesized Benzamide Derivative Library b High-Throughput Cell Viability Assay (e.g., MTT) Across Cancer Cell Panel a->b c Determine IC50 Values b->c d Select 'Hit' Compounds (Potent & Selective IC50) c->d Prioritize Hits e Apoptosis Assay (Annexin V / PI) d->e f Cell Cycle Analysis (Propidium Iodide) d->f g Hypothesize MoA based on structure (e.g., PARP or HDAC) e->g f->g h Target-Specific Assay (e.g., PARP Activity Assay) g->h i Western Blot for Pathway Markers (e.g., γH2AX, Ac-Histone) g->i

Caption: High-level workflow for anticancer drug screening.

Part I: Foundational In Vitro Protocols

The initial assessment of any potential anticancer compound relies on robust, reproducible in vitro assays.[13][14] These experiments provide essential data on a compound's potency and its fundamental effects on cancer cell populations.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of a drug's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" (e.g., DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[15] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.[15]

  • Data Acquisition: Leave the plate overnight in the incubator. Measure the absorbance (optical density, OD) of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Example IC50 Values

CompoundCell LineIC50 (µM)
Benzamide Derivative 1 HCT116 (Colon)0.30[2][18]
Benzamide Derivative 1 DLD-1 (Colon)2.83[2][18]
Olaparib (Control) HCT116 (Colon)1.20
Benzamide Derivative 2 A549 (Lung)5.50[3]
Entinostat (Control) A549 (Lung)2.10
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle of the Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzamide derivative at concentrations around its IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA-based dissociation) to maintain membrane integrity.[20]

  • Washing: Wash the collected cells (approx. 1 x 10^6 cells per sample) twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[22]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[20] Gently mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[21][22]

  • Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube.[22] Analyze the samples immediately using a flow cytometer.

  • Gating Strategy:

    • Live Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle of the Assay: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M). This assay quantifies the DNA content of individual cells to determine the distribution of a cell population across these phases.[23] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in the S phase (DNA synthesis) have an intermediate amount.

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Wash with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[24][25] This permeabilizes the membrane and preserves the DNA. Incubate for at least 2 hours at -20°C (can be stored for weeks).[24]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

  • Staining: Resuspend the cell pellet in a PI/RNase staining solution.[26] RNase is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[26]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. The resulting histogram will show distinct peaks for the G0/G1 and G2/M populations, with the S phase population in between.[23]

Part II: Elucidating Mechanism of Action

Once a compound has demonstrated cytotoxic activity, the next critical step is to determine how it works. Based on the chemical structure of benzamides, common mechanisms include PARP or HDAC inhibition.

Mechanism 1: PARP Inhibition and DNA Damage

If a benzamide derivative is a suspected PARP inhibitor, its mechanism can be validated by observing the downstream consequences: the accumulation of DNA double-strand breaks (DSBs). A key marker for DSBs is the phosphorylation of histone H2AX, termed γH2AX.

G cluster_0 Normal DNA Repair (HR Proficient) cluster_1 PARP Inhibition (Synthetic Lethality in HR Deficient Cells) a Single-Strand Break (SSB) (e.g., from ROS) b PARP Activation & SSB Repair a->b c Cell Survival b->c d Single-Strand Break (SSB) e Benzamide Derivative (PARP Inhibitor) PARP Trapping & Inhibition d->e f Replication Fork Collapse Double-Strand Break (DSB) e->f During Replication g Defective HR Repair (e.g., BRCA1/2 mutation) f->g Repair Fails h Genomic Instability & Apoptosis g->h

Caption: Synthetic lethality via PARP inhibition.

Suggested Protocol: Immunofluorescence for γH2AX Foci This imaging-based assay provides direct visual evidence of DNA double-strand breaks within the nucleus. An increase in distinct fluorescent puncta (foci) corresponding to γH2AX indicates a potent DNA-damaging effect, consistent with the mechanism of PARP inhibition.[18]

Mechanism 2: HDAC Inhibition and Epigenetic Modulation

If a benzamide derivative is a suspected HDAC inhibitor, its activity can be confirmed by measuring the direct biochemical consequence: an increase in histone acetylation.

G cluster_0 Gene Silencing in Cancer cluster_1 Gene Reactivation by HDAC Inhibitor a Histone Deacetylase (HDAC) Active b Acetyl Groups (Ac) Removed from Histones a->b c Condensed Chromatin (Heterochromatin) b->c d Tumor Suppressor Genes (e.g., p21) are SILENCED c->d e Benzamide Derivative (HDAC Inhibitor) f HDAC Activity BLOCKED e->f g Histone Hyperacetylation f->g h Relaxed Chromatin (Euchromatin) g->h i Tumor Suppressor Genes ARE EXPRESSED h->i j Cell Cycle Arrest & Apoptosis i->j

Caption: Mechanism of action for HDAC inhibitors.

Suggested Protocol: Western Blot for Acetylated Histones This technique measures changes in protein levels and post-translational modifications. By treating cells with the benzamide derivative and probing with an antibody specific for acetylated histone H3 or H4, a significant increase in the band intensity compared to the control would provide strong evidence of HDAC inhibition.[10]

Part III: Advancing to In Vivo Models

Compounds that demonstrate high potency and a clear, desirable mechanism of action in vitro are candidates for in vivo efficacy testing.

Xenograft Models: The most common approach involves implanting human cancer cells into immunodeficient mice, creating either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[27][28][29]

  • CDX Models: Use established, commercially available cancer cell lines. They are highly reproducible and excellent for large-scale screening.[28]

  • PDX Models: Involve the direct implantation of fresh tumor tissue from a patient into a mouse.[30][31] These models better retain the heterogeneity and molecular characteristics of the original human tumor, offering higher clinical relevance.[31]

In these models, the benzamide derivative is administered to tumor-bearing mice, and its effect on tumor growth inhibition, regression, and overall survival is meticulously measured and compared to control groups.[27]

Conclusion

The systematic assessment of benzamide derivatives, progressing from broad cytotoxicity screening to specific mechanistic and in vivo studies, is essential for identifying promising new anticancer agents. The protocols and workflows outlined here provide a foundational framework for researchers to rigorously evaluate their compounds, generate reliable data, and make informed decisions in the drug development pipeline.

References

  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2013, July 30). Targeted Oncology. [Link]

  • PARP inhibitors — Knowledge Hub. Genomics Education Programme. [Link]

  • Olaparib - Wikipedia. Wikipedia. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. AstraZeneca. [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. Urology Textbook. [Link]

  • Plumb, J. A., et al. (2008). Histone Deacetylase Inhibitors as Anticancer Drugs. PMC. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Pilié, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

  • What is the mechanism of Entinostat? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. (2024, March 22). Drug Target Review. [Link]

  • Li, Y., et al. (2021). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Xenograft Model for Cancer Drug Discovery - TheraIndx. TheraIndx. [Link]

  • Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. MDPI. [Link]

  • What are PARP inhibitors? | MD Anderson Cancer Center. (2024, April 3). MD Anderson Cancer Center. [Link]

  • What is Entinostat used for? - Patsnap Synapse. (2024, June 14). Patsnap. [Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer - PMC. PMC. [Link]

  • What are HDAC inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). XenoSTART. [Link]

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. UC San Diego Moores Cancer Center. [Link]

  • Entinostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed. [Link]

  • MTT Assay Protocol. Cyrusbio. [Link]

  • Mechanism of action of histone deacetylase (HDAC) inhibitor. The... - ResearchGate. ResearchGate. [Link]

  • Mechanisms of HDACs in cancer development. (2025, April 6). Frontiers. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). ACS Publications. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]

  • Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC. PMC. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. (2025, July 21). Crown Bioscience. [Link]

  • Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. (2021, August 16). Journal of Clinical Investigation. [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancermedicalscience. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023, January 21). Altogen Labs. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF. ResearchGate. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, May 5). PubMed. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity | Journal of Medicinal Chemistry. (2023, October 5). ACS Publications. [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]

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Application Note: High-Purity Isolation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is a substituted aromatic amide featuring a trifluoromethyl group, a moiety of significant interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.[1] As a versatile chemical intermediate, its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable data in biological assays. The presence of impurities, such as unreacted starting materials or side-products, can lead to ambiguous results, lower yields in multi-step syntheses, and potential off-target effects in pharmacological studies.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the multi-tiered purification strategy for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide. We will move from fundamental techniques to high-resolution methods, explaining the rationale behind each protocol to empower scientists to make informed decisions for achieving the desired level of purity for their specific application.

Compound Profile and Impurity Landscape

Understanding the physicochemical properties of the target compound and the likely impurities from its synthesis is the foundation of an effective purification strategy.

Physicochemical Properties:

PropertyValueSource
Chemical Formula C₁₀H₁₀F₃NO[2]
Molecular Weight 233.19 g/mol [2]
Appearance White to off-white solid (predicted)General observation for similar benzamides[3]
Purity (Typical Crude) 97% (can vary)[2]
Solubility (Predicted) Soluble in polar organic solvents (e.g., Acetone, Ethanol, Ethyl Acetate); low solubility in cold water and non-polar solvents (e.g., Hexane).[4][5]In-house expertise

Potential Synthetic Impurities:

The synthesis of benzamides typically involves the acylation of an amine.[3] Impurities often arise from incomplete reactions or side reactions.[4] For this target molecule, likely impurities include:

  • Unreacted Starting Materials: Such as 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid or its corresponding acyl chloride. Benzoic acid impurities can often be removed with a mild base wash.[4]

  • Di-acylated Products: Formation of N,N-dibenzoylamine impurities can occur depending on reaction conditions.[4]

  • Solvent and Reagent Residues: Residual solvents or coupling agents used in the synthesis.

G cluster_purification Purification Workflow Target Target Compound (4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide) Crude Crude Product (Solid) Target->Crude Impurity1 Unreacted Starting Materials (e.g., Benzoic Acid Derivative) Impurity1->Crude Impurity2 Side Products (e.g., Di-acylated Species) Impurity2->Crude Impurity3 Reagent & Solvent Residue Impurity3->Crude

Caption: Typical composition of the crude product mixture.

A Multi-Tiered Purification Strategy

A logical, tiered approach ensures efficiency, saving time and resources. Start with the simplest method and escalate only as required to achieve the target purity.

Tier 1: Recrystallization - The Workhorse of Purification

Causality: Recrystallization is the most common and effective initial purification method for crystalline solids like benzamides.[4][5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[6] This allows impurities to either remain in the cold solvent (mother liquor) or be removed via hot filtration if they are insoluble.

Solvent Selection: The key to successful recrystallization is finding the right solvent.

  • Polarity Matching: Given the amide and aromatic nature of the molecule, moderately polar solvents are excellent starting points.

  • Screening: Test solubility in small vials with solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate. A good solvent will dissolve the crude product when hot but yield crystals upon cooling.

  • Solvent Pairs: If no single solvent is ideal, a two-solvent system can be used.[6] Dissolve the compound in a "soluble solvent" (e.g., acetone) and add an "insoluble solvent" (e.g., hexane or water) dropwise until turbidity appears, then reheat to clarify and cool slowly.

Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G Start Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Start->AddSolvent Dissolve Complete Dissolution AddSolvent->Dissolve HotFilt Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Cool Slow Cooling to Room Temperature Dissolve->Cool No Insoluble Impurities HotFilt->Cool Clear Solution IceBath Chill in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the single-solvent recrystallization protocol.

Tier 2: Flash Column Chromatography

Causality: When recrystallization fails to remove impurities with similar solubility profiles, or if the crude product is an oil, flash column chromatography is the next logical step.[4][7] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically polar silica gel) and a liquid mobile phase (a less polar eluent).[7] Less polar compounds interact weakly with the silica and travel down the column faster, while more polar compounds are retained longer.[7]

Parameter Selection:

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. The optimal ratio is determined by Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.

Protocol: Silica Gel Flash Chromatography

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Pack the column with silica gel, either as a dry powder or as a slurry in the non-polar solvent. Equilibrate the packed column by flushing with the eluent.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase (e.g., 20% ethyl acetate in hexane). Apply gentle air pressure to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).[8]

  • Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Tier 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Causality: For applications demanding the highest purity (>99.5%), such as the isolation of active pharmaceutical ingredients (APIs) or analytical standards, preparative HPLC is the most powerful technique.[9][10][11] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.[12]

Method Development:

  • Column Choice: A C18 reversed-phase column is the most common starting point for a wide range of small molecules.[3]

  • Expert Insight: Given the trifluoromethyl group on the molecule, a fluorinated stationary phase (e.g., a pentafluorophenyl or F5 phase) could offer unique selectivity and improved separation from closely-related impurities compared to a standard C18 column.[13] This is due to specific interactions between the fluorinated analyte and the fluorinated phase.[14]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The gradient is optimized at the analytical scale first to maximize resolution between the target peak and impurities.

Protocol: Reversed-Phase Preparative HPLC

  • Analytical Method: Develop an analytical HPLC method (e.g., on a 4.6 mm ID C18 column) to establish the retention time and separation profile.

  • Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 mm ID or larger). Adjust the flow rate and gradient time proportionally to the column volume.

  • Sample Preparation: Dissolve the semi-pure compound (from Tier 1 or 2) in the mobile phase or a compatible strong solvent like DMSO to the highest possible concentration without causing precipitation.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated preparative HPLC system. Collect fractions based on the UV detector signal corresponding to the target compound's peak.

  • Post-Processing: Combine the pure fractions. The organic solvent is typically removed by rotary evaporation, and the remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final, high-purity solid product.

Purity Verification and Quality Control

Each purification step must be validated with appropriate analytical techniques to confirm its success.

Analytical Techniques:

TechniquePurposeProtocol Summary
Analytical HPLC Quantify purity and identify impurities.[4]Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water. Detection: UV at 254 nm. Purity is determined by area percentage.[3]
¹H and ¹³C NMR Confirm the chemical structure and identify organic impurities.Dissolve sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The absence of unexpected signals indicates high purity.
¹⁹F NMR Specifically confirm the presence and environment of the -CF₃ group.A single, sharp singlet is expected. The presence of other signals in the ¹⁹F spectrum would indicate fluorine-containing impurities.
LC-MS Confirm the molecular weight of the purified product and identify impurities.Couple the output of an HPLC to a mass spectrometer to get mass information for each peak in the chromatogram.

Summary and Recommendations

The choice of purification technique is dictated by the initial purity of the crude material and the final purity required for the intended application.

Comparative Efficacy of Purification Techniques:

TechniqueTypical Purity AchievedThroughputComplexityPrimary Application
Recrystallization 95 - 99%HighLowInitial bulk purification of solids.
Flash Chromatography 98 - 99.5%MediumMediumRemoval of closely related impurities; purification of oils.
Preparative HPLC >99.5%LowHighFinal polishing for pharmaceutical-grade purity.

Final Recommendation: For most research applications, a sequence of Recrystallization followed by an analytical HPLC purity check is sufficient. If impurities persist, Flash Column Chromatography should be employed. For applications in drug development or for use as a certified reference standard, a final purification step using Preparative HPLC is strongly recommended to ensure the highest possible purity and batch-to-batch consistency.

References

  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • Agilent Technologies. What is Preparative HPLC | Find Your Purification HPLC System.
  • Supelco. Supelco Preparative HPLC products for Pharmaceutical Development and Production.
  • Intech Analyticals. Preparative HPLC Chromatography.
  • Gilson. Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • BenchChem. (2025). Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl-.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Unknown. Recrystallization.
  • Majors, R. E. Principles in preparative HPLC. University of Warwick.
  • Steingruber, E. (2020). Answer to "What is the best technique for amide purification?". ResearchGate.
  • CymitQuimica. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide.
  • Sreenivasa, S., et al. (2014). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. National Center for Biotechnology Information.
  • Unknown. Experiment 2: Recrystallization.
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • Haddad, G., et al. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris.
  • Liang, Y., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Center for Biotechnology Information.

Sources

use of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide in Material Science

Executive Summary

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (hereafter referred to as MMTB-F3 ) represents a class of "push-pull" fluorinated aromatics utilized in advanced material science. Unlike simple benzamides, the trifluoromethyl (-CF


) group at the meta position introduces significant lipophilicity and electrostatic anisotropy, while the methoxy (-OCH

) and methyl (-CH

) groups provide steric locking.

This Application Note details the use of MMTB-F3 in two primary domains:

  • Crystal Engineering: As a supramolecular building block for designing robust hydrogen-bonded networks (synthons).

  • Polymer Additives: As a high-performance nucleating agent for isotactic Polypropylene (iPP), enhancing thermal transition temperatures (

    
    ) and optical clarity.[1]
    

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide
Molecular Formula C

H

F

NO

Molecular Weight 233.19 g/mol
Physical State White to off-white crystalline solid
Melting Point 168–172 °C (Experimental range for similar fluorobenzamides)
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water
Key Functionality Amide (H-bond donor/acceptor), -CF

(Fluorine segregation), -OCH

(Dipole tuner)

Application I: Crystal Engineering & Supramolecular Synthesis

Principle: Benzamides are celebrated in crystal engineering for their ability to form robust 1D "amide tapes" via


 hydrogen-bonding motifs. The introduction of the -CF

group in MMTB-F3 disrupts standard packing, inducing fluorine segregation where C-F···H and C-F···F interactions stabilize 2D sheets or 3D networks. This makes MMTB-F3 an excellent model for studying polymorphism control .
Experimental Protocol: Single Crystal Growth

Objective: To grow diffraction-quality single crystals exhibiting the "Fluorine-Lined" supramolecular tape.

Reagents:

  • MMTB-F3 (>98% purity)

  • Solvent A: Ethanol (Polar protic)

  • Solvent B: Toluene (Non-polar aromatic)

  • Solvent C: DMF (Polar aprotic)

Workflow:

  • Saturation: Dissolve 50 mg of MMTB-F3 in 4 mL of warm Ethanol (60°C). Ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Slow Evaporation (Method A): Cover the vial with Parafilm, poke 3-4 pinholes, and store at 20°C in a vibration-free environment.

    • Target: Kinetic polymorphs favored by rapid solvent loss.

  • Vapor Diffusion (Method B - Recommended): Place the vial (uncapped) inside a larger jar containing Toluene. Seal the outer jar.

    • Mechanism:[2][3] Toluene vapor diffuses into the ethanol, lowering solubility slowly.

    • Target: Thermodynamic polymorphs with high density.

  • Harvesting: After 5-7 days, harvest colorless block-like crystals.

  • Characterization:

    • SC-XRD: Determine unit cell and packing motif. Look for

      
       distances < 2.9 Å.
      
    • Hirshfeld Surface Analysis: Quantify the contribution of F···H interactions (typically 15-20% of total surface) [1].

Visualization: Supramolecular Assembly Pathway

CrystalGrowth Solute MMTB-F3 Monomer (Solution Phase) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Solute->Dimer Nucleation (Supersaturation) Tape 1D Amide Tape (H-Bond Propagation) Dimer->Tape Self-Assembly (N-H...O) Packing 3D Crystal Lattice (Fluorine Segregation) Tape->Packing Stacking (C-F...H / pi-pi)

Caption: Logical flow of MMTB-F3 self-assembly from solution monomer to 3D crystalline architecture driven by specific intermolecular synthons.

Application II: Nucleating Agent for Polypropylene (iPP)[1][7]

Principle: Substituted benzamides act as efficient


-nucleating agents or high-clarity 

-nucleating agents for polyolefins.[1] The MMTB-F3 molecule, with its rigid aromatic core and fluorinated "tail," provides a heterogeneous surface that lowers the free energy barrier for polymer crystallization. The -CF

group enhances compatibility with the hydrophobic polymer melt while the amide group directs the epitaxial growth of polymer lamellae [2].
Experimental Protocol: Melt Compounding & Testing

Objective: To evaluate the nucleation efficiency (increase in crystallization temperature,


) of MMTB-F3 in isotactic Polypropylene.

Materials:

  • Matrix: Isotactic Polypropylene (iPP) homopolymer (MFI ~ 10-12 g/10min ).

  • Additive: MMTB-F3 (powder).

  • Antioxidant: Irganox 1010 (0.1 wt%).

Step-by-Step Procedure:

  • Masterbatch Preparation:

    • Mix 99.5 g of cryo-milled iPP powder with 0.5 g of MMTB-F3 (0.5 wt%) and 0.1 g Irganox 1010.

    • Dry blend in a high-speed mixer for 5 minutes.

  • Extrusion (Compounding):

    • Feed the mixture into a twin-screw micro-compounder (e.g., DSM Xplore).

    • Temp Profile: 190°C (Feed) -> 210°C (Zone 2) -> 210°C (Die).

    • Screw Speed: 100 rpm.

    • Residence Time: 3 minutes (to ensure dissolution/dispersion of MMTB-F3).

  • Injection Molding:

    • Transfer melt to a micro-injector to form standard tensile bars or disks.

    • Mold Temp: 40°C.

  • Thermal Analysis (DSC Protocol):

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Cycle:

      • Heat to 220°C @ 10°C/min (Erase thermal history).

      • Hold 5 min.

      • Cool to 50°C @ 10°C/min (Measure

        
        ). 
        
      • Heat to 220°C @ 10°C/min (Measure

        
        ).
        
Data Interpretation & Expected Results

The efficiency of MMTB-F3 is quantified by the shift in peak crystallization temperature (


) compared to blank iPP.
Sample IDAdditive (wt%)

(°C)

(°C)
Haze (%)Interpretation
iPP-Blank None112.0165.0>60Slow crystallization, large spherulites (opaque).
iPP-MMTB-0.1 0.1% MMTB-F3122.5166.225Nucleation Onset. Significant

shift (+10°C).
iPP-MMTB-0.5 0.5% MMTB-F3128.0167.512Saturation. High clarity due to sub-micron spherulites.

Note: The -CF


 group typically improves the dispersion of the nucleating agent in the hydrophobic PP matrix compared to non-fluorinated analogues, reducing haze.
Visualization: Nucleation Mechanism

Nucleation cluster_melt Step 1: Melt Processing (210°C) cluster_cool Step 2: Cooling Phase Melt Homogeneous Melt (iPP + Dissolved MMTB-F3) SelfAssembly MMTB-F3 Fibril Formation (Supramolecular Nanotapes) Melt->SelfAssembly T < Tm(additive) Epitaxy Epitaxial Growth of iPP (Polymer chains align on Amide Tape) SelfAssembly->Epitaxy Surface Templating Result High-Performance Material (High Tc, Low Haze) Epitaxy->Result Rapid Solidification

Caption: Mechanism of MMTB-F3 acting as a clarifying agent. The additive self-assembles into fibrils first, providing a template for polymer crystallization.

References

  • Mondal, P. K., & Chopra, D. (2017). Quantitative characterization of new supramolecular synthons involving fluorine atoms in the crystal structures of di- and tetrafluorinated benzamides.[4][5]Acta Crystallographica Section B , 73(5), 805-819.

  • Abraham, T. N., et al. (2016). “Designer” Nucleating Agents for Polypropylene: Substituted 1,3,5-Benzenetrisamides.[1]Macromolecular Materials and Engineering , 301(8).

  • Gelman, F., & Blum, J. (2020). Fluorinated Benzamides as Advanced Building Blocks in Material Science.Journal of Fluorine Chemistry , 235, 109560.

Sources

Application Notes & Protocols: High-Throughput Screening of Benzamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Drug Discovery

The benzamide moiety, a simple yet elegant chemical structure featuring a carboxamide group attached to a benzene ring, is celebrated in medicinal chemistry as a "privileged scaffold".[1] Its remarkable versatility is rooted in its ability to form critical hydrogen bonds and engage in a variety of non-covalent interactions, enabling it to bind to a diverse array of biological targets with high affinity and specificity.[1] This has resulted in the development of numerous blockbuster drugs across a wide spectrum of therapeutic areas, from targeted cancer therapies and antipsychotics to antiemetics.[1][2] The synthetic tractability of the benzamide core allows for extensive structural modifications, making it an ideal framework for building large, diverse compound libraries aimed at discovering novel therapeutic agents.[1]

High-Throughput Screening (HTS) is the engine that powers the initial stages of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[3][4] By leveraging automation, robotics, and miniaturization, HTS can test hundreds of thousands to millions of compounds in a short period, a task that would be impossible with traditional methods.[3][5][6] The primary goal of HTS is to identify "hits"—compounds that modulate the target's activity in a desired manner—which serve as the starting points for intensive medicinal chemistry and lead optimization efforts.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for benzamide libraries. It details field-proven insights, step-by-step protocols for both biochemical and cell-based assays, and a robust framework for data analysis and hit validation.

Designing the HTS Campaign: From Target to Validated Hit

A successful HTS campaign is not merely a large-scale experiment but a well-orchestrated process where every stage is meticulously planned and validated. The challenge is to distinguish the few truly active compounds from a sea of inactive molecules and experimental artifacts.[7]

Target Selection and Assay Development

The first critical step is the selection of a biological target and the development of a robust and sensitive assay. Benzamide libraries have shown activity against several important target classes:

  • Enzymes: Including Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), Sirtuins (e.g., SIRT2), and various protein kinases.[1][8]

  • Receptors: Such as Dopamine D2 receptors and Sigma-1 receptors (S1R).[1][9][10]

  • Ion Channels: For instance, the 5-HT₃ receptor.[11]

Once a target is chosen, an appropriate assay must be developed that is compatible with HTS.[12] Key considerations include:

  • Assay Format: The choice between a biochemical assay (using purified components) and a cell-based assay (using whole cells) depends on the target and the desired biological information.[13] Cell-based assays are often considered more physiologically relevant.[14]

  • Detection Method: Common readouts include fluorescence, luminescence, and absorbance, which are easily measured by microplate readers.[4][6]

  • Miniaturization and Automation: The assay must be adapted from standard lab formats (e.g., 96-well plates) to high-density 384- or 1536-well plates to reduce reagent consumption and increase throughput.[4][15][16]

  • Robustness and Reliability: The assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. This is quantified using statistical parameters like the Z'-factor. A Z'-factor value above 0.5 is generally considered excellent for HTS.[6][16]

The HTS Workflow: A Symphony of Automation

The HTS process is a sequence of automated steps designed for efficiency and precision.[4] While specific details vary, the general workflow remains consistent.

HTS_Workflow cluster_prep Preparation cluster_exec Execution (Robotics) cluster_analysis Analysis cluster_validation Post-Screening Lib Benzamide Library (Stock Plates) Assay Assay-Ready Plates (Compound Plating) Lib->Assay Dispensing AddReagents Reagent Addition Assay->AddReagents Reagents Reagent Preparation (Enzyme, Cells, Substrate) Incubate Incubation AddReagents->Incubate Read Signal Detection (Plate Reader) Incubate->Read Data Raw Data Acquisition Read->Data Analysis Data Processing & Normalization Data->Analysis Hits Primary Hit Identification Analysis->Hits Hit Validation Hit Validation Cascade Hits->Hit Validation

Caption: Generalized workflow for a High-Throughput Screening (HTS) campaign.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for screening a benzamide library against two distinct enzyme classes. These protocols are designed for a 384-well format but can be adapted.

Protocol 1: Biochemical Screening for PARP1 Inhibitors

This protocol describes a robust, high-throughput fluorescence polarization (FP) assay for discovering novel substituted benzamide inhibitors of the Poly (ADP-ribose) Polymerase 1 (PARP1) enzyme. Inhibition of PARP1 is a promising therapeutic strategy for cancers with deficiencies in DNA repair pathways.

A. Reagents and Materials

ReagentSupplierPurpose
Recombinant Human PARP1 EnzymeCommercialTarget enzyme
Histone H1CommercialPARP1 substrate
NAD+ (Nicotinamide adenine dinucleotide)CommercialCo-substrate for PARP1
Fluorescently Labeled NAD+ AnalogCommercialFP probe
Benzamide Compound LibraryIn-house/CROTest compounds
Olaparib (or similar PARP inhibitor)CommercialPositive control
DMSO (Dimethyl sulfoxide)CommercialCompound solvent
Assay Buffer (e.g., Tris-HCl, MgCl₂)Lab-preparedMaintains pH and provides necessary cofactors
384-well, low-volume, black platesCommercialAssay plates to minimize background fluorescence

B. Step-by-Step Protocol

  • Compound Plating:

    • Prepare serial dilutions of the benzamide library compounds and controls (Olaparib, DMSO) in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of each compound solution to the wells of a 384-well assay plate. The final concentration of DMSO in the assay should be kept low (<0.5%) to avoid affecting enzyme activity.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing PARP1 enzyme and Histone H1 in assay buffer.

    • Using a multi-channel pipette or automated dispenser, add 10 µL of the master mix to each well of the assay plate.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Prepare a reaction initiation mix containing NAD+ and the fluorescently labeled NAD+ analog in assay buffer.

    • Add 10 µL of the initiation mix to all wells to start the enzymatic reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization signal on a compatible microplate reader. Set the excitation and emission wavelengths according to the fluorophore used.

Protocol 2: Cell-Based Screening for HDAC Inhibitors

This protocol outlines the key steps for a cell-based assay using a commercially available luminescent kit (e.g., HDAC-Glo™ I/II) to identify benzamide inhibitors of Histone Deacetylases (HDACs). HDACs are critical regulators of gene expression, and their inhibition is a validated strategy in oncology.

A. Reagents and Materials

Reagent/MaterialSupplierPurpose
Cancer Cell Line (e.g., HeLa, HCT116)ATCCExpresses target HDAC enzymes
Cell Culture Medium (e.g., DMEM + 10% FBS)CommercialFor cell growth and maintenance
HDAC-Glo™ I/II Assay SystemPromegaContains substrate and detection reagents
Benzamide Compound LibraryIn-house/CROTest compounds
Trichostatin A (TSA) or SAHACommercialPositive control (pan-HDAC inhibitor)
DMSO (Dimethyl sulfoxide)CommercialCompound solvent
384-well, solid white, tissue-culture treated platesCommercialAssay plates for cell culture and luminescence

B. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired density (e.g., 5,000 cells/well) in cell culture medium.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[8]

  • Compound Addition:

    • Prepare assay plates containing pre-diluted benzamide compounds and controls as described in Protocol 1, Step 1.

    • Add 50 nL of compound solutions to the wells containing cells.

  • Incubation:

    • Incubate the plates for a desired time period (e.g., 24 hours) at 37°C with 5% CO₂.[8]

  • Reagent Addition and Signal Development:

    • Equilibrate the assay plates and the HDAC-Glo™ I/II Reagent to room temperature.

    • Add 20 µL of the reagent to each well.

    • Incubate at room temperature for 20-30 minutes to allow for cell lysis and the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence signal on a compatible microplate reader.

Data Analysis, Hit Confirmation, and Validation

The raw data from an HTS campaign can be noisy and contain false positives.[5] A rigorous data analysis and hit validation cascade is essential to identify genuine, high-quality hits for follow-up studies.[17]

Primary Data Analysis and Hit Selection
  • Data Normalization: Raw data from each plate is normalized relative to controls on the same plate. Percent inhibition (for enzyme assays) or percent activity (for cell-based assays) is calculated:

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • Hit Calling: A statistical cutoff is applied to identify primary hits. A common method is to set the threshold at three standard deviations from the mean of the neutral control (DMSO) wells.

Hit Validation Cascade

Primary hits must undergo a series of confirmatory and secondary assays to eliminate artifacts and validate their activity.[18][19] This process, often called hit triage, is crucial for focusing resources on the most promising compounds.[20]

Hit_Validation_Cascade PrimaryScreen Primary HTS Hits (~10,000s of compounds) Confirmation Hit Confirmation (Re-test in primary assay) PrimaryScreen->Confirmation Cherry-pick hits DoseResponse Dose-Response Curve (Determine IC50/EC50) Confirmation->DoseResponse Confirmed actives Orthogonal Orthogonal Assay (Confirm with different technology) DoseResponse->Orthogonal Potent compounds Selectivity Selectivity & Counterscreens (Rule out non-specific activity, PAINS) Orthogonal->Selectivity Confirmed binders SAR Preliminary SAR Analysis (Group hits into chemical series) Selectivity->SAR Clean hits ValidatedHits Validated Hits for Lead Op (~2-3 chemical series) SAR->ValidatedHits

Caption: A typical workflow for hit validation and triage following a primary HTS.

Key Steps in Validation:

  • Hit Confirmation: Cherry-picked hits from the primary screen are re-tested, often in triplicate, under the same assay conditions to confirm their activity.[18]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine their potency (IC₅₀ or EC₅₀).[18]

  • Orthogonal Assays: Activity is confirmed using a different assay technology to rule out technology-specific artifacts.[19] For example, a hit from a fluorescence-based enzyme assay could be tested in a biophysical assay like Surface Plasmon Resonance (SPR) to directly measure binding to the target protein.

  • Counterscreens and Selectivity: Compounds are tested in assays designed to identify non-specific activity or interference. This helps flag and remove Pan-Assay Interference Compounds (PAINS).[17] Selectivity is assessed by testing hits against related targets.

  • Chemical Analysis: The purity and identity of the hit compounds are verified using techniques like LC-MS and NMR to ensure the observed activity is from the intended molecule.[5]

  • Preliminary Structure-Activity Relationship (SAR): Confirmed hits are clustered by chemical structure to identify emerging chemical series, which provides greater confidence than single-point "singleton" hits.[17]

Conclusion

The benzamide scaffold remains a highly productive framework for the design of new therapeutic agents.[1] When combined with the power and scale of high-throughput screening, benzamide libraries offer a robust platform for identifying novel, potent, and selective modulators of a wide range of biological targets. The success of any HTS campaign, however, depends on a meticulously designed assay, a rigorous and automated workflow, and a stringent hit validation cascade. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and significantly increase the probability of discovering promising starting points for drug development programs.

References

  • Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides. Benchchem.
  • Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. PubMed.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC.
  • Analysis of HTS data. Cambridge MedChem Consulting.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology.
  • AI-driven High Throughput Screening for Targeted Drug Discovery. Oxford Global.
  • An overview of software available for HTS data analysis. ResearchGate.
  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics | Oxford Academic.
  • Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience.
  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher.
  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC.
  • #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry - Vensel Publications.
  • From gene to validated and qualified hits. AXXAM.
  • Discovery of benzamide analogues as a novel class of 5-HT₃ receptor agonists. PubMed.
  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
  • High-throughput screening (HTS). BMG LABTECH.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. ResearchGate.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.
  • (PDF) Front Cover: Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 (2/2021). ResearchGate.
  • Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. PMC - NIH.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • High-Throughput Screening Assays. Assay Genie.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn.
  • Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery.
  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC.
  • Poster: Comparing DEL and HTS: Case studies with two unique success stories. LinkedIn.
  • Challenges of HTS in early-stage drug discovery. AXXAM.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: Navigating the Synthesis of a Polysubstituted Benzamide

The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide presents a unique set of challenges due to the electronic and steric nature of the substituents on the aromatic ring. The methoxy and methyl groups are electron-donating, which can influence the nucleophilicity of the aromatic ring, while the trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the corresponding benzoic acid. This push-pull electronic environment, combined with potential steric hindrance, necessitates careful consideration of reaction conditions to achieve high yields and purity.

This guide will focus on the common and effective method of amide bond formation via the activation of the corresponding carboxylic acid, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid. We will explore various coupling agents, reaction parameters, and purification strategies to help you overcome common hurdles.

Recommended Synthetic Protocol

A reliable method for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide involves the activation of the parent carboxylic acid with a suitable coupling agent, followed by the addition of an amine source (e.g., ammonia or an ammonium salt). Based on procedures for structurally similar compounds, the use of 1,1'-Carbonyldiimidazole (CDI) is a robust choice.

Experimental Protocol: CDI-Mediated Amide Coupling

This protocol is adapted from a procedure for a structurally related compound and is a good starting point for optimization.

Materials:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonia solution (e.g., 7N in methanol) or ammonium chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add CDI (1.1-1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the activation can be monitored by the evolution of CO2 gas and TLC (the activated intermediate will have a different Rf value).

  • Amidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the ammonia solution (e.g., 7N in methanol, 2.0-3.0 eq) to the activated carboxylic acid. If using ammonium chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq) should be added concurrently.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. If THF was used, extract the aqueous layer with DCM or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide can be purified by recrystallization or flash column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid: The electron-withdrawing trifluoromethyl group increases the acidity of the benzoic acid, but steric hindrance from the adjacent methyl group might slow down the activation step.* Increase activation time: Allow the reaction with the coupling agent to stir for a longer period before adding the amine. Monitor the formation of the activated intermediate by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).* Use a more reactive coupling agent: Consider using alternatives to CDI such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic anhydride).[1][2]
Hydrolysis of the activated intermediate: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid back to the starting material.* Ensure anhydrous conditions: Use flame-dried glassware, anhydrous solvents, and fresh, high-purity reagents. Perform the reaction under an inert atmosphere.
Low nucleophilicity of the amine source: If using an ammonium salt with a weak base, the free ammonia concentration might be too low.* Use a stronger, non-nucleophilic base: If using ammonium chloride, switch to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate a higher concentration of free ammonia.* Use a more soluble ammonia source: Consider using a solution of ammonia in an organic solvent like methanol or THF.
Formation of Significant Byproducts N-acylurea formation (with carbodiimide coupling agents like DCC or EDC): The activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive and can be difficult to remove.* Add an auxiliary nucleophile: Include 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in the reaction. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.
Formation of the corresponding anhydride: The activated carboxylic acid can react with another molecule of the starting benzoic acid to form an anhydride.* Control stoichiometry: Ensure that the coupling agent is used in a slight excess (1.1-1.2 eq) relative to the carboxylic acid.* Slow addition of the coupling agent: Add the coupling agent slowly to the solution of the carboxylic acid to maintain a low concentration of the activated species.
Difficult Purification Co-elution of the product with starting material or byproducts: The polarity of the desired benzamide may be similar to that of the unreacted carboxylic acid or certain byproducts.* Acid/base wash: During the workup, a wash with a dilute base (e.g., NaHCO3 or Na2CO3 solution) will deprotonate the unreacted carboxylic acid, making it water-soluble and easily removable from the organic layer.* Optimize chromatography: For fluorinated compounds, using a solvent system with a fluorinated component (e.g., hexafluoroisopropanol) in the mobile phase can sometimes improve separation on silica gel.
Product is an oil or does not crystallize: Impurities can inhibit crystallization.* Trituration: Try triturating the crude oil with a non-polar solvent like hexane or pentane to induce precipitation of the product.* Recrystallization from a different solvent system: Experiment with different solvent pairs for recrystallization (e.g., ethyl acetate/hexane, DCM/hexane).

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for this synthesis?

A1: The choice of coupling agent can be critical. While CDI is a good starting point, for a potentially challenging substrate like 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid, other reagents may offer advantages.

  • HATU/HBTU: These uronium-based reagents are highly efficient and can overcome steric hindrance. They are often used with a non-nucleophilic base like DIPEA.

  • T3P® (Propylphosphonic anhydride): This is a powerful and versatile coupling agent that often gives high yields with minimal side products. The byproducts are water-soluble, simplifying purification.

  • EDC/HOBt: A classic and cost-effective combination. The addition of HOBt is crucial to suppress N-acylurea formation and improve efficiency.

Q2: How does the trifluoromethyl group affect the reaction?

A2: The -CF3 group is a strong electron-withdrawing group. This has two main effects:

  • Increased Acidity: It makes the carboxylic acid more acidic, which can facilitate its activation.

  • Electronic Deactivation: It deactivates the aromatic ring towards electrophilic substitution, but this is less relevant for the amide coupling reaction itself. More importantly, it can influence the reactivity of the carbonyl group in the activated intermediate.

Q3: Can I use thionyl chloride (SOCl2) to make the acid chloride first?

A3: Yes, converting the carboxylic acid to the corresponding acid chloride with SOCl2 or oxalyl chloride is a common strategy. The resulting acid chloride is highly reactive towards ammonia. However, this method has some drawbacks:

  • Harsh Conditions: The reaction with SOCl2 often requires heating, which may not be suitable for all substrates.

  • Side Reactions: The generation of HCl gas requires the use of a base in the subsequent amidation step to prevent protonation of the ammonia. Over-acylation to form a diacylamine is also a potential side reaction if an excess of the acid chloride is used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting carboxylic acid, the activated intermediate (if stable enough to be observed), and the final benzamide product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Coupling Agents: Many coupling agents are moisture-sensitive and can be irritants or sensitizers. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use anhydrous solvents in a well-ventilated fume hood. DCM is a suspected carcinogen.

  • Ammonia: Ammonia solutions are corrosive and have a strong odor. Handle them in a fume hood.

  • Trifluoromethylated Compounds: While the target molecule's toxicity is likely not fully characterized, it is prudent to handle all trifluoromethylated compounds with care, as they can have biological activity.

Visualizing the Workflow and Troubleshooting

Experimental Workflow

G cluster_0 Activation cluster_1 Amidation cluster_2 Workup & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent cool1 Cool to 0 °C start->cool1 add_cdi Add CDI cool1->add_cdi warm_rt1 Warm to RT & Stir add_cdi->warm_rt1 cool2 Cool to 0 °C warm_rt1->cool2 Activation Complete add_amine Add Ammonia Source cool2->add_amine warm_rt2 Warm to RT & Stir add_amine->warm_rt2 quench Quench with Water warm_rt2->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure Benzamide purify->product G cluster_activation Activation Issues cluster_amidation Amidation Issues cluster_impurities Impurity Issues start Low Yield or Incomplete Reaction? check_activation Check Activation Step: - TLC shows unreacted carboxylic acid? start->check_activation Yes check_amidation Check Amidation Step: - TLC shows activated intermediate but no product? start->check_amidation No increase_time Increase activation time or temperature. check_activation->increase_time Yes change_reagent Use a more potent coupling agent (e.g., HATU, T3P®). check_activation->change_reagent Yes anhydrous Ensure strictly anhydrous conditions. check_activation->anhydrous Yes amine_source Use a more concentrated or reactive ammonia source. check_amidation->amine_source Yes stronger_base If using NH4Cl, use a stronger non-nucleophilic base. check_amidation->stronger_base Yes increase_temp Gently heat the reaction mixture. check_amidation->increase_temp Yes impurity Significant Impurities Observed? check_amidation->impurity No n_acylurea If using carbodiimide, add HOBt/HOAt. impurity->n_acylurea Yes anhydride Control stoichiometry and slowly add coupling agent. impurity->anhydride Yes workup Perform acid/base wash during workup. impurity->workup Yes

Caption: A decision tree to guide troubleshooting common issues in the benzamide synthesis.

References

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(17), 3538-3543. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Dunsmore, C. J., Carr, R., Fleming, T., & Kappe, C. O. (2006). A practical and efficient method for the synthesis of amides. Journal of Organic Chemistry, 71(23), 8653-8656. [Link]

  • Sreenivasa, S., Mohan, N. R., Kumar, V., Palakshamurthy, B. S., Arunakumar, D. B., & Suchetan, P. A. (2014). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. [Link]

  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2012). A versatile and highly efficient catalytic system for amide formation. Chemistry-A European Journal, 18(13), 3822-3826. [Link]

  • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2011). The synthesis and utility of a-amido-sulfones. Journal of Organic Chemistry, 76(9), 3585-3590. [Link]

  • Ghaffari, M., & Aboonajmi, J. (2017). A novel and efficient method for the synthesis of amides from carboxylic acids and amines using zirconium tetrachloride under solvent-free conditions. Comptes Rendus Chimie, 20(6), 633-638. [Link]

  • Sabatini, J. J., & Soderquist, J. A. (2006). A convenient one-pot synthesis of amides from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine. Organic Letters, 8(20), 4471-4473. [Link]

  • Bakonyi, Z., Finta, Z., & Kollar, L. (2009). Palladium-catalyzed aminocarbonylation of aryl iodides with ammonia. Tetrahedron Letters, 50(26), 3349-3351. [Link]

  • Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Shen, C., & Wang, Y. (2018). Recent advances in transition-metal-catalyzed C–H amidation. Organic & Biomolecular Chemistry, 16(29), 5205-5216. [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (2025). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Retrieved from [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Reddit. (2023). Choosing amide coupling agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. [Link]

  • National Center for Biotechnology Information. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. [Link]

  • Beilstein Journals. (n.d.). and 4-(trifluoromethyl)prolines Data on acid–base transition and amide bo. Retrieved from [Link]

  • ResearchGate. (2013). 16 questions with answers in AMIDE SYNTHASES. Retrieved from [Link]

  • Pharmaceutical Processing World. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • ResearchGate. (n.d.). Exploring the scope of mechanochemical coupling of benzamides with.... Retrieved from [Link]

Sources

Technical Guide: Troubleshooting Side Products in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Synthesis Optimization Group Subject: Diagnostic and Remediation Strategies for Benzamide Impurities

Introduction: The Benzamide Fidelity Challenge

The benzamide moiety (


) is a pharmacophore ubiquitous in drug discovery, serving as a scaffold for histone deacetylase (HDAC) inhibitors, antipsychotics (e.g., Sulpiride), and prokinetic agents. While the amide bond is chemically robust, its formation is often plagued by specific, recurring side reactions that degrade yield and complicate purification.

This guide moves beyond basic textbook synthesis to address the specific impurity profiles generated by the two most common synthetic routes: Acyl Chloride Activation (Schotten-Baumann) and Carbodiimide Coupling (DCC/EDC).

Module 1: The Acyl Chloride Route (Schotten-Baumann)[1]

Context: You are reacting benzoyl chloride with an amine in a biphasic system or organic solvent with a base.

Q1: My LC-MS shows a persistent peak with Mass = [Target + 104]. What is this, and how did it form?

Diagnosis: You have formed the Imide Dimer (N-benzoylbenzamide). Mechanism: This occurs via Over-Acylation . The secondary amide product is still nucleophilic, especially in the presence of strong bases (like NaOH or excess TEA). If the local concentration of benzoyl chloride is high, the amide nitrogen attacks a second equivalent of acyl chloride.

  • Reaction:

    
    
    

Troubleshooting Protocol:

  • Order of Addition: Never add the amine to the acid chloride. Always add the acid chloride dropwise to the amine at

    
    . This keeps the amine in excess relative to the chloride, favoring mono-acylation.
    
  • Base Selection: Switch from strong inorganic bases (NaOH) to milder organic bases (Pyridine or DIPEA) if solubility permits.

  • Remediation: If the imide is already formed, it is often unstable to hydrolysis. Heating the crude mixture with aqueous NaOH can selectively hydrolyze the imide back to the amide and benzoate, though this risks hydrolyzing your product if pushed too hard.

Q2: I used a slight excess of benzoyl chloride, but I still see unreacted amine and a large benzoic acid peak.

Diagnosis: Competitive Hydrolysis . Causality: Benzoyl chloride reacts with water orders of magnitude faster than with sterically hindered amines. If your solvent is "wet" or if you are using a biphasic system without a phase transfer catalyst, the chloride hydrolyzes to benzoic acid before it can couple.

Corrective Action:

  • Anhydrous Protocol: Use dry DCM or THF and store benzoyl chloride under inert gas.

  • Schotten-Baumann Optimization: If using water/DCM, ensure vigorous stirring (>1000 RPM) to maximize interfacial surface area.

  • Reagent Quality: Distill benzoyl chloride if it appears pink or brown (signs of HCl/degradation).

Module 2: The Carbodiimide Route (DCC/EDC)

Context: You are coupling benzoic acid and an amine using DCC or EDC.

Q3: I have a stubborn impurity that is isomeric with my product (Same Mass) but elutes differently. It resists acid/base washing.

Diagnosis: You have formed the N-Acylurea rearrangement product.[1] Mechanism: The O-acylisourea intermediate (formed by acid + DCC) is unstable. If the amine attack is slow (due to steric hindrance or low nucleophilicity), the intermediate rearranges intramolecularly to the thermodynamically stable N-acylurea. This is an irreversible dead-end.

Visualization: The N-Acylurea Trap

N_Acylurea_Mechanism cluster_prevention Prevention Strategy Acid Benzoic Acid (Ph-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl Product Benzamide Product (Ph-CO-NH-R) O_Acyl->Product Fast Attack by Amine N_Acyl N-Acylurea (Dead-End Side Product) O_Acyl->N_Acyl Slow Rearrangement (If Amine is hindered) ActiveEster OBt-Active Ester (Stable to rearrangement) O_Acyl->ActiveEster Traps Intermediate Amine Amine (R-NH2) Amine->Product HOBt Add HOBt/HOAt HOBt->O_Acyl ActiveEster->Product + Amine

Caption: Mechanism of N-Acylurea formation vs. Product formation. Note the HOBt intervention pathway.

Prevention Protocol:

  • Add HOBt or HOAt: Always use 1.0–1.2 equivalents of 1-Hydroxybenzotriazole (HOBt). It reacts with the O-acylisourea to form an OBt-active ester. This ester is reactive enough to couple with amines but stable against rearrangement .

  • Temperature Control: Perform the activation step (Acid + DCC + HOBt) at

    
     for 15-30 minutes before adding the amine.
    
Q4: How do I remove the urea byproduct (DCU) from my reaction? It clogs my columns.

Diagnosis: Dicyclohexylurea (DCU) is the byproduct of DCC.[2] It is notoriously insoluble in most solvents but slightly soluble enough to contaminate products.

Troubleshooting Table: Coupling Reagent Selection

ReagentByproductSolubility ProfileRemoval Strategy
DCC DCU (Dicyclohexylurea)Insoluble in DCM/Ether; Soluble in MeOH.Filter precipitate; Cold ether trituration.
EDC·HCl EDU (Ethyl-dimethylaminopropyl urea)Water Soluble. Acid/Base Extraction (Recommended).
DIC DIU (Diisopropylurea)Soluble in DCM.Difficult to remove; require chromatography.[3]

Recommendation: Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct is water-soluble and is quantitatively removed during the aqueous workup described below.

Module 3: Universal Purification Protocol

Context: You have a crude reaction mixture containing Benzamide, Benzoic Acid, Amine, and Urea.

The "Self-Validating" Acid/Base Workup

Do not rely solely on chromatography. This extraction protocol utilizes the chemical properties of the impurities to separate them without silica.

Reagents Required:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Acid Wash: 1M HCl

  • Base Wash: Saturated NaHCO

    
     (Sodium Bicarbonate)
    

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in EtOAc (approx. 10 mL per gram).

  • Acid Wash (Removes Amines/EDC):

    • Wash organic layer

      
       with 1M HCl.
      
    • Chemistry: Protonates unreacted amine (

      
      ) and EDC byproducts, moving them to the aqueous layer.
      
  • Base Wash (Removes Benzoic Acid/HOBt):

    • Wash organic layer

      
       with Sat. NaHCO
      
      
      
      .
    • Chemistry: Deprotonates unreacted Benzoic acid (

      
      ) and HOBt, moving them to the aqueous layer.
      
    • Caution: Vent frequently due to

      
       generation.
      
  • Brine/Dry: Wash with saturated NaCl, dry over MgSO

    
    , and concentrate.
    

Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture Solubility Is the Urea byproduct water soluble? (Did you use EDC?) Start->Solubility Wash_Acid 1. Wash with 1M HCl (Removes Amine, EDC-urea) Solubility->Wash_Acid Yes Filter Filter Suspension (Remove solid DCU) Solubility->Filter No Yes_EDC Yes (EDC) Wash_Base 2. Wash with Sat. NaHCO3 (Removes Benzoic Acid, HOBt) Wash_Acid->Wash_Base Final_Purity Check Purity (LCMS/NMR) Wash_Base->Final_Purity Pure Pure Benzamide Final_Purity->Pure >95% Recryst Recrystallize (EtOH/Water) Final_Purity->Recryst <95% No_DCC No (DCC) Filter->Wash_Acid Cold_Ether Triturate with Cold Ether

Caption: Decision logic for purifying benzamide reaction mixtures based on coupling reagent used.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

  • BenchChem. (2025).[4][5] Troubleshooting Benzamide Synthesis: Protocols and Side Reactions. Link

  • Biotage. (2023).[6][7] Strategies for Purifying Complex Amide Mixtures. Link

Sources

Navigating the Solubility Challenges of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide. As a Senior Application Scientist, I understand that navigating the experimental nuances of a compound is critical to research success. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the factors governing the solubility of this compound in organic solvents. Our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.

Understanding the Molecule: Key Physicochemical Characteristics

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide possesses a unique combination of functional groups that dictate its solubility profile. The benzamide core provides a degree of polarity and hydrogen bonding capability. However, the presence of a trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity and can reduce its solubility in polar solvents. The methoxy (-OCH3) and methyl (-CH3) groups also contribute to the overall nonpolar character. Consequently, this compound is expected to exhibit limited solubility in highly polar solvents and greater solubility in solvents of intermediate polarity.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide in my desired organic solvent. What are the first steps I should take?

A1: The initial approach to troubleshooting solubility issues involves a systematic evaluation of solvent choice and the application of gentle physical methods.

  • Solvent Selection: The principle of "like dissolves like" is a fundamental starting point. Given the mixed polarity of your compound, a range of solvents should be considered. Based on the structural motifs, solvents with moderate polarity, such as acetone, ethyl acetate, and dichloromethane, are likely to be more effective than highly polar solvents like methanol or highly nonpolar solvents like hexane.

  • Gentle Heating: For many compounds, solubility increases with temperature.[1][2] Gently warming the solvent while stirring can significantly improve the dissolution rate and solubility. However, it is crucial to ensure the compound is thermally stable at the applied temperature to avoid degradation.

  • Sonication: Applying ultrasonic energy can help to break down solid aggregates and increase the surface area available for dissolution, thereby accelerating the process.

Q2: Can I predict the solubility of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide in different organic solvents before running experiments?

A2: While experimental determination is the gold standard, computational models can provide valuable initial estimates. Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physical properties, including solubility.[3][4] These models can be used to predict the solubility of a compound in various solvents, helping to guide solvent selection and reduce the number of initial screening experiments. Several academic and commercial software packages are available for this purpose.

Q3: My compound dissolves initially but then precipitates out of solution. What is happening and how can I prevent this?

A3: This phenomenon, known as supersaturation and subsequent precipitation, can occur for several reasons:

  • Temperature Change: If the solution was heated to facilitate dissolution, cooling it back to room temperature can lead to the solubility limit being exceeded, causing the compound to crash out.

  • Solvent Evaporation: If the solvent is volatile, its evaporation can increase the concentration of the solute beyond its solubility limit.

  • Metastable Zone: The initial dissolved state may have been in a metastable supersaturated zone. Any disturbance, such as scratching the vessel or the introduction of a seed crystal, can trigger precipitation.

To prevent this, consider the following:

  • Maintain a constant temperature: If heating is used, try to maintain the working temperature or cool the solution very slowly to allow for controlled crystallization if the goal is to obtain a stable saturated solution at a lower temperature.

  • Use a less volatile solvent: If solvent evaporation is an issue, switch to a solvent with a higher boiling point.

  • Work with saturated solutions: Ensure you are working below or at the thermodynamic solubility limit for the given temperature.

Troubleshooting Guides: Enhancing Solubility in Organic Solvents

When simple dissolution methods are insufficient, a range of techniques can be employed to enhance the solubility of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide.

Issue 1: Insufficient Solubility in a Single Solvent System

Underlying Cause: The solvation energy provided by a single solvent may not be sufficient to overcome the crystal lattice energy of the solid compound.

Troubleshooting Strategy: Co-solvency

Co-solvency involves mixing two or more miscible solvents to create a system with a polarity that is optimal for dissolving the solute.[2][][6] For 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide, a mixture of a polar protic or aprotic solvent with a less polar solvent can be effective.

Experimental Protocol: Determining Optimal Co-solvent Ratio

  • Select Co-solvents: Choose a primary solvent in which the compound has some, albeit limited, solubility (e.g., methanol, ethanol, or acetone). Select a secondary, miscible solvent in which the compound is expected to be more soluble (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran).

  • Prepare a Range of Co-solvent Mixtures: Create a series of co-solvent mixtures with varying volume ratios (e.g., 90:10, 80:20, 70:30, 50:50, 30:70, 20:80, 10:90 of primary to secondary solvent).

  • Equilibrate with Excess Solute: Add an excess amount of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide to a fixed volume of each co-solvent mixture in separate vials.

  • Agitate and Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., using a shaker or magnetic stirrer) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate and Analyze: After equilibration, carefully separate the undissolved solid (e.g., by centrifugation or filtration). Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot and Determine Optimum Ratio: Plot the solubility of the compound as a function of the co-solvent ratio to identify the mixture that provides the highest solubility.

Data Presentation: Predicted Solubility in Common Organic Solvents

SolventDielectric Constant (approx.)Predicted Solubility (at 25°C)
Hexane1.9Very Low
Toluene2.4Low
Dichloromethane9.1Moderate
Ethyl Acetate6.0Moderate to High
Acetone21Moderate to High
Ethanol24.5Moderate
Methanol32.7Low to Moderate
Dimethyl Sulfoxide (DMSO)47High
Water80.1Very Low

Note: These are qualitative predictions and should be confirmed experimentally.

Visualization: Co-solvency Strategy Workflow

CoSolvencyWorkflow Start Inadequate Solubility in Single Solvent SelectSolvents Select Primary & Secondary Solvents Start->SelectSolvents PrepareMixtures Prepare Co-solvent Mixtures (Varying Ratios) SelectSolvents->PrepareMixtures Equilibrate Equilibrate with Excess Solute PrepareMixtures->Equilibrate Analyze Separate & Analyze Supernatant Equilibrate->Analyze Plot Plot Solubility vs. Co-solvent Ratio Analyze->Plot Optimum Identify Optimal Co-solvent System Plot->Optimum

Caption: Workflow for optimizing solubility using a co-solvent strategy.

Issue 2: Solubility is Limited by the Compound's Ionization State

Underlying Cause: The benzamide functional group is generally considered neutral, but the overall molecule's electronic environment can influence its acidity or basicity, albeit weakly. Modifying the pH of the medium can, in some cases, lead to protonation or deprotonation, which can significantly alter solubility.[6][10]

Troubleshooting Strategy: pH Adjustment

For compounds with ionizable groups, adjusting the pH of the solvent system can dramatically increase solubility. While 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is not strongly acidic or basic, exploring a range of pH values can be a useful screening step, particularly in mixed aqueous-organic systems.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare Buffered Organic-Aqueous Solutions: Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10). If working in a predominantly organic solvent, a small percentage of a buffered aqueous solution can be introduced as a co-solvent.

  • Equilibrate with Excess Solute: Add an excess of the compound to each buffered solution.

  • Agitate and Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (24-48 hours).

  • Separate and Analyze: Separate the undissolved solid and measure the concentration of the dissolved compound in the liquid phase.

  • Plot Solubility vs. pH: Plot the measured solubility as a function of pH to determine if there is a pH-dependent solubility profile.

Visualization: Impact of pH on Solubility

pHSolubility cluster_low_pH Low pH cluster_neutral_pH Neutral pH cluster_high_pH High pH Low_pH Potentially Protonated (Slightly Increased Polarity) Neutral Neutral Molecule (Baseline Solubility) Low_pH->Neutral Increase pH High_pH Potentially Deprotonated (Slightly Increased Polarity) Neutral->High_pH Increase pH CyclodextrinComplexation cluster_system Inclusion Complex Formation Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Sources

Technical Support Center: Synthesis of Trifluoromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethylated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into aromatic and heteroaromatic systems. The unique electronic properties of the CF₃ group make it a valuable substituent in medicinal chemistry and materials science for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, its synthesis can be fraught with challenges.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

Part 1: Troubleshooting Guides

This section is organized by the type of trifluoromethylation reaction, addressing specific problems you might encounter.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods are widely used for the trifluoromethylation of aryl halides and boronic acids due to the relatively low cost and high efficiency of copper catalysts.[2][3] However, challenges such as low yield, poor reproducibility, and side reactions are common.

Issue 1: Low or No Product Yield in the Trifluoromethylation of Aryl Boronic Acids

  • Possible Cause: Inefficient transmetalation, particularly with electron-deficient aryl boronic acids.[4]

  • Troubleshooting Steps:

    • Optimize the Copper Salt: While CuOAc is a common starting point, other copper salts like CuCl have been shown to significantly improve yields in certain systems.[5]

    • Adjust the Solvent System: A mixture of solvents, such as MeOH/DCM/H₂O, can enhance the solubility of all reaction components and improve reaction efficiency.[5]

    • Introduce a Base: For electron-deficient substrates, the addition of a mild base like NaHCO₃ can facilitate the reaction.[4][5]

    • Consider a Different Copper Source: For particularly challenging substrates, a more reactive copper source like (MeCN)₄CuPF₆ may be necessary.[4][5]

Issue 2: Protodeborylation as a Major Side Reaction

  • Possible Cause: The presence of protic sources and unfavorable reaction kinetics for the desired trifluoromethylation can lead to the cleavage of the C-B bond and formation of the corresponding arene.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions (Where Applicable): While some protocols use aqueous mixtures, minimizing unwanted water can reduce protodeborylation.

    • Optimize Ligand Choice: The addition of a ligand like 1,10-phenanthroline can accelerate the desired cross-coupling, outcompeting the protodeborylation pathway.[6]

    • Control the Atmosphere: Switching from an inert atmosphere to dry oxygen can suppress the formation of the arene byproduct.[6]

Experimental Protocol: Copper-Mediated Trifluoromethylation of Arylboronic Acids

This protocol is adapted from a procedure developed for the trifluoromethylation of a broad scope of arylboronic acids.[5]

Materials:

  • Arylboronic acid (1.0 equiv)

  • CuCl (1.0 equiv)

  • Sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) (3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (5.0 equiv)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water

Procedure:

  • To a reaction vial, add the arylboronic acid (0.5 mmol, 1.0 equiv), CuCl (0.5 mmol, 1.0 equiv), and NaSO₂CF₃ (1.5 mmol, 3.0 equiv).

  • Add a solvent mixture of DCM/MeOH/H₂O in a 5:5:4 ratio (total volume ~7 mL).

  • Stir the mixture at room temperature (23 °C).

  • Add TBHP (2.5 mmol, 5.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Trifluoromethylation

Palladium catalysis offers a powerful means for the trifluoromethylation of aryl chlorides, which are often more readily available and less expensive than the corresponding iodides and bromides.[1] Key challenges include the high activation barrier for reductive elimination and the need for specialized ligands.[1]

Issue 1: Inefficient Reaction with Aryl Chlorides

  • Possible Cause: The high bond strength of the Ar-Cl bond and slow reductive elimination from the Pd(II) intermediate.

  • Troubleshooting Steps:

    • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands like BrettPhos are often necessary to promote the reductive elimination of the Ar-CF₃ product.[1][7]

    • Use a Suitable Fluoride Source: Anhydrous potassium fluoride (KF) is a common choice, but its hygroscopic nature necessitates careful handling in a glovebox to prevent hydrolysis of the trifluoromethyl source.[1]

    • Optimize Reaction Temperature: These reactions often require elevated temperatures (120-140 °C) to overcome the activation barrier for reductive elimination.[1]

Troubleshooting Workflow for Palladium-Catalyzed Trifluoromethylation

G start Low or No Product check_ligand Is the ligand appropriate? (e.g., BrettPhos) start->check_ligand check_temp Is the temperature high enough? (120-140 °C) check_ligand->check_temp Yes success Successful Trifluoromethylation check_ligand->success No, change to bulky ligand check_fluoride Is the fluoride source anhydrous? check_temp->check_fluoride Yes check_temp->success No, increase temperature check_reagents Check reagent quality and stoichiometry check_fluoride->check_reagents Yes check_fluoride->success No, use anhydrous KF check_reagents->success All checks passed, consider alternative method

Caption: A decision tree for troubleshooting common issues in Pd-catalyzed trifluoromethylation.

Radical Trifluoromethylation

Radical trifluoromethylation allows for the direct C-H functionalization of heterocycles and arenes, often with high functional group tolerance.[8][9] Challenges include controlling regioselectivity and dealing with the reactivity of the trifluoromethyl radical.

Issue 1: Poor Regioselectivity in C-H Trifluoromethylation

  • Possible Cause: The trifluoromethyl radical is highly reactive and can add to multiple positions on an aromatic ring.

  • Troubleshooting Steps:

    • Solvent Tuning: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents to fine-tune the innate reactivity of the substrate.[8][10]

    • Substrate Modification: In some cases, protecting groups or other modifications to the substrate can direct the trifluoromethylation to a specific position.

Issue 2: Reaction Fails with Electron-Deficient Substrates

  • Possible Cause: The electrophilic nature of the trifluoromethyl radical favors reaction with electron-rich arenes and heterocycles.[11]

  • Troubleshooting Steps:

    • Change the Trifluoromethyl Source: Some radical trifluoromethylation methods are better suited for electron-deficient systems.

    • Consider an Alternative Strategy: If direct C-H trifluoromethylation is not feasible, a cross-coupling approach with a pre-functionalized substrate may be necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: My trifluoromethylating reagent seems to be degrading. How can I ensure its stability?

A1: Many trifluoromethylating reagents are sensitive to moisture and air. For example, Ruppert's reagent (TMSCF₃) can be hydrolyzed. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[12] For electrophilic trifluoromethylation, modern, shelf-stable reagents like Togni's or Umemoto's reagents are excellent alternatives that are more robust.[13][14][15]

Q2: I am observing defluorination of my product. What are the likely causes and how can I prevent it?

A2: Defluorination can be induced by strongly basic or nucleophilic conditions, especially at elevated temperatures. The electron-withdrawing nature of the CF₃ group can make the carbon to which it is attached susceptible to nucleophilic attack. To prevent this, avoid strong bases where possible, or perform the reaction at lower temperatures to disfavor this side reaction.

Q3: What are the main differences between Togni's and Umemoto's reagents for electrophilic trifluoromethylation?

A3: Both are powerful reagents, but they have different reactivity profiles. Togni's reagents are hypervalent iodine compounds, while Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts.[13][14][15] The choice between them can depend on the substrate. For instance, in the enantioselective trifluoromethylation of β-ketoesters, five-membered rings may give better yields with Togni's reagent, while six-membered rings may perform better with Umemoto's reagent.[13]

Q4: How can I improve the yield of trifluoromethylation on an electron-deficient arene?

A4: Electron-deficient arenes are challenging substrates for many trifluoromethylation reactions. For copper-catalyzed reactions of arylboronic acids, adding a mild base and using a more active copper source like (MeCN)₄CuPF₆ can improve yields.[4][5] For palladium-catalyzed reactions, ensuring the use of a highly active catalyst system, such as one with the BrettPhos ligand, is crucial.[1] In some cases of C-H functionalization, electron-deficient substrates may require a change in oxidant or the addition of a specific ligand to proceed effectively.[16]

Part 3: Data and Protocols

Comparative Data on Trifluoromethylation Reactions
Reaction TypeSubstrateCatalyst/ReagentConditionsYield (%)Reference
Copper-Mediated4-Biphenylboronic acidCuCl, NaSO₂CF₃, TBHPDCM/MeOH/H₂O, 23°C, 12h80[4][5]
Copper-Mediated4-Cyanophenylboronic acid(MeCN)₄CuPF₆, NaHCO₃, NaSO₂CF₃, TBHPMeOH, 23°C, 12h78[4][5]
Palladium-Catalyzed4-ChlorotoluenePd precatalyst, BrettPhos, TESCF₃, KFDioxane, 120-140°C, 6-20h~90[1]
Radical C-HCaffeinePhotocaged reagent, 456 nm lightMeCN, rt, 30 min87[11]
Radical C-HMelatoninPhotocaged reagent, 456 nm lightMeCN, rt, 30 min38[11]
Key Reaction Mechanisms
Catalytic Cycle for Palladium-Catalyzed Trifluoromethylation

G A Pd(0)L₂ B [Ar-Pd(II)L₂(X)] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)L₂(CF₃)] B->C Transmetalation (CF₃ source) C->A Reductive Elimination D Ar-CF₃ C->D

Caption: A simplified catalytic cycle for the palladium-catalyzed trifluoromethylation of aryl halides.

References

  • Sanford, M. S., et al. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF₃ Radicals Derived from NaSO₂CF₃ and tert-Butyl Hydroperoxide (TBHP). Organic Letters. [Link]

  • Sanford, M. S., et al. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF₃ Radicals Derived from NaSO₂CF₃ and tert-Butyl Hydroperoxide (TBHP). PMC. [Link]

  • Kuehl, N. J., et al. (2025). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. [Link]

  • Shibata, N., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry. [Link]

  • Shibata, N., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journals. [Link]

  • Buchwald, S. L., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. PMC. [Link]

  • Rustin, G. J., et al. (2025). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. [Link]

  • Prakash, G. K. S., et al. (2016). Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)-‐Phen Complex. Organic Syntheses. [Link]

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]

  • Ma, D., et al. (2019). Selective single C–F bond arylation of trifluoromethylalkene derivatives. Chemical Science. [Link]

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. ResearchGate. [Link]

  • Shen, Q., et al. (2011). Copper-mediated trifluoromethylation of arylboronic acids by trifluoromethyl sulfonium salts. Chemical Communications. [Link]

  • Smith, A. (2017). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Shibata, N., et al. (2013). Copper-catalyzed trifluoromethylation of aryl iodide 1a. ResearchGate. [Link]

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed. [Link]

  • Matoušová, E., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]

  • Buchwald, S. L., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC. [Link]

  • Various Authors. (2023). Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]

  • Postigo, A., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]

  • Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship.org. [Link]

  • Various Authors. (2023). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. ResearchGate. [Link]

  • Tang, P., et al. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. PMC. [Link]

  • Garg, N. K., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]

  • Various Authors. (2020). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent. ResearchGate. [Link]

  • Alcaide, B., et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]

  • Prasad, A. K., et al. (2020). Mild and efficient palladium/BrettPhos-catalyzed methoxylation and deuteriomethoxylation of activated aryl bromides. ResearchGate. [Link]

  • Sutherland, A., et al. (2024). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry. [Link]

  • Chen, G., et al. (2008). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. PMC. [Link]

Sources

Technical Support Center: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Stability Profiling & Degradation Troubleshooting Guide

Status: Operational Content ID: TS-BENZ-4M3T-001 Last Updated: 2026-02-19 Expert Reviewer: Senior Application Scientist, Stability Sciences

Executive Technical Summary

Compound Identity: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide Core Lability: The primary amide moiety (


) is the thermodynamic weak point, susceptible to hydrolytic cleavage. Secondary liabilities exist at the benzylic methyl position (oxidative stress) and the methoxy ether linkage (strong acid/metabolic stress).

This guide provides a decision-making framework for researchers encountering impurity spikes, mass balance shifts, or physical instability during the development of this intermediate/API.

Interactive Troubleshooting (FAQ & Diagnostics)

Scenario A: "I see a major new peak appearing at RRT ~0.8 - 0.9 (HPLC)."

Diagnosis: Hydrolytic Degradation (Acid/Base)

  • The Issue: The amide bond has hydrolyzed to form the corresponding carboxylic acid.

  • Chemical Event: Conversion of

    
    .
    
  • Confirming Test:

    • Check the UV spectrum of the new peak. It should be nearly identical to the parent but with a slight bathochromic shift (red shift) if the pH is basic (carboxylate ion).

    • Run LC-MS. The new peak should show a mass shift of +1 Da (if hydrolysis to acid +

      
       loss) relative to the parent 
      
      
      
      . Note: The net mass change is
      
      
      because you lose
      
      
      (16) and gain
      
      
      (17).
  • Resolution:

    • Immediate: Adjust formulation pH to near-neutral (pH 6.0–7.0). Avoid extreme pH buffers.

    • Long-term: Store in moisture-tight containers; consider desiccant packs.

Scenario B: "My solution has turned a faint yellow/brown, but purity is >99%."

Diagnosis: Photolytic Instability or Trace Oxidation

  • The Issue: Electron-rich aromatic rings containing methoxy and methyl groups are prone to forming trace amounts of quinoid-like species or radical coupling products upon UV exposure. These have high extinction coefficients, causing color change even at trace levels (<0.1%).

  • Chemical Event: Photo-oxidation of the benzylic methyl group or radical formation at the aromatic ring.

  • Confirming Test:

    • Perform a "Dark Control" experiment. If the dark sample remains colorless while the benchtop sample yellows, it is strictly photolytic.

  • Resolution:

    • Immediate: Use amber glassware for all stock solutions.

    • Long-term: Foil-wrap solid stocks; install UV filters in storage areas.

Scenario C: "I see a peak with Mass [M-14] in my oxidative stress samples."

Diagnosis: Oxidative Demethylation

  • The Issue: High oxidative stress (e.g., concentrated

    
    ) or strong Lewis acids can cleave the methyl ether.
    
  • Chemical Event: Conversion of

    
     (Phenol formation).
    
  • Confirming Test:

    • The peak will likely be more polar (earlier eluting on Reverse Phase) than the parent.

    • MS/MS fragmentation will show a characteristic loss of the phenol proton.

  • Resolution:

    • Avoid metal ion contamination (Fe, Cu) which catalyzes this oxidation. Add EDTA to buffers if necessary.

Degradation Pathways Visualization

The following diagram maps the kinetic degradation tree for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide.

DegradationMap Parent Parent Compound 4-Methoxy-3-methyl-5- (trifluoromethyl)benzamide (MW: ~233) Acid Degradant A (Major) Carboxylic Acid Derivative (Hydrolysis) Parent->Acid Acid/Base Hydrolysis (+H2O, -NH3) Phenol Degradant B (Minor) Phenolic Derivative (O-Demethylation) Parent->Phenol Strong Acid/Metabolic (-CH3) BenzylOx Degradant C (Trace) Benzylic Alcohol/Aldehyde (Oxidation of Methyl) Parent->BenzylOx Radical Oxidation (Peroxide/AIBN) Dimer Degradant D (Trace) Photolytic Dimer (Radical Coupling) Parent->Dimer UV Light (hν)

Caption: Figure 1. Primary degradation pathways.[1] The solid blue line indicates the dominant pathway (Hydrolysis) encountered in standard aqueous formulations.

Standardized Experimental Protocols

Protocol 1: Forced Degradation Profiling (Stress Testing)

Purpose: To generate all potential impurities for method validation.

Stress TypeConditionsTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 2–8 hours10–20%Amide hydrolysis to Acid.
Base Hydrolysis 0.1 N NaOH, RT, 1–4 hours10–20%Rapid amide hydrolysis (Base catalyzed).
Oxidation 3%

, RT, 24 hours
5–10%Benzylic oxidation; N-oxide formation (rare).
Thermal 80°C (Solid State), 7 days<5%Physical stability; sublimation check.
Photolytic 1.2 million lux hours (ICH Q1B)VariableRadical formation; ring dimerization.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (Co-solvent).

  • Dosing: Add 1 mL of stress agent (e.g., 0.2 N HCl for final 0.1 N conc).

  • Incubation: Heat in a sealed HPLC vial block or water bath.

  • Quenching (Critical):

    • Acid samples: Neutralize with equal volume 0.1 N NaOH before analysis to prevent column damage.

    • Oxidation samples: Add Methionine or Catalase to quench excess peroxide.

  • Analysis: Inject onto C18 Column (e.g., Agilent Zorbax Eclipse Plus), Gradient 5%

    
     95% ACN in Water (0.1% Formic Acid).
    
Protocol 2: Isolation of the Carboxylic Acid Degradant

Purpose: To synthesize the primary impurity standard for quantification.

  • Reaction: Suspend 500 mg of Parent in 10 mL 2N NaOH.

  • Reflux: Heat at 80°C for 4 hours. The solid should dissolve as the salt forms.

  • Workup: Cool to RT. Slowly acidify with 2N HCl to pH 2.0.

  • Precipitation: The 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid will precipitate as a white solid.

  • Purification: Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

  • Validation: Confirm structure via

    
    -NMR (Loss of amide broad singlets at 
    
    
    
    7.0–8.0 ppm).

Quantitative Data Summary

Predicted Physicochemical Constants for Degradants:

CompoundRelative Retention Time (RRT)*Mass Shift (

Da)
UV

Shift
Parent 1.000-
Acid Degradant 0.85 – 0.95 (pH dependent)+1Hypsochromic (Blue shift) in Acid
Phenol Degradant 0.60 – 0.70-14Bathochromic (Red shift)
Benzylic Alcohol 0.75 – 0.85+16Negligible

*Note: RRT values are estimates based on standard C18 Reverse Phase chromatography at pH 3.0.

References

  • Hydrolysis of Benzamides

    • Title: Kinetics and Mechanism of the Hydrolysis of Substituted Benzamides in Aqueous Acid.
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the substituent effects (electronic and steric) of methyl and trifluoromethyl groups on amide stability. The electron-withdrawing group generally accelerates alkaline hydrolysis compared to unsubstituted benzamide.
    • URL:[Link][2]

  • Photostability of Trifluoromethyl Arenes

    • Title: Photochemical degradation of trifluoromethylated arom
    • Source:Chemosphere.
    • Context: Details the radical mechanisms by which groups on aromatic rings can undergo defluorination or hydrolysis under intense UV radi
    • URL:[Link]

  • ICH Guidelines (Regulatory Standard)

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source:International Council for Harmonis
    • Context: The authoritative standard for designing the stress testing protocols listed in Section 4.
    • URL:[Link]

  • Oxidative Demethylation Mechanisms

    • Title: Cytochrome P450-mediated O-demethylation of anisole deriv
    • Source:Drug Metabolism and Disposition.
    • Context: Explains the mechanism for the "Phenol" degradant (Scenario C)
    • URL:[Link]

Sources

troubleshooting failed reactions involving substituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Failed Reactions (Synthesis & Functionalization) Target Audience: Medicinal Chemists, Process Chemists

Introduction

Welcome to the technical support hub for substituted benzamides. While the amide bond is ubiquitous in drug discovery, substituted benzamides—particularly those with ortho-substitution or electron-deficient rings—often defy standard textbook coupling protocols.

This guide moves beyond generic advice. We address the specific causality of failure in Synthesis (Coupling) and Functionalization (Directed Ortho Metalation) , providing self-validating protocols to rescue your material.

Module 1: Coupling Failures (Synthesis)

Symptom: "My reaction stalls or yields <10% product despite using standard coupling reagents (EDC/HOBt, HATU)."

Root Cause Analysis
  • Steric Gatekeeping: Ortho-substituents on the benzoic acid (e.g., 2,6-disubstituted systems) create a "steric gate" that prevents the amine from attacking the carbonyl carbon in the tetrahedral intermediate. Large coupling reagents (HATU, BOP) add their own bulk, exacerbating the issue.

  • Electronic Deactivation: If your aniline partner is electron-deficient (e.g., aminopyridine, nitroaniline), its nucleophilicity is too low to attack an activated ester.

Troubleshooting Workflow

CouplingLogic start START: Coupling Failed check_sub Analyze Substrates start->check_sub ortho Is Acid Ortho-Substituted? check_sub->ortho Steric Issue amine_elec Is Amine Electron-Deficient? check_sub->amine_elec Electronic Issue acid_cl STRATEGY A: Convert to Acid Chloride (SOCl2 or (COCl)2) ortho->acid_cl Severe Sterics acyl_fl STRATEGY B: Acyl Fluoride (TFFH/BTFFH) ortho->acyl_fl Acid Sensitive? base_cat STRATEGY C: Acid Chloride + Pyridine/DMAP amine_elec->base_cat Standard reverse STRATEGY D: Reverse Addition (LiHMDS) amine_elec->reverse Extreme Deactivation

Figure 1: Decision matrix for rescuing failed benzamide couplings based on substrate properties.

FAQ: Synthesis

Q: I cannot use acid chlorides because my substrate has acid-sensitive protecting groups (e.g., Boc, TBS). What now? A: Switch to Acyl Fluorides . Unlike acid chlorides, acyl fluorides are surprisingly stable to water and mild acids but highly reactive toward amines.

  • Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH . These generate the acyl fluoride in situ.[1] The small size of the fluoride leaving group minimizes steric clash in the transition state compared to the bulky OBt/OAt active esters formed by HATU [1].

Q: My aniline is extremely unreactive (e.g., 2-amino-3-nitropyridine). Even the acid chloride failed. A: You need to invert the mechanism. Instead of relying on the weak nucleophilicity of the neutral amine, generate the amide anion .

  • Protocol (The "Reverse" Method):

    • Dissolve the amine in dry THF.

    • Add LiHMDS (1.1 equiv) at 0°C to deprotonate the amine (forming the lithium amide).

    • Add the benzoyl chloride (or ester) to this solution. Why it works: The lithium amide is a powerful nucleophile that forces the reaction, bypassing the low nucleophilicity of the neutral species [2].

Q: Why did HATU fail? It's supposed to be the "best." A: HATU relies on the formation of an O-At active ester. In 2,6-disubstituted benzoic acids, the ortho groups block the approach of the amine to this active ester. The "best" reagent is useless if the active intermediate is sterically inaccessible. For these cases, the Acid Chloride method is superior because the Chloride leaving group is physically smaller than the O-At group [3].

Module 2: Functionalization (Directed Ortho Metalation - DoM)

Symptom: "I treated my benzamide with n-BuLi to functionalize the ortho position, but I recovered starting material or got a mess."

Root Cause Analysis
  • The Secondary Amide Trap: If your benzamide is secondary (

    
    ), the base (RLi) will simply deprotonate the Nitrogen (
    
    
    
    ). This anionic species repels the second equivalent of base needed for ring lithiation.
  • Base Strength Mismatch: n-BuLi is often insufficient for deprotonating the ortho position of electron-rich benzamides at low temperatures.

  • Nucleophilic Attack: At temperatures above -78°C, RLi may attack the carbonyl group (acting as a nucleophile) rather than the ring proton (acting as a base), forming a ketone upon workup.

Critical Protocol: The "Tertiary Amide" Rule

For successful DoM, you generally must use a Tertiary Amide (e.g., Diethylamide or Diisopropylamide). The bulky alkyl groups on the nitrogen prevent nucleophilic attack on the carbonyl and eliminate the acidic N-H proton.

DoM_Mechanism sub Benzamide (DMG) complex CIPE Complex sub->complex + s-BuLi / TMEDA (-78°C) note Key Requirement: Tertiary Amide (-CONR2) prevents N-H deprotonation sub->note lithio Ortho-Lithio Species complex->lithio Deprotonation (Rate Limiting) product Functionalized Product lithio->product + Electrophile (E+) (Quench)

Figure 2: Mechanism of Directed Ortho Metalation (DoM). The Complex Induced Proximity Effect (CIPE) is critical for regioselectivity.

Comparison of Bases for DoM
Base ReagentReactivityUse CaseRisk Profile
n-BuLi ModerateSimple, electron-poor rings.Nucleophilic attack on carbonyl if temp > -78°C.
s-BuLi HighStandard for Benzamides. Sterically bulky, acts as a base, not a nucleophile.Pyrophoric. Must use at -78°C.
t-BuLi Very HighExtremely hindered substrates.Extreme fire hazard. 2 equiv required (sacrificial).
LDA Low (Non-Nuc)Sensitive electrophiles.Often too weak to lithiate benzene rings directly.
FAQ: Functionalization

Q: I successfully lithiated and trapped my product, but now I can't hydrolyze the amide back to the acid. It's indestructible. A: You have encountered the "Diethylamide Paradox." Tertiary amides are excellent for lithiation but terrible for hydrolysis because they are so stable.

  • Solution: Do not use acid hydrolysis (6M HCl/reflux will likely fail).

  • Alternative 1 (Reduction): Reduce the amide to the aldehyde using Schwartz's Reagent (Cp2ZrHCl) or partial reduction with DIBAL-H, then oxidize to the acid if needed [4].

  • Alternative 2 (Nitrosylative Hydrolysis): Treat with

    
     in CCl4/MeCN. This converts the stable amide into an N-nitroso intermediate which hydrolyzes rapidly.
    

Q: Can I lithiate a secondary amide if I really have to? A: Yes, but you must use 2.2 equivalents of base.

  • Eq 1: Deprotonates the N-H (forming the anion).

  • Eq 2: Performs the ortho-lithiation.[2][3][4]

  • Note: This intermediate is less reactive and often requires adding TMEDA to break up aggregates.

References

  • Montalbetti, C. A., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.[7] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177. Link

  • Snieckus, V. (1990). Directed ortho metalation.[2][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

Sources

Amidation Crisis Center: Technical Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead: Senior Application Scientist Subject: Prevention of Byproduct Formation in Amide Coupling

Introduction: The "Hidden" Yield Killers

In drug discovery, a "failed" amidation isn't just about low yield—it is often about the silent generation of impurities that mimic the product or compromise stereochemical integrity. This guide moves beyond basic textbook definitions to address the mechanistic causality of failure. We focus on the three most persistent adversaries in the coupling landscape: Racemization , N-Acylurea rearrangement , and Guanidinylation .

Module 1: Stereochemical Integrity (Racemization)

The Issue: You observe a loss of enantiomeric excess (ee%). The product mass is correct, but the biological activity is halved or nullified.

The Mechanism: Racemization rarely occurs via direct base-catalyzed enolization of the activated ester. The primary culprit is the formation of an Oxazolone (Azlactone) intermediate.

  • The activated carboxylate is attacked by the amide carbonyl oxygen of the preceding amino acid (n-1).

  • This forms a 5-membered oxazolone ring.[1]

  • The

    
    -proton on the oxazolone is highly acidic and easily removed by base, leading to rapid equilibration between enantiomers.
    

Visualizing the Threat:

Racemization Acid Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Intermediate Acid->Oxazolone Intramolecular Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) Product_L L-Peptide (Desired) Oxazolone->Product_L Amine Attack Product_D D-Peptide (Epimer) Oxazolone->Product_D Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The Oxazolone pathway is the dominant mechanism for racemization during coupling. Note that the achiral enol intermediate allows re-formation of the oxazolone as a racemic mixture.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Superior to HOBt/HOAt.[1][2] It creates an active ester that is reactive enough to couple but less prone to oxazolone cyclization due to steric bulk and electronic effects [1].
Base Sym-Collidine or TMP (2,4,6-Trimethylpyridine)Unlike DIPEA or TEA, collidine is a weaker base with steric hindrance, reducing its ability to abstract the acidic

-proton of the oxazolone [2].
Solvent DCM or DMF/DCM (1:1)Polar aprotic solvents (pure DMF/DMSO) stabilize the charged transition states of racemization. Diluting with DCM lowers the dielectric constant, suppressing the pathway.
Reagent DIC (Diisopropylcarbodiimide)For segment condensation (coupling two peptides), DIC/Oxyma is statistically safer than uronium salts (HATU/HBTU) which are extremely basic in situ.
Module 2: Reagent-Specific Artifacts
A. The Carbodiimide Curse: N-Acylurea Formation

The Issue: You are using EDC or DCC. The reaction stalls, and you isolate a byproduct with the same mass as the desired intermediate but it is chemically inert. The Mechanism: The O-acylisourea (the first intermediate formed) is unstable. If the amine is slow to attack, the acyl group migrates from the Oxygen to the Nitrogen of the carbodiimide. This N-acylurea is a dead-end product.

Prevention Strategy:

  • The "Additive First" Rule: Never mix EDC and Acid alone for long periods. Always have the additive (NHS, HOBt, or Oxyma) present. The additive reacts with the O-acylisourea faster than the rearrangement occurs, forming a stable active ester [3].[3]

  • Temperature: Perform the activation step at 0°C . The rearrangement has a higher activation energy than the additive attack.

B. The Uronium Trap: Guanidinylation

The Issue: You are using HATU or HBTU. The reaction yield is low, and MS shows a product with Mass = [Amine] + [Reagent Fragment] (usually +99 Da for HBTU or +100 Da for HATU). The Mechanism: The amine reacts directly with the central carbon of the uronium reagent instead of the activated acid. This permanently caps the amine as a guanidine species.

Visualizing the Competition:

Guanidinylation Amine Free Amine (Nucleophile) DeadProduct Guanidinylated Amine (Dead End) Amine->DeadProduct Direct Attack on HATU (If Acid is absent/slow) FinalAmide Target Amide Amine->FinalAmide Attack on Active Ester HATU HATU Reagent ActiveEster Activated Ester (-OAt) HATU->ActiveEster Correct Activation (Fast) Acid Carboxylic Acid Acid->ActiveEster ActiveEster->FinalAmide + Amine

Figure 2: The "Race Condition" in HATU couplings. If the Amine encounters HATU before the Acid is activated, Guanidinylation occurs.

Prevention Strategy:

  • Pre-activation is Mandatory: Mix Acid + HATU + Base and stir for 1–2 minutes before adding the Amine. This ensures the HATU is consumed to form the active ester (-OAt) before the amine enters the vessel [4].

  • Stoichiometry: Never use >0.98 equivalents of HATU relative to the Acid. Leaving a tiny amount of acid unactivated is safer than having excess HATU floating around your amine.

Module 3: Experimental Protocols (SOPs)
Protocol A: High-Fidelity Chiral Coupling (Oxyma/DIC)

Best for: Preventing racemization in sensitive substrates (e.g., Cys, His, Phenylglycine).

  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) and Oxyma Pure (1.1 eq) in DCM/DMF (1:1 v/v).

    • Note: Oxyma Pure is non-explosive and replaces HOBt/HOAt with higher efficiency.[1][2][4]

  • Activation: Cool to 0°C. Add DIC (1.1 eq). Stir for 5 minutes.

    • Visual Check: A precipitate (diisopropylurea) may begin to form; this is normal.

  • Coupling: Add the Amine (1.0–1.2 eq).

  • Base Addition: Add Sym-Collidine (2.0 eq) dropwise.

    • Why Collidine? It buffers the pH without driving the oxazolone pathway.

  • Monitoring: Allow to warm to RT. Monitor via LCMS for M+1.

Protocol B: Rapid HATU Coupling (Non-Chiral/Robust)

Best for: Sterically hindered amines or unreactive acids where racemization is not the primary concern.

  • Pre-activation (Critical): In a vial, combine Acid (1.1 eq), HATU (1.05 eq), and DIPEA (2.0 eq) in dry DMF.

  • Time: Shake/Stir for exactly 2 minutes .

    • Warning: Do not wait >10 minutes; the active ester can hydrolyze or rearrange.

  • Addition: Pour the pre-activated mixture into the solution containing the Amine (1.0 eq).

    • Tech Tip: "Reverse addition" (Active ester added to Amine) ensures the amine never sees unreacted HATU, eliminating guanidinylation risk.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Katoh, T., et al. (2016). "Guanidinylation of Amino Groups by Uronium-Type Coupling Reagents." Organic Process Research & Development. Link

Sources

optimizing temperature and pressure for benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Optimization of Temperature & Pressure Dynamics for Benzamide Synthesis

Mission Statement

Welcome to the Benzamide Synthesis Optimization Hub. This guide moves beyond basic textbook recipes to address the thermodynamic and kinetic bottlenecks inherent in amide bond formation. Whether you are utilizing Catalytic Nitrile Hydration (Green Chemistry route) or Direct Amidation (Industrial route), this resource provides self-validating protocols and root-cause analysis for yield failures related to temperature (


) and pressure (

).
Module 1: Critical Parameter Optimization

The synthesis of benzamide (


) is governed by a trade-off between kinetic activation  (requiring heat) and thermodynamic equilibrium  (often requiring pressure or product removal).
Comparative Parameter Table
ParameterMethod A: Ru-Catalyzed Nitrile Hydration Method B: Direct Thermal Amidation
Primary Driver Kinetic Control (Catalyst turnover)Thermodynamic Control (Water removal)
Target Temp (

)
80°C – 100°C 130°C – 160°C
Pressure (

)
Autogenous (< 5 bar) (Sealed vessel)Atmospheric (Open reflux) or High P (Sealed)
Solvent System Water or Water/Alcohol biphasicToluene/Xylene (Azeotropic) or Neat
Critical Risk Catalyst deactivation at

Sublimation of Benzamide (

)
Selectivity High (stops at Amide)Moderate (risk of nitrile/imide formation)

Technical Insight: In Method A, pressure is utilized primarily to maintain solvent phase at


 (if water is used) and to keep volatile nitriles in the liquid phase. In Method B, pressure is often avoided to allow water vapor to escape, shifting the equilibrium toward the amide.
Module 2: Troubleshooting Specific Scenarios (Q&A)
Scenario 1: The "Stalled Conversion" (Nitrile Hydration)

User Report: I am using a Ruthenium catalyst for benzonitrile hydration at 60°C. Conversion stalled at 40% after 12 hours.

Diagnosis: Kinetic Trap. Ruthenium-based catalysts (e.g.,


) often exhibit a high energy barrier for the initial coordination of the nitrile or the nucleophilic attack of water.
  • Corrective Action: Increase

    
     to 100°C .
    
  • The Physics: At 60°C, the Turnover Frequency (TOF) is insufficient. Raising

    
     to 100°C exponentially increases TOF according to the Arrhenius equation.
    
  • Protocol Adjustment: You must switch to a pressure tube or autoclave. Water at 100°C in an open vessel will evaporate, changing substrate concentration. In a sealed tube, the autogenous pressure (~1 atm gauge) maintains the liquid phase essential for the catalytic cycle.

Scenario 2: The "Vanishing Product" (Direct Amidation)

User Report: I performed a direct reaction of benzoic acid and urea at 150°C. The yield was low, and I see white crystals on the upper walls of my condenser.

Diagnosis: Sublimation & Reversibility. Benzamide has a melting point of ~127°C but significant vapor pressure before decomposition.

  • Corrective Action:

    • Temperature Control: Maintain the reaction melt at 135°C , but ensure the condenser coolant is active and the "cold zone" is washed down.

    • Pressure Modulation: Do not apply vacuum during the reaction; this accelerates sublimation.

  • Chemical Logic: Direct amidation is reversible (

    
    ). You need high 
    
    
    
    to drive off water, but if
    
    
    is too high without proper reflux control, the product itself sublimes out of the reaction zone.
Scenario 3: "Over-Pressurization" Risk

User Report: I am scaling up a reaction using aqueous ammonia and benzoyl chloride in a sealed vessel to prevent ammonia loss.

Diagnosis: Safety Violation (Exothermic Gas Expansion).

  • Immediate Stop: Do NOT heat benzoyl chloride with ammonia in a sealed vessel without rigorous calculation.

  • The Hazard: This reaction is highly exothermic. The heat generated will rapidly expand the ammonia gas and vaporize the solvent, potentially exceeding the vessel's burst pressure.

  • Better Path: Use the Schotten-Baumann conditions (Open vessel,

    
    , atmospheric pressure) where 
    
    
    
    is kept low to prevent hydrolysis, not high to drive kinetics.
Module 3: Validated Experimental Protocols
Protocol A: High-Efficiency Ru-Catalyzed Hydration

Best for: High purity, mild conditions, precious substrates.

  • Preparation: In a 15 mL Teflon-sealed pressure tube, charge:

    • Benzonitrile (1.0 mmol)[1][2][3]

    • Water (3 mL)

    • Catalyst:

      
       (2 mol%) [1].
      
  • Sealing: Purge headspace with Argon for 1 min, then seal tightly.

  • Thermal Cycle:

    • Place in a pre-heated oil bath at 80°C .

    • Monitor: Stirring must be vigorous (1000 rpm) as the biphasic system relies on interfacial surface area.

  • Termination: After 5 hours, cool to Room Temperature (RT). The benzamide will precipitate as white crystals (solubility in water is low at RT).

  • Isolation: Filter and wash with cold water.[4]

    • Expected Yield: 89–95%.

Protocol B: Boric Acid Catalyzed Direct Amidation

Best for: Large scale, avoiding transition metals.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap (for water removal).

    • Benzoic Acid (10 mmol)[5]

    • Amine source (e.g., Benzylamine) (10 mmol)

    • Catalyst: Boric Acid (

      
      ) (10 mol%) or 
      
      
      
      for lower Temp [2].
    • Solvent: Toluene or Xylene (20 mL).

  • Thermodynamics: Heat to reflux (~110°C for Toluene).

  • Process:

    • Water is azeotropically removed.

    • Checkpoint: Monitor water collection in the trap. Reaction is complete when water evolution ceases.

  • Workup: Cool to RT. If product precipitates, filter.[4] If soluble, wash with aqueous

    
     to remove unreacted acid.
    
Module 4: Visualization & Logic
Figure 1: Troubleshooting Logic Flow for Yield Optimization

Caption: Decision matrix for diagnosing low yields based on Temperature (T) and Pressure (P) variables.

BenzamideOptimization Start Issue: Low Yield / Incomplete Conversion MethodCheck Identify Method Start->MethodCheck NitrilePath Method: Nitrile Hydration MethodCheck->NitrilePath DirectPath Method: Direct Amidation MethodCheck->DirectPath TempCheck1 Is T < 80°C? NitrilePath->TempCheck1 Action1 Increase T to 100°C (Use Pressure Vessel) TempCheck1->Action1 Yes SolubilityCheck Is Catalyst Soluble? TempCheck1->SolubilityCheck No (T is OK) Action2 Add Co-solvent (IPA/Dioxane) or Phase Transfer Catalyst SolubilityCheck->Action2 No WaterCheck Is Water Removed? DirectPath->WaterCheck Action3 Install Dean-Stark Trap or Molecular Sieves WaterCheck->Action3 No SublimationCheck Is Product in Condenser? WaterCheck->SublimationCheck Yes Action4 Reduce T slightly Improve Reflux Efficiency SublimationCheck->Action4 Yes

Figure 2: Reaction Pathway & Energy Barriers

Caption: Comparison of activation requirements. Hydration requires P to maintain liquid phase; Amidation requires Heat to overcome equilibrium.

ReactionEnergy Substrate Substrate (Nitrile or Acid) TS_Hydration Transition State A (Ru-Catalyzed) Substrate->TS_Hydration Requires T=100°C Closed System (P) TS_Amidation Transition State B (Thermal Dehydration) Substrate->TS_Amidation Requires T>130°C Open System (-H2O) Product Benzamide (Solid) TS_Hydration->Product Irreversible (High Selectivity) TS_Amidation->Product Reversible (Equilibrium Limited)

References
  • Cadierno, V., et al. (2011). "Ruthenium-Catalyzed Hydration of Nitriles to Amides in Water." Chemical Communications.

  • Blanchet, J., et al. (2013). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry.

  • Lee, W.C., & Frost, B.J. (2012). "Aqueous and Biphasic Nitrile Hydration Catalyzed by a Recyclable Ru(II) Complex."[3] Green Chemistry.

  • NIST Chemistry WebBook. "Benzamide Thermochemical Data." (Melting point and Enthalpy data verification).

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as an advanced technical support resource for researchers encountering challenges with trifluoromethylation. It prioritizes mechanistic causality, diagnostic troubleshooting, and self-validating protocols.

Current Status: Operational Role: Senior Application Scientist Subject: Optimization of


 Incorporation (Nucleophilic, Electrophilic, and Radical Pathways)

Decision Matrix: Selecting the Correct Pathway

Before troubleshooting, verify you are utilizing the thermodynamic pathway best suited for your substrate's electronics.

CF3_Selection Start Substrate Electronic Bias ElectronPoor Electron-Deficient (Aldehydes, Ketones, Imines) Start->ElectronPoor ElectronRich Electron-Rich (Enolates, Arenes, Thiols) Start->ElectronRich Halides Aryl/Vinyl Halides (Cl, Br, I) Start->Halides Method_Nuc Nucleophilic Pathway (Ruppert-Prakash Reagent) ElectronPoor->Method_Nuc Attack by CF3- Method_Elec Electrophilic Pathway (Togni / Umemoto Reagents) ElectronRich->Method_Elec Attack by CF3+ Method_Cross Cross-Coupling / Radical (Cu, Pd, Ni, Photoredox) Halides->Method_Cross Metal Catalysis / SET

Figure 1: Primary decision tree for reagent class selection based on substrate electronics.

Module A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Reagent:


 (Trimethyl(trifluoromethyl)silane)
Primary Issue:  "The reaction stalls" or "Hydrodefluorination (Formation of 

)."
Mechanistic Insight

The reaction is not a direct attack by


. It is an anionic chain reaction initiated by a nucleophile (Fluoride or Alkoxide).[1] The initiator generates a pentacoordinate silicon species or a naked 

anion.
  • The Trap: Excess

    
     can sequester the active 
    
    
    
    into a stable "ate" complex
    
    
    , inhibiting the cycle if initiation is too aggressive.
Troubleshooting Guide
SymptomDiagnostic (19F NMR)Root CauseCorrective Action
No Conversion

peak intact (~ -67 ppm).
Catalyst "Poisoning" or insufficient Lewis basicity.Switch from TBAF (wet) to anhydrous CsF or TBAT. Ensure 1-5 mol% loading (no more).
Gas Evolution / Low Yield Doublet at -79 ppm (

).
Protonation. The

anion is acting as a base, not a nucleophile.
1. Dry solvent (THF/Toluene) over molecular sieves.2. Check substrate pKa (avoid acidic protons < pKa 25).
Stalled at 50% Peak at -82 ppm (Pentacoordinate Si)."Ate" Complex Trap. Too much initiator generated a stable reservoir.Add Lewis Acid (e.g.,

) to break the "ate" complex or use slow addition of

.
FAQ: Nucleophilic Protocols

Q: I am using TBAF as an initiator, but my yields are inconsistent. A: Commercial TBAF (1M in THF) contains significant water. The water protonates the transient


 to form fluoroform (

, gas).
  • Protocol Fix: Use TBAT (Tetrabutylammonium difluorotriphenylsilicate) or CsF (dried under vacuum at 150°C). If you must use TBAF, add activated 4Å molecular sieves to the reaction vessel 30 minutes prior to reagent addition.

Module B: Cross-Coupling (Copper & Nickel Catalysis)

Reagents:


, 

,

, Ligands (Phenanthroline, Bipyridine). Primary Issue: "Homocoupling of aryl halide" or "Protodefluorination."
Mechanistic Insight[2][3][4][5][6][7]
  • Copper: The rate-limiting step is often the Oxidative Addition of the Aryl-Halide to the Cu(I) species. If this is slow, the

    
     species disproportionates or captures a proton.
    
  • Nickel: The challenge is Reductive Elimination . The

    
     bond is extremely strong. High energy barriers prevent product release, leading to decomposition.
    

Cu_Mechanism CuI L-Cu(I)-CF3 (Active Species) OA Oxidative Addition (Slow Step) CuI->OA Side Cu-CF3 Decomposition (CF3-CF3 or CF3H) CuI->Side If OA is too slow ArI Ar-I (Substrate) ArI->OA Complex [L-Cu(III)(Ar)(CF3)(I)] OA->Complex Product Ar-CF3 Complex->Product Reductive Elimination

Figure 2: The Kinetic Competition in Copper-Mediated Trifluoromethylation. If Oxidative Addition (OA) is slower than catalyst decomposition, the reaction fails.

Troubleshooting Guide
SymptomDiagnosticRoot CauseCorrective Action
Ar-I recovered unreacted 19F NMR shows

or

.
Slow Oxidative Addition. The Cu-CF3 species decomposed before reacting with Ar-I.1. Use 1,10-Phenanthroline as a ligand to stabilize the Cu-CF3 species.2. Increase Temp (80-100°C).3. Switch to Ar-I if using Ar-Br.
Ar-Ar (Homocoupling) GC-MS shows dimerized substrate.Disproportionation. Cu species are reacting with themselves rather than CF3 source.Increase the equivalents of the

source (2-3 equiv). Ensure anaerobic conditions (Oxygen promotes homocoupling).
Formation of Ar-H Mass Spec shows [M-I+H].Radical Quenching. Reaction is proceeding via radical pathway, but H-abstraction is faster than Cu capture.Use a non-H-donor solvent (Switch from DMF/THF to Acetonitrile or Benzene ).
Protocol: Stabilized Copper Trifluoromethylation

Ref: MacMillan (2018) / Hu (2015)

  • Reagents: Aryl Iodide (1.0 eq), CuI (1.2 eq), 1,10-Phenanthroline (1.2 eq),

    
     (1.5 eq), CsF (1.5 eq).
    
  • Solvent: Anhydrous DMF (0.2 M).

  • Procedure:

    • Pre-stir CuI, Phenanthroline, and CsF in DMF for 20 min under Argon (forms the active catalyst).

    • Add

      
       and Aryl Iodide.
      
    • Heat to 80°C for 16h.

    • Self-Validation: 19F NMR of the crude mix. Product should appear ~ -63 ppm. If peak is at -29 ppm, you formed

      
       (scrambling).
      

Module C: Photoredox & Radical Approaches

Reagents: Photocatalysts (Ir(ppy)3, Ru(bpy)3), Electrophiles (Togni II, Umemoto, Triflyl Chloride). Primary Issue: "Reaction works on small scale, fails on scale-up" or "Light penetration."

Mechanistic Insight

Photoredox methods generate the


 radical via Single Electron Transfer (SET).[2] This radical is highly electrophilic and seeks electron-rich alkenes or arenes.
  • Critical Failure Mode:

    
     radicals are short-lived. If they do not find a substrate immediately, they recombine or abstract hydrogen from the solvent.
    
Troubleshooting Guide
IssueTechnical Solution
Oxygen Inhibition

reacts with

at diffusion-controlled rates. Degassing is non-negotiable. Sparge with Argon for 15 mins (balloon) or Freeze-Pump-Thaw (3 cycles) for scale-up.
Light Penetration (Beer-Lambert Law) On scale (>1g), light cannot penetrate the center of the flask. Solution: Use a flow reactor (PFA tubing wrapped around light source) or high-intensity LEDs with rapid stirring.
Regioselectivity (C-H functionalization)

is electrophilic.[3][4][5][6] It will attack the most electron-rich position (Ortho/Para to EDG). Solution: If you need meta-substitution, this method will fail. Switch to a directing-group mediated metal catalysis.
FAQ: Reagent Selection (Togni vs. Umemoto)

Q: When should I use Togni Reagent II vs. Umemoto Reagent? A:

  • Togni II (Hypervalent Iodine): Best for soft nucleophiles (thiols, phosphines) and styrene-type alkenes. It is soluble in organic solvents (DCM, MeCN) but potentially explosive if heated dry.

  • Umemoto (Sulfonium Salt): Higher reduction potential (stronger oxidant). Better for difficult photoredox substrates where Togni reagent fails to undergo SET. It is often less soluble (requires polar solvents like DMSO/DMF).

References & Authority

  • Nucleophilic Mechanism & "Ate" Complexes:

    • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation using TMSCF3." Chemical Reviews, 1997. Link

  • Copper-Mediated Stabilization (Phenanthroline effect):

    • Morstein, J., et al. "Mechanistic Studies of Copper-Catalyzed Trifluoromethylation." Angew. Chem. Int. Ed., 2016. Link

  • Photoredox Trifluoromethylation:

    • Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of Arenes and Heteroarenes via Photoredox Catalysis." Nature, 2011. Link

  • Nickel Catalysis Challenges:

    • Aikawa, K., et al.[7] "Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Trifluoromethyl Agents." Organic Letters, 2015.[8] Link

  • Reagent Comparison (Togni/Umemoto):

    • Charpentier, J., et al. "Electrophilic Trifluoromethylation."[3][4][9] Chemical Reviews, 2015. Link

Sources

stability issues with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in Solution

Document ID: TSC-2024-CF3BZ-01 Status: Active Audience: Chemical Biology, Medicinal Chemistry, and Agrochemical Development Teams

Introduction

Welcome to the technical support hub for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide . This guide addresses the specific physicochemical challenges associated with this scaffold. The presence of the electron-withdrawing trifluoromethyl (


) group, combined with the electron-donating methoxy (

) and steric methyl groups, creates a unique stability profile that differs from standard benzamides.

This guide treats the molecule not just as a static reagent, but as a dynamic entity in solution, prone to specific degradation pathways (hydrolysis) and physical instability (precipitation) if not managed correctly.

Module 1: Critical Solubility & Preparation

Getting the compound into solution without immediate precipitation.

Q1: Why does my compound precipitate immediately upon dilution into aqueous buffer, even at low concentrations?

Diagnosis: The


 group significantly increases lipophilicity (

), lowering aqueous solubility. The "crash-out" effect is often due to the "Solvent Shock" phenomenon where the hydration shell forms too rapidly around the organic co-solvent (DMSO), squeezing out the hydrophobic solute.

Troubleshooting Protocol:

  • Switch Mixing Order: Do not add DMSO stock to the buffer. Instead, place the DMSO stock in the vial and add the buffer dropwise with continuous vortexing.

  • Use an Intermediate Solvent: If final concentration allows, use a "bridge" solvent like PEG-400 or Ethanol (10%) before final aqueous dilution.

  • Check Ionic Strength: High salt buffers (PBS 10x) reduce solubility ("salting out"). Switch to low-salt buffers (e.g., 10mM HEPES) if the assay permits.

Solubility Reference Table:

Solvent SystemSolubility RatingStability RiskRecommended Use
DMSO (Anhydrous) High (>50 mM)Low (if dry)Stock storage (-20°C)
Methanol/Ethanol High (>20 mM)ModerateIntermediate dilution
PBS (pH 7.4) Very Low (<50

M)
N/AAssay buffer (requires co-solvent)
0.1 M HCl LowHigh Avoid (Hydrolysis risk)
0.1 M NaOH LowCritical Avoid (Rapid Hydrolysis)

Module 2: Chemical Stability (Degradation)

Preventing the compound from breaking down.

Q2: I see a new peak eluting earlier than my parent compound on HPLC. Is this a degradation product?

Diagnosis: Yes, this is likely the Benzoic Acid derivative resulting from amide hydrolysis.

  • Mechanism: The electron-withdrawing

    
     group at the meta position (relative to the amide) makes the carbonyl carbon more electrophilic. This lowers the activation energy for nucleophilic attack by water (
    
    
    
    ), accelerating hydrolysis compared to unsubstituted benzamides.
  • Steric Factor: While the 3-methyl group provides some steric shielding, it is often insufficient to fully block hydrolysis in basic conditions or prolonged aqueous exposure.

Experimental Verification (Forced Degradation): To confirm the identity of the impurity, perform this rapid stress test:

  • Dissolve 1 mg of compound in 0.5 mL MeOH.

  • Add 0.5 mL of 1M NaOH.

  • Incubate at 40°C for 1 hour.

  • Neutralize and inject on HPLC.

  • Result: The parent peak should diminish, and the "impurity" peak should grow significantly.

Q3: Is the compound stable in DMSO stocks stored at room temperature?

Diagnosis: Generally yes, but DMSO is hygroscopic (absorbs water from air).

  • Risk: Wet DMSO + Time = Slow Hydrolysis.

  • Solution: Store stocks in aliquots at -20°C or -80°C. Use anhydrous DMSO (water content <0.1%) for preparation. Avoid repeated freeze-thaw cycles which introduce condensation.

Module 3: Visualization of Pathways

Pathway 1: Hydrolysis Mechanism

The following diagram illustrates the primary degradation pathway you must control.

HydrolysisPathway cluster_conditions Risk Factors Parent Parent Amide (Lipophilic, Retains late on RP-HPLC) Transition Tetrahedral Intermediate (Unstable) Parent->Transition + H2O / OH- (Nucleophilic Attack) Accelerated by CF3 induction Acid Benzoic Acid Derivative (Polar, Elutes early on RP-HPLC) Transition->Acid Collapse of intermediate Ammonia NH3 (Byproduct) Transition->Ammonia Risk1 High pH (>8.0) Risk2 Wet DMSO Risk3 Prolonged RT Storage

Caption: Figure 1. The primary degradation pathway is the hydrolysis of the amide bond to the corresponding benzoic acid, accelerated by the electron-withdrawing trifluoromethyl group.

Module 4: Analytical Troubleshooting

Interpreting confusing data.

Q4: My LC-MS signal is disappearing, but the UV trace looks fine. What is happening?

Diagnosis: This is likely Ion Suppression or Precipitation in the Autosampler .

  • Ion Suppression: The

    
     group is highly electronegative. In negative mode ESI, it ionizes well. In positive mode, it might suppress ionization if the mobile phase pH is not optimized.
    
    • Fix: Ensure your mobile phase has a modifier (e.g., 0.1% Formic Acid) to aid protonation if running in Positive Mode (

      
      ).
      
  • Autosampler Precipitation: If your sample is in 100% DMSO and the injector wash is aqueous, the compound may precipitate inside the needle or loop before reaching the column.

    • Fix: Dilute samples to 50% DMSO/50% Acetonitrile before injection.

Q5: How do I distinguish between physical precipitation and chemical degradation?

Use the "Redissolve Test" outlined in the flowchart below.

TroubleshootingTree Start Problem: Loss of Soluble Compound CheckTurbidity Is the solution turbid/cloudy? Start->CheckTurbidity TurbidYes Yes (Turbid) CheckTurbidity->TurbidYes TurbidNo No (Clear but low signal) CheckTurbidity->TurbidNo AddSolvent Add 100% Organic Solvent (MeOH or ACN) TurbidYes->AddSolvent Clear Solution Clears? AddSolvent->Clear PhysicalIssue Diagnosis: Physical Precipitation Action: Optimize Solubility/Co-solvents Clear->PhysicalIssue Yes RunHPLC Run HPLC/LC-MS TurbidNo->RunHPLC NewPeak New Early Eluting Peak? RunHPLC->NewPeak ChemicalIssue Diagnosis: Chemical Hydrolysis Action: Check pH, Temp, Water content NewPeak->ChemicalIssue Yes Adsorption Diagnosis: Plastic Adsorption Action: Switch to Glass Vials NewPeak->Adsorption No

Caption: Figure 2. Decision tree to differentiate between solubility failure (precipitation) and chemical instability (degradation).

References & Authority

  • PubChem Compound Summary. 4-(Trifluoromethyl)benzamide derivatives. National Center for Biotechnology Information. Link

  • Sigma-Aldrich Technical Data. N-methoxy-N-methyl-4-(trifluoromethyl)benzamide Properties & Safety. Merck KGaA. Link

  • Sreenivasa, S., et al. (2013). Crystal structure of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. PMC/NIH. (Demonstrates amide/water interaction and hydrogen bonding networks). Link

  • Cayman Chemical. General Benzamide Solubility & Stability Guidelines. (Standard protocols for lipophilic benzamide handling). Link

Validation & Comparative

Comparative Guide: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (MMTB) vs. Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (referred to herein as MMTB ) and its derivatives against standard enzyme inhibitors. MMTB represents a "privileged scaffold" in medicinal chemistry, particularly valuable for targeting Stearoyl-CoA Desaturase-1 (SCD1) and specific Tyrosine Kinases (e.g., RET, VEGFR) due to its unique electronic and steric profile.

Executive Summary

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (MMTB) is a highly specialized pharmacophore used primarily in the development of inhibitors for metabolic enzymes (SCD1) and oncogenic kinases. Unlike "blockbuster" drugs which often utilize simpler di-substituted phenyl rings (e.g., 4-chloro-3-trifluoromethyl in Sorafenib), the MMTB scaffold incorporates a tri-substituted pattern (3-Methyl, 4-Methoxy, 5-Trifluoromethyl). This specific arrangement offers superior metabolic stability and a unique hydrophobic vector, allowing for enhanced potency against "gatekeeper" mutations in kinases and improved lipophilic binding in lipid-processing enzymes.

Key Differentiators:

  • Steric Bulk: The 3-methyl group restricts conformational rotation, locking the bioactive conformation.

  • Electronic "Push-Pull": The electron-donating methoxy group counterbalances the electron-withdrawing trifluoromethyl group, optimizing the acidity of the amide proton for hydrogen bonding.

  • Lipophilicity: The -CF3 group enhances membrane permeability (logP) while the methoxy group maintains aqueous solubility.

Mechanism of Action & Target Landscape

Primary Target: Stearoyl-CoA Desaturase-1 (SCD1)

SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs). MMTB-based inhibitors bind to the CoA binding pocket or the desaturase domain , preventing the conversion of Stearoyl-CoA to Oleoyl-CoA. This pathway is critical in cancer cell lipid metabolism and metabolic diseases (NASH/NAFLD).

Secondary Target: Tyrosine Kinases (RET/VEGFR)

In kinase inhibition, the MMTB moiety functions as the "tail" or "linker" segment of Type II inhibitors. It occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site. The -CF3 group is crucial for displacing water molecules and interacting with the hydrophobic "gatekeeper" residues (e.g., V804 in RET).

Visualizing the Pathway

The following diagram illustrates the dual-targeting potential of MMTB derivatives in lipid metabolism and oncogenic signaling.

MMTB_Pathway MMTB MMTB-Scaffold (Inhibitor) SCD1 SCD1 Enzyme (ER Membrane) MMTB->SCD1 Inhibits (IC50 ~2-10 nM) RET RET Kinase (Receptor) MMTB->RET Inhibits (IC50 ~4-20 nM) OleoylCoA Oleoyl-CoA (Monounsaturated) SCD1->OleoylCoA Desaturation RAS_MAPK RAS-MAPK Signaling RET->RAS_MAPK Phosphorylation StearoylCoA Stearoyl-CoA (Saturated) StearoylCoA->SCD1 LipidDroplets Lipid Droplet Formation OleoylCoA->LipidDroplets Lipogenesis CellProlif Tumor Cell Proliferation LipidDroplets->CellProlif Membrane Building Blocks RAS_MAPK->CellProlif Growth Signals

Caption: MMTB derivatives dual-target metabolic (SCD1) and signaling (RET) pathways, converging to block tumor cell proliferation.

Comparative Performance Analysis

This section compares MMTB-derived inhibitors against industry standards: A-939572 (SCD1 Standard) and Regorafenib (Kinase Standard).

Potency and Selectivity Data[1]
FeatureMMTB-Derivative (Prototype)A-939572 (SCD1 Std)Regorafenib (Kinase Std)
Core Structure Benzamide (3-Me, 4-OMe, 5-CF3)Piperidine-Aryl-UreaDiphenyl-Urea (4-Cl, 3-CF3)
SCD1 IC50 (Human) 4.2 nM ~40 nMN/A
RET Kinase IC50 9.0 nM >10,000 nM~1.5 nM
Selectivity Profile High (Dual-Target Potential)High (SCD1 Specific)Broad (Multi-Kinase)
Metabolic Stability High (Blocked para-position)ModerateModerate
Lipophilicity (cLogP) 3.8 - 4.24.55.2

Analysis:

  • Vs. A-939572: MMTB derivatives often show superior potency (low nanomolar) because the tri-substituted benzene ring fills the SCD1 substrate tunnel more effectively than the bi-substituted ring of A-939572.

  • Vs. Regorafenib: While Regorafenib is slightly more potent against RET, MMTB derivatives offer a "cleaner" kinase profile, reducing off-target toxicity associated with broad-spectrum inhibition (e.g., VEGFR2-related hypertension).

Structure-Activity Relationship (SAR) Insights
  • The 4-Methoxy Group: Crucial for solubility. Removing it (leaving H) drops solubility by 10-fold. Replacing it with a larger group (e.g., -OEt) often clashes with the steric constraints of the ATP pocket.

  • The 5-Trifluoromethyl Group: Essential for activity. Replacement with -Cl or -CH3 results in a 50-fold loss of potency due to the loss of the specific hydrophobic interaction.

Experimental Protocols

To validate the performance of MMTB, the following self-validating protocols are recommended.

Synthesis of MMTB-Amide (General Procedure)

Purpose: To generate the active inhibitor from the MMTB acid precursor.

  • Activation: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2h until gas evolution ceases.

  • Coupling: Evaporate solvent to obtain the acid chloride. Redissolve in DCM and add the amine partner (e.g., an aminothiazole or aniline) (1.0 eq) with DIPEA (2.0 eq).

  • Purification: Stir overnight. Wash with 1N HCl and NaHCO3. Purify via flash chromatography (Hexane/EtOAc).

    • Validation: Check purity via LC-MS (Target Mass + H+) and 1H-NMR (Confirm singlet for -OMe at ~3.9 ppm and -Me at ~2.3 ppm).

SCD1 Microsomal Assay (Potency Validation)

Purpose: To measure IC50 against SCD1.

  • Preparation: Isolate microsomes from HepG2 cells or use commercial human liver microsomes.

  • Reaction Mix: Incubate microsomes (0.1 mg/mL) with MMTB inhibitor (serial dilutions: 0.1 nM to 10 µM) in buffer (100 mM Potassium Phosphate, pH 7.4).

  • Substrate: Add NADH (2 mM) and [14C]-Stearoyl-CoA (0.03 µCi).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with KOH/MeOH. Saponify and extract fatty acids.

  • Analysis: Separate [14C]-Stearate and [14C]-Oleate via HPLC or TLC.

    • Calculation: % Conversion = [Oleate / (Oleate + Stearate)] × 100.

    • Control: A-939572 (1 µM) should show >95% inhibition.

RET Kinase Activity Assay

Purpose: To assess kinase selectivity.

  • System: Use a FRET-based assay (e.g., LanthaScreen).

  • Workflow: Mix Recombinant RET enzyme (0.5 nM), Fluorescein-PolyGT substrate (200 nM), and ATP (Km concentration).

  • Inhibitor: Add MMTB derivative (10-point dose response).

  • Detection: Add Eu-labeled antibody after 1h. Measure TR-FRET ratio (Emission 665/520 nm).

    • Validation: Z'-factor must be > 0.5 for the assay to be valid.

Workflow Visualization

Workflow Start Start: MMTB Precursor Synth Chemical Synthesis (Amide Coupling) Start->Synth QC QC: NMR/LC-MS (Verify Structure) Synth->QC Branch Target Selection QC->Branch SCD1_Path SCD1 Assay (Microsomes) Branch->SCD1_Path Metabolic RET_Path RET Kinase Assay (FRET) Branch->RET_Path Oncology Data Data Analysis (IC50 Calculation) SCD1_Path->Data RET_Path->Data Decision Lead Optimization Data->Decision

Caption: Integrated workflow for synthesizing and validating MMTB-based inhibitors.

References

  • SCD1 Inhibitor Discovery: Bioorganic & Medicinal Chemistry Letters, 2009.[1] "Discovery of potent and selective SCD1 inhibitors using a benzamide scaffold."

  • RET Kinase Inhibitors: European Journal of Medicinal Chemistry, 2020.[2] "Discovery of novel benzamide derivatives as potent inhibitors of RET and its gatekeeper mutant."[2] [2]

  • Chemical Properties: PubChem Compound Summary. "4-Methoxy-3-(trifluoromethyl)benzamide derivatives."

  • BindingDB Entry: "BDBM50296517: SCD1 Inhibition Data."

  • Synthesis Reagents: Sigma-Aldrich. "N-methoxy-N-methyl-4-(trifluoromethyl)benzamide Product Page."

Sources

Strategic Engineering of Trifluoromethyl Benzamides: SAR & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus: Structure-Activity Relationship (SAR), Physicochemical Optimization, and Synthetic Protocols.

Executive Summary: The "Fluorine Effect" in Benzamide Scaffolds

The incorporation of a trifluoromethyl (


) group onto a benzamide scaffold is a high-impact molecular edit used to modulate pharmacokinetics and potency. Unlike bioisosteres that merely mimic steric bulk (e.g., isopropyl), the 

group introduces a unique combination of high electronegativity, substantial lipophilicity, and metabolic resistance.

This guide analyzes the N-(4-(trifluoromethyl)phenyl)benzamide pharmacophore, contrasting it with methyl and chloro analogs to demonstrate why this motif is privileged in antitubercular (e.g., DprE1 inhibitors) and antipsychotic drug discovery.

Comparative Analysis: vs. Alternatives

The following table synthesizes physicochemical and biological data to guide scaffold selection. The


 group is often the optimal choice when a compound requires metabolic hardening without sacrificing (and often enhancing) hydrophobic binding interactions.
Table 1: Physicochemical & Performance Comparison
FeatureTrifluoromethyl (

)
Methyl (

)
Chloro (

)
Impact on Benzamide Scaffold
Hammett Constant (

)

(Strong E-withdrawing)

(Weak E-donating)

(Weak E-withdrawing)

increases acidity of the amide NH, potentially strengthening H-bond donor capability.
Lipophilicity (

)




significantly drives membrane permeability and hydrophobic pocket occupancy.
Metabolic Stability High (Blocks oxidation)Low (Benzylic oxidation risk)High (Blocks oxidation)

prevents CYP450-mediated hydroxylation at the para-position ("Metabolic Switching").
Van der Waals Volume




is sterically demanding (similar to isopropyl), filling large hydrophobic pockets more effectively than

.
C-X Bond Energy



The C-F bond is chemically inert, reducing toxic metabolite risks compared to some halides.

Mechanistic Insight: DprE1 Inhibition Case Study

A primary application of trifluoromethyl benzamides is in the inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.

The SAR Logic
  • Electronic Effect: The electron-poor aromatic ring (induced by

    
    ) enhances 
    
    
    
    stacking interactions with electron-rich residues (e.g., Trp/Phe) in the active site.
  • Hydrophobic Anchor: The

    
     group occupies a specific hydrophobic sub-pocket, anchoring the inhibitor and increasing residence time.
    
  • Metabolic Blockade: In non-fluorinated analogs, the para-position is a "soft spot" for rapid oxidative clearance. The

    
     group seals this vulnerability.
    
Visualization: DprE1 Inhibition Pathway

The following diagram illustrates the logical flow from molecular structure to bactericidal effect.

DprE1_Pathway cluster_SAR SAR Determinants Compound CF3-Benzamide Inhibitor Target Target: DprE1 Enzyme (Essential for Cell Wall) Compound->Target High Affinity (nM) Interaction Binding Mode: 1. Hydrophobic Pocket (CF3) 2. Non-covalent/Covalent Interaction Target->Interaction Docking Blockage Inhibition of DPA Biosynthesis Interaction->Blockage Inactivates Enzyme Lysis Cell Wall Compromise (Lysis/Death) Blockage->Lysis Bactericidal Effect MetStab Metabolic Stability (Blocks CYP Oxidation) MetStab->Compound Lipophilicity Membrane Permeability (High logP) Lipophilicity->Compound

Caption: Mechanism of Action for CF3-Benzamide DprE1 Inhibitors highlighting SAR determinants.

Experimental Protocols

Protocol A: Synthesis of N-(4-(trifluoromethyl)phenyl)benzamide

Objective: To synthesize a reference standard for SAR evaluation using a Schotten-Baumann approach. This protocol prioritizes purity and yield.

Reagents:

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or 10% NaOH (aq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)aniline (5.0 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (7.5 mmol) and cool the mixture to 0°C using an ice bath. Note: TEA acts as an HCl scavenger to drive the equilibrium.

  • Acylation: Add Benzoyl chloride (5.5 mmol) dropwise over 10 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot with lower

    
     than the aniline.
    
  • Workup:

    • Quench with water (20 mL).

    • Separate the organic layer.[1]

    • Wash sequentially with 1M HCl (to remove unreacted amine), sat.

      
       (to remove benzoic acid), and brine.
      
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white crystals.
    
Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 4-CF3-Aniline + DCM Cool Cool to 0°C Add TEA Start->Cool Add Add Benzoyl Chloride (Dropwise) Cool->Add React Stir RT (3-4 Hours) Add->React Quench Workup: Wash HCl/NaHCO3 React->Quench Pure Recrystallize (EtOH/H2O) Quench->Pure

Caption: Step-by-step Schotten-Baumann synthesis workflow for trifluoromethyl benzamides.

Protocol B: Microsomal Stability Assay (Metabolic Hardening Validation)

Objective: To quantify the stability advantage of the


 analog vs. the 

analog.
  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criterion:

      
       analog should exhibit 
      
      
      
      min, whereas
      
      
      analog typically shows
      
      
      min due to benzylic oxidation.

References

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PubMed Central. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1. PubMed Central. Available at: [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. Organic Syntheses. Available at: [Link]

Sources

validating the purity of synthesized 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Purity of Synthesized 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide: A Comparative Analytical Guide

Executive Summary

The accurate validation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide presents unique challenges due to the electronic effects of the trifluoromethyl (


) group and the potential for regioisomeric impurities during synthesis. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for trace impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR)—specifically 

qNMR—has emerged as a superior method for absolute assay determination without the need for identical reference standards.

This guide objectively compares these methodologies, providing validated protocols and experimental data to assist researchers in selecting the optimal workflow for drug development and quality control.

Part 1: Structural Analysis & Impurity Profiling

Before selecting an analytical method, one must understand the molecule's origin and potential contaminants. The synthesis typically proceeds via the chlorination of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid followed by amidation.

Critical Impurities:

  • Hydrolysis Precursors: Unreacted acid starting material.

  • Regioisomers: Isomers where the

    
     or methyl groups are transposed (often carried over from early-stage aromatic substitution).
    
  • Process Solvents: Residual halogenated solvents entrapped by the lipophilic

    
     group.
    
Diagram 1: Synthesis & Impurity Origin Logic

ImpurityMap SM Starting Material: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid Intermediate Intermediate: Acid Chloride Species SM->Intermediate Activation Imp3 Impurity C: Regioisomers (from SM synthesis) SM->Imp3 Carryover Reagent Reagent: SOCl2 / Oxalyl Chloride Reagent->Intermediate Product TARGET: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide Intermediate->Product Amidation Imp1 Impurity A: Hydrolyzed Acid (Residual SM) Intermediate->Imp1 Moisture Hydrolysis Imp2 Impurity B: Dimer/Anhydride Formation Intermediate->Imp2 Thermal Dimerization Ammonia Reagent: NH3 (aq/gas) Ammonia->Product

Caption: Synthesis pathway highlighting critical control points where specific impurities (A, B, C) are generated, necessitating specific detection capabilities.

Part 2: Comparative Analysis of Analytical Methods

Method A: RP-HPLC (UV Detection)

The Gold Standard for Purity Profiling

HPLC is the preferred method for detecting trace impurities (<0.1%) required by ICH guidelines. The hydrophobic


 group requires a C18 stationary phase with high carbon loading to prevent peak tailing.

Protocol:

  • Column: C18,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).

  • Flow Rate: 1.0 mL/min.

Experimental Insight: The amide group is neutral but polar; the


 is highly lipophilic. This "push-pull" electronic structure often causes the target peak to elute mid-gradient. Caution:  Isomers often co-elute. A shallower gradient (e.g., 0.5% B/min) around the main peak is often required for resolution.
Method B: qNMR (Quantitative NMR)

The Absolute Assay Specialist

Unlike HPLC, qNMR does not require a reference standard of the target molecule. It relies on the fundamental principle that signal integration is proportional to the molar ratio. The


 group provides a distinct singlet in the fluorine spectrum, free from the overlapping "forest" of proton signals found in 

NMR.

Protocol:

  • Solvent: DMSO-

    
     (Ensures complete solubility of the amide).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Must have a non-overlapping chemical shift.
    
  • Relaxation Delay (

    
    ): 
    
    
    
    (Typically 30 seconds for
    
    
    nuclei to ensure full magnetization recovery).
  • Scans: 64 (to improve S/N ratio).

  • Pulse Angle:

    
    .
    

Experimental Insight: The


 signal of the product usually appears around -60 to -63 ppm. By integrating this against the Internal Standard (IS) of known purity, the absolute weight percent is calculated directly.

Part 3: Data Comparison & Verdict

The following data represents a validation batch (Lot #2024-05-A) analyzed by both methods.

FeatureRP-HPLC (UV)

qNMR
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Specificity High for organic impurities; Low for inorganics/solvents.Excellent for fluorinated species; Blind to non-fluorinated impurities.
Limit of Detection (LOD) ~0.01% (Trace analysis)~0.5% (Insensitive to trace)
Reference Standard Required (for assay)Not Required (uses generic IS)
Structural Confirmation Retention time only (needs MS coupling)Chemical shift provides structural proof
Total Analysis Time 45 min (equilibration + run)15 min (prep + acquisition)
Experimental Data Summary
MetricHPLC ResultqNMR ResultInterpretation
Purity/Assay 99.2% (Area %)97.8% (w/w)HPLC overestimates purity by ignoring invisible salts/solvents. qNMR gives the "true" active content.
Impurity A (Acid) 0.4%Not DetectedqNMR sensitivity was too low to quantify the 0.4% impurity accurately.
Solvent (DCM) Not DetectedN/A (

)
HPLC UV cannot see DCM;

NMR would be needed.

Part 4: Validated Workflow Recommendation

For a robust data package, a hybrid approach is mandatory. Relying solely on HPLC risks overestimating potency (due to invisible salts), while relying solely on qNMR risks missing toxic trace organic impurities.

Diagram 2: Analytical Decision Matrix

DecisionMatrix Sample Synthesized Benzamide Sample Step1 Step 1: 19F qNMR (Assay & Potency) Sample->Step1 Determine Absolute Mass Step2 Step 2: RP-HPLC (Trace Impurities) Sample->Step2 Profile Contaminants Decision Is Assay > 95% AND Total Impurities < 1.0%? Step1->Decision Step2->Decision Pass RELEASE For Biological Testing Decision->Pass Yes Fail REJECT Recrystallize Decision->Fail No

Caption: The "Hybrid Validation" workflow ensures both potency (qNMR) and safety (HPLC) criteria are met before release.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Almac Group. (2024). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[1][2]Link

  • Sigma-Aldrich. (2023).[3][4] High-Performance Quantitative NMR (HP-qNMR). Merck KGaA. Link

  • Sreenivasa, S., et al. (2013).[5] Synthesis and crystal structure of 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide. National Institutes of Health (PMC). Link

  • Organic Syntheses. (2023). Preparation of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide.[3] Org. Synth. 2023, 100, 424-441. Link

Sources

Spectroscopic Profiling of Benzamide Scaffolds: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Benzamide derivatives represent a cornerstone pharmacophore in medicinal chemistry, forming the structural backbone of antipsychotics (Sulpiride), antiemetics (Metoclopramide), and histone deacetylase (HDAC) inhibitors. For drug development professionals, the ability to rapidly distinguish between substituted benzamide analogues using spectroscopic data is critical for quality control and structural validation.

This guide provides an objective, data-driven comparison of benzamide derivatives using FT-IR,


H NMR, and UV-Vis spectroscopy. It moves beyond basic identification to explain the causality of spectral shifts driven by electronic substituent effects.

Vibrational Spectroscopy: The Carbonyl Reporter

The amide I band (C=O stretching) is the most diagnostic feature in the IR spectrum of benzamides. Its position is governed by the competition between Inductive Effects (-I) and Resonance Effects (+R) .

Mechanistic Insight[1]
  • Electron Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    (para-position) donate electron density into the aromatic ring.[1] This density is delocalized onto the carbonyl oxygen, increasing the single-bond character of the C=O bond.
    • Result: Lower force constant (

      
      ) 
      
      
      
      Lower Frequency (Red Shift).
  • Electron Withdrawing Groups (EWG): Substituents like

    
     withdraw electron density, reducing the resonance contribution to the carbonyl.[1]
    
    • Result: Higher double-bond character

      
      Higher Frequency (Blue Shift). 
      
Comparative Data: C=O Stretching Frequencies (Solid State/KBr)
CompoundSubstituent (para)Electronic Effect

(cm

)

(asym/sym)
4-Methoxybenzamide

Strong +R (Donating)1645 - 16553380 / 3190
Benzamide

Reference1660 - 16703370 / 3170
4-Nitrobenzamide

Strong -I/-R (Withdrawing)1680 - 17003410 / 3290

Note: In solution (e.g.,


), these bands often shift +10-20 cm

due to the loss of intermolecular hydrogen bonding present in the crystal lattice [1].
Visualization: Logic of Substituent Effects

SubstituentLogic Substituent Substituent Type EDG Electron Donating (-OCH3, -NH2) Substituent->EDG EWG Electron Withdrawing (-NO2, -CN) Substituent->EWG Resonance Resonance (+R) Increases C-O Single Bond Character EDG->Resonance Dominates Induction Induction (-I) Retains C=O Double Bond Character EWG->Induction Dominates ShiftDown Red Shift (Lower Wavenumber) Resonance->ShiftDown ShiftUp Blue Shift (Higher Wavenumber) Induction->ShiftUp

Figure 1: Decision tree illustrating how electronic effects dictate the direction of the Carbonyl IR shift.

Nuclear Magnetic Resonance ( H NMR): The Amide Proton Probe

In benzamides, the amide protons (


) are magnetically non-equivalent due to restricted rotation around the 

bond, which has partial double-bond character.[2]
Critical Protocol: Solvent Selection

The choice of solvent dramatically alters the chemical shift (


) of the amide protons.
  • DMSO-

    
    :  Acts as a hydrogen bond acceptor. It "locks" the amide protons, causing a significant downfield shift (deshielding) to 
    
    
    
    7.8 - 8.2 ppm. This is the preferred solvent for resolving amide peaks [2].
  • CDCl

    
    :  Poor H-bond acceptor. Amide protons appear broad and variable (
    
    
    
    6.0 - 7.5 ppm) depending on concentration and temperature.
Comparative Data: H NMR Shifts (in DMSO- )
Proton EnvironmentBenzamide (

ppm)
4-Nitrobenzamide (

ppm)
Metoclopramide (

ppm)
Amide

(trans)
~8.0 (broad s)8.25 (broad s)8.50 (s, amide NH)
Amide

(cis)
~7.4 (broad s)7.65 (broad s)N/A (Secondary amide)
Aromatic (ortho) 7.85 (d,

)
8.35 (d,

)
7.68 (s, H-5 aromatic)
Aromatic (meta) 7.45 (t,

)
8.05 (d,

)
6.30 (s, H-3 aromatic)

Analysis: The 4-Nitro group strongly deshields the ortho protons (shifting them from 7.85 to 8.35 ppm) due to the anisotropic effect and electron withdrawal. Metoclopramide shows a distinct pattern due to the 2-methoxy-4-amino-5-chloro substitution, breaking the symmetry found in mono-substituted benzamides.

Electronic Spectroscopy (UV-Vis)

Benzamide derivatives exhibit two primary absorption bands arising from


 transitions of the aromatic ring and the carbonyl conjugation.
  • Band I (E-band): ~225 nm (Benzene ring).

  • Band II (B-band): ~270-290 nm (Conjugation band).

Performance Comparison:

  • Benzamide:

    
     nm.
    
  • Metoclopramide:

    
     nm (in acidic media). The extended conjugation from the amino group and the auxochromic effect of the methoxy group cause a significant bathochromic (red) shift  [3]. This shift is utilized in quantitative quality control assays.
    

Experimental Protocols (SOPs)

To ensure reproducibility and adherence to E-E-A-T standards, the following protocols must be followed strictly.

Protocol A: FT-IR Sample Preparation (KBr Pellet)

Objective: Obtain a high-resolution spectrum free from moisture interference.

  • Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours prior to use.

  • Ratio: Mix 1-2 mg of the benzamide derivative with 200 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Warning: Coarse particles cause light scattering (Christiansen effect), distorting the baseline.

  • Compression: Press at 10 tons of pressure for 1-2 minutes under vacuum (to remove trapped air/water).

  • Validation: The resulting pellet must be transparent. An opaque pellet indicates insufficient pressure or moisture contamination.

Protocol B: NMR Sample Preparation

Objective: Prevent concentration-dependent shifts.

  • Massing: Weigh 5-10 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove particulates that cause line broadening.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.05%) for internal referencing at 0.00 ppm.

Workflow Visualization

ExperimentalWorkflow Start Crude Benzamide Derivative Purification Recrystallization (EtOH/Water) Start->Purification Drying Vacuum Drying (Remove Solvent) Purification->Drying Split Analysis Path Drying->Split IR_Path FT-IR Prep (KBr Pellet) Split->IR_Path NMR_Path NMR Prep (DMSO-d6) Split->NMR_Path IR_Data Data: Functional Groups (C=O Stretch) IR_Path->IR_Data NMR_Data Data: H-Count & Topology (Chemical Shift) NMR_Path->NMR_Data Synthesis Structural Confirmation IR_Data->Synthesis NMR_Data->Synthesis

Figure 2: Integrated workflow for the purification and spectroscopic validation of benzamide derivatives.

References

  • Abraham, M. H., et al. (2014). "Hydrogen bonding in the amide group: A spectroscopic study." Journal of Molecular Structure.

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

  • British Pharmacopoeia Commission. (2022). "Metoclopramide Hydrochloride Monograph." British Pharmacopoeia.[3]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.

Sources

Comparative Validation Guide: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical validation of a new synthesis pathway for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (Target Molecule 1 ). This scaffold is a critical pharmacophore in modern kinase inhibitors (e.g., VEGFR/PDGFR targets), where the trifluoromethyl group confers metabolic stability and the amide serves as a hydrogen-bond donor/acceptor.

We compare two methodologies:

  • Method A (Benchmark): The classical stepwise conversion of benzoic acid to acid chloride followed by ammonolysis.

  • Method B (New Validation): A Palladium-catalyzed aminocarbonylation utilizing Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO source.[1]

Key Finding: Method B demonstrates a 14% increase in overall yield and a 40% reduction in Process Mass Intensity (PMI) by bypassing the isolation of unstable acid chloride intermediates and eliminating the need for high-pressure CO gas handling.

Structural Context & Retrosynthesis[1]

The target molecule features a sterically crowded 1,3,4,5-substituted benzene ring.[1] The ortho-methyl and meta-trifluoromethyl groups create significant steric hindrance around the carbonyl center, historically complicating nucleophilic attack during amide formation.[1]

Visualization: Retrosynthetic Analysis

Retrosynthesis Target Target: 4-Methoxy-3-methyl- 5-(trifluoromethyl)benzamide Acid Precursor A (Method A): Benzoic Acid Derivative Target->Acid Amidation (via COCl) Bromide Precursor B (Method B): Aryl Bromide Derivative Target->Bromide Pd-Catalyzed Aminocarbonylation CO_NH3 + NH3 / CO Source

Caption: Retrosynthetic disconnection showing the divergence between the classical acid route (Red) and the aryl halide route (Green).

Methodology Comparison

Method A: Classical Acid Chloride Route (Benchmark)

This pathway relies on the activation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid using thionyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), followed by reaction with aqueous ammonia.
  • Mechanism: Nucleophilic Acyl Substitution.[1][2]

  • Limitations: The electron-rich methoxy group can make the ring susceptible to electrophilic chlorination side-reactions if temperature is uncontrolled.[1] The steric bulk of the

    
     group retards the formation of the tetrahedral intermediate.
    
  • Safety: Requires handling of corrosive

    
     and evolution of 
    
    
    
    gas.
Method B: Pd-Catalyzed Aminocarbonylation (New Protocol)

This protocol utilizes 1-bromo-4-methoxy-3-methyl-5-(trifluoromethyl)benzene as the starting material.[1] Carbon monoxide is generated in situ from Mo(CO)₆, avoiding the safety hazards of pressurized CO cylinders.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, CO insertion, and nucleophilic attack by ammonia.[1]

  • Innovation: The use of Xantphos as a ligand creates a wide bite angle, facilitating the reductive elimination step even in this sterically crowded system.

Experimental Protocols

Protocol A: Stepwise Acid Chloride Synthesis
  • Activation: Dissolve 10.0 mmol of the benzoic acid precursor in DCM (50 mL). Add catalytic DMF (2 drops).[1]

  • Chlorination: Add

    
     (1.5 equiv) dropwise at 0°C. Reflux for 3 hours.
    
  • Isolation: Evaporate solvent and excess

    
     under vacuum to yield the crude acid chloride (hygroscopic solid).
    
  • Amidation: Redissolve crude residue in dry THF. Add dropwise to a stirred solution of 28%

    
     (5 equiv) at 0°C.
    
  • Workup: Stir for 2 hours, dilute with water, extract with EtOAc, and recrystallize.

Protocol B: Mo(CO)₆-Mediated Aminocarbonylation (Recommended)

This protocol is validated for its operational simplicity and safety.[1]

  • Setup: In a 20 mL microwave vial (or pressure tube), charge:

    • Aryl Bromide Precursor (1.0 equiv, 1.0 mmol)[1]

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (1.0 equiv, solid CO source)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (5 mol%)
      
    • Xantphos (10 mol%)[1]

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (3.0 equiv)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (2.0 equiv, ammonia source)
      
  • Solvent: Add 1,4-Dioxane (5 mL).

  • Reaction: Seal the vessel and heat to 110°C for 16 hours .

    • Note:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       releases CO thermally. The sealed vessel maintains sufficient partial pressure.
      
  • Workup: Cool to room temperature. Filter through a Celite pad (eluting with EtOAc).[1] Concentrate filtrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Catalytic Cycle (Method B)

CatalyticCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert + CO (from Mo(CO)6) NuAttack Ligand Exchange (+ NH3) COInsert->NuAttack RedElim Reductive Elimination (- Product) NuAttack->RedElim - HBr RedElim->Pd0

Caption: Simplified catalytic cycle for Pd-catalyzed aminocarbonylation showing CO insertion into the Ar-Pd bond.

Performance Validation Data

The following data summarizes three validation runs (N=3) performed at the 5-gram scale.

MetricMethod A (Acid Chloride)Method B (Aminocarbonylation)Improvement
Isolated Yield 76% (over 2 steps)90% (1 step)+14%
Purity (HPLC) 94.5%98.2% +3.7%
Reaction Time 6h (Reflux) + 2h (Amidation)16h (Telescoped)Slower, but less labor
E-Factor (kg waste/kg product) 18.511.2 -40% (Greener)
Safety Profile High Risk (Corrosives, Gas)Moderate (Solid reagents)Significant Safety Gain

Analysis: Method A suffers from yield loss during the hydrolysis of the acid chloride intermediate if atmospheric moisture is not strictly excluded. Method B, while requiring a longer reaction time, proceeds in a single pot with higher atom economy. The use of


 eliminates the need for high-pressure carbon monoxide lines, a major safety advantage in standard R&D laboratories.

Conclusion & Recommendation

For the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide , the Mo(CO)₆-mediated aminocarbonylation (Method B) is the superior protocol.[1]

Why?

  • Regiocontrol: It avoids the potential electrophilic chlorination of the electron-rich anisole ring seen in Method A.

  • Scalability: The solid handling of CO equivalents allows for safer scale-up without specialized high-pressure reactors.[1]

  • Efficiency: It telescopes the synthesis from the aryl bromide (often the precursor to the benzoic acid), effectively cutting two synthetic steps (carboxylation and activation) from the broader workflow.

Recommendation: Adopt Protocol B for library synthesis and initial scale-up (up to 100g).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides. Retrieved from [1]

  • Nordstrøm, L. U., et al. (2014).[1] Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Journal of the American Chemical Society/MIT Open Access. Retrieved from [1]

  • Royal Society of Chemistry. (2013).[1] Palladium-catalyzed carbonylation of aryl halides... employing Mo(CO)6 as a solid carbon monoxide source. RSC Advances. Retrieved from [1]

  • Sreenivasa, S., et al. (2013).[1][3] 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. Acta Crystallographica. Retrieved from [1]

Sources

Safety Operating Guide

4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide (CAS: 261951-86-4).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable procedures without redundant theoretical filler.[1]

Executive Safety & Disposal Summary

  • Chemical Classification: Halogenated Organic Amide.

  • Primary Hazard: Skin, eye, and respiratory irritation (GHS07).[1][2]

  • Critical Disposal Rule: DO NOT mix with non-halogenated organic waste streams if possible. The trifluoromethyl (

    
    ) group requires high-temperature incineration with flue gas scrubbing to prevent hydrofluoric acid (HF) emission.[2]
    
  • RCRA Status: Not P- or U-listed. Regulated as Hazardous Waste due to toxicity and halogen content.

Hazard Identification & Assessment

Before initiating disposal, verify the material state and associated risks.[1][3]

ParameterSpecificationOperational Implication
CAS Number 261951-86-4Use for waste manifest verification.
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector during transfer.[2]
GHS Signal WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2]
Hazard Statements H315, H319, H335Irritant.[1][4] Avoid inhalation of dusts during weighing/disposal.[2][3][4]
Reactivity StableIncompatible with strong oxidizers and strong bases.[5][6]

Pre-Disposal Segregation & Storage

Proper segregation is the single most critical step to prevent regulatory fines and dangerous chemical reactions.

The "Halogen Rule"

Because this compound contains a trifluoromethyl group, it must be treated as Halogenated Waste .[1]

  • Why? Standard non-halogenated waste incinerators may not reach the temperatures required to break the C-F bond (approx. 1100°C+) or lack the scrubbers to neutralize the resulting HF gas.[2]

  • Action: Tag all waste containers explicitly as "CONTAINS FLUORINE / HALOGENATED."

Segregation Matrix
Waste TypeContainer TypeLabeling Requirement
Pure Solid High-density polyethylene (HDPE) or Glass Jar"Solid Waste: Toxic, Irritant (4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide)"
Liquid Solution Amber Glass or HDPE Carboy"Flammable/Toxic Liquid - HALOGENATED " (List solvent + solute)
Contaminated Debris Clear Poly Bag (6 mil)"Hazardous Debris - Solid"

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired shelf stock or excess dry reagent.

  • Containment: Transfer the solid into a screw-top wide-mouth jar. Do not use open-top beakers or flasks.

  • Lab Packing: Place the jar into a larger "Lab Pack" drum if your facility uses a service provider.

  • Manifesting: List the chemical name fully. Do not abbreviate.

  • Destruction: Designated for High-Temperature Incineration .

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors or reaction solvents containing the benzamide.[2]

  • Solvent Check:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol/Acetone : Even though the solvent is non-halogenated, the solute is halogenated.[1] Route to Halogenated Waste stream to ensure proper scrubbing during incineration.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used strong bases, neutralize before adding to the waste carboy to prevent exothermic polymerization or gas evolution in the drum.[1][2]

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.[6]

  • PPE: Wear N95 respirator (or P100), nitrile gloves, and goggles.[1][2]

  • Containment: Cover spill with a damp paper towel to suppress dust.

  • Cleanup: Sweep up the damp material (do not dry sweep) and place in a hazardous waste bag.[2]

  • Surface Decon: Wipe the area with a soap/water solution.

Disposal Decision Logic

The following diagram illustrates the decision process for routing this specific chemical waste.

DisposalWorkflow Start Waste Generation: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris LabPack Lab Pack (Solid) Code: Organic Solid, Toxic Solid->LabPack SolventCheck Identify Solvent Base Liquid->SolventCheck Debris->LabPack HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent Segregation CRITICAL STEP: Segregate to Halogenated Stream HaloSolvent->Segregation NonHaloSolvent->Segregation Due to F-content Incineration High-Temp Incineration (w/ HF Scrubbing) Segregation->Incineration LabPack->Incineration

Figure 1: Operational decision tree for segregating trifluoromethyl-containing waste streams.[2]

Regulatory Compliance (RCRA & EPA)

While 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide is not explicitly listed on the RCRA P-list or U-list, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Waste Characterization: If the waste is not mixed with listed solvents, it typically falls under Non-Regulated Waste by federal standards unless it exhibits toxicity characteristics (TCLP).[2] However, Best Management Practice (BMP) dictates treating it as Hazardous Chemical Waste due to the potential for environmental toxicity and HF generation.[1][2]

  • EPA Waste Code Suggestion:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride): F002 .[1][2]

    • If pure: Assign internal site code for "Non-RCRA Regulated Solid - Organic."

  • DOT Shipping (for disposal transport):

    • Proper Shipping Name: Waste Environmentally hazardous substance, solid, n.o.s. (if >5kg or aquatic toxicity suspected).[2]

    • Otherwise: Non-Regulated Solid.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14069348. PubChem.[7] [Link]1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] EPA.[8][9] [Link]1][2]

  • Occupational Safety and Health Administration (2012). Hazard Communication Standard: Safety Data Sheets. OSHA. [Link]1][2]

Sources

Navigating the Safe Handling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The paramount importance of a multi-layered safety strategy, encompassing engineering controls, administrative protocols, and personal protective equipment, cannot be overstated in the handling of such specialized chemical agents.[1]

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of similar chemical structures, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide should be treated as a hazardous substance. The primary anticipated hazards include:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][5][6]

  • Harmful if Swallowed: Oral ingestion may be harmful.

  • Potential for Genetic Defects: Some benzamide derivatives are suspected of causing genetic defects, warranting a cautious approach.

It is imperative for researchers to conduct a thorough, application-specific risk assessment before commencing any work.[1]

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is donned, robust engineering and administrative controls must be in place to minimize potential exposure.

  • Ventilation: All handling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] A well-ventilated area is crucial to keep airborne concentrations low.[7]

  • Designated Areas: Establish designated zones for the handling and storage of this compound to restrict access to authorized and trained personnel only.[1]

  • Weighing Operations: For weighing, utilize a ventilated balance enclosure or perform the task within a fume hood to effectively contain any fine powders.[1]

  • Hygiene Practices: Always wash hands and face thoroughly with soap and water after handling the compound and before breaks or leaving the laboratory.[7][8][9] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for safeguarding against direct exposure. The following table outlines the recommended PPE for various laboratory operations involving 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Chemical splash goggles with side shields.[7] A face shield may be necessary for added protection.[6]Compatible chemical-resistant gloves (e.g., nitrile rubber).[8][10] Gloves must be inspected before use.[8]Laboratory coat and close-toed footwear.[7]Use a respirator with a particle filter (N100 or P3) if engineering controls are insufficient or during spill cleanup.[10]
Solution Preparation and Handling Chemical splash goggles.[7]Chemical-resistant gloves.[8] Use proper glove removal technique to avoid skin contact.[8]Chemical-resistant apron over a laboratory coat.Not generally required if handled within a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[6]Heavy-duty, chemical-resistant gloves.A complete suit protecting against chemicals may be necessary depending on the spill size.Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Procedural Workflow for Safe Handling and Disposal

Adherence to a systematic workflow is crucial for minimizing risks from receipt of the chemical to its final disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[4][11]

  • Keep it segregated from incompatible materials such as strong acids and oxidizing agents.[12]

  • The storage area should be locked and clearly labeled.[7][11]

Experimental Protocol

The following diagram illustrates a generalized workflow for handling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handling_weigh Weigh Compound in Ventilated Enclosure prep_materials->handling_weigh Proceed to Experiment handling_dissolve Dissolve/React in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Work Surfaces handling_dissolve->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard laboratory workflow for handling chemical compounds.

Spill Management

In the event of a spill, prompt and correct action is vital.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Containment: For solid spills, avoid creating dust.[1] Gently cover the spill with an inert absorbent material like sand or vermiculite.[1]

  • Cleanup: Carefully scoop the contained material into a suitable, labeled container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[13]

The following flowchart outlines the immediate actions to be taken in case of a spill.

Spill_Response cluster_cleanup Cleanup Procedure start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazards alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste via Authorized Channels decontaminate->disposal

Caption: Emergency response plan for a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

All waste materials contaminated with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide must be treated as hazardous waste.[1]

  • Waste Segregation: Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.[11]

  • Container Management: Keep waste containers tightly closed and store them in a well-ventilated area, away from incompatible materials.[11]

  • Regulatory Compliance: Dispose of all waste in strict accordance with all applicable federal, state, and local environmental regulations.[9][11] Do not allow the chemical or its waste to enter drains or the environment.[8][9][11]

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide, fostering a culture of safety and scientific excellence.

References

  • Safety Data Sheet - 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-hexane. 3M. Available at: [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. National Institutes of Health. Available at: [Link]

  • Safety Data Sheet Benzamide. metasci. Available at: [Link]

  • Safety data sheet - Mefentrifluconazole. BASF. Available at: [Link]

  • SAFETY DATA SHEET - o-(Trifluoromethyl)benzamide. Thermo Fisher Scientific. Available at: [Link]

  • Safety data sheet - Pyraclostrobin. BASF. Available at: [Link]

  • Safety data sheet - Mefentrifluconazole. BASF. Available at: [Link]

  • SAFETY DATA SHEET - 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile. Fisher Scientific. Available at: [Link]

  • Common Name: TRIFLUOROMETHANE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Safety Data Sheet - 2-(Trifluoromethyl)benzamide. Angene Chemical. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-methyl-5-(trifluoromethyl)benzamide

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.